1-(Prop-2-yn-1-yl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-ynylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-2-5-9-6-3-8-4-7-9/h1,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCSATTUAOHJDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562381 | |
| Record name | 1-(Prop-2-yn-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52070-67-4 | |
| Record name | 1-(Prop-2-yn-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Propynyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(Prop-2-yn-1-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties and its ability to serve as a versatile scaffold in drug design.[1][2] The introduction of a propargyl group at the N1 position, yielding 1-(prop-2-yn-1-yl)piperazine, imbues the molecule with a reactive handle for further chemical modifications, such as click chemistry, while also profoundly influencing its three-dimensional structure and, by extension, its biological activity.[3][4] This guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound, grounded in established principles of stereochemistry and supported by spectroscopic and computational methodologies. We will delve into the causality behind its structural preferences and provide actionable protocols for its characterization, offering a critical resource for researchers leveraging this scaffold in drug discovery.
Introduction: The Significance of the this compound Scaffold
Piperazine and its derivatives are ubiquitous in pharmaceuticals, contributing to the efficacy of drugs across a wide range of therapeutic areas, including antipsychotics, antihistamines, and anticancer agents.[1][5] The appeal of the piperazine moiety lies in its ability to exist in a protonated state at physiological pH, enhancing aqueous solubility, and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[2]
The addition of the propargyl (prop-2-yn-1-yl) group introduces a terminal alkyne, a highly versatile functional group for chemical ligation.[3][4] This feature makes this compound a valuable building block for the synthesis of complex molecular architectures through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the Sonogashira coupling.[3]
However, the substitution on the piperazine nitrogen does more than just add chemical reactivity; it dictates the molecule's conformational landscape. The way the piperazine ring puckers and the spatial orientation of the propargyl group are critical determinants of how the molecule presents itself to a biological target. Understanding these conformational preferences is therefore not merely an academic exercise but a fundamental prerequisite for rational drug design.
Molecular Structure of this compound
The fundamental architecture of this compound consists of a six-membered piperazine ring N-substituted with a propargyl group.
Caption: 2D structure of this compound.
Table 1: Key Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂ | [4] |
| Molecular Weight | 124.19 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 52070-67-4 | [4] |
Conformational Analysis
The biological function of a molecule is intrinsically linked to its three-dimensional shape. For this compound, two primary conformational phenomena are at play: the inversion of the piperazine ring and the orientation of the N-propargyl substituent.
Piperazine Ring Pucker
Like cyclohexane, the piperazine ring can exist in several conformations, including the chair, boat, and twist-boat forms.[6][7]
-
Chair Conformation: This is the most stable and predominant conformation for the piperazine ring.[8][9] In this arrangement, all bond angles are close to the ideal tetrahedral angle (109.5°), and torsional strain is minimized. The chair form is characterized by having all six torsion angles around +/- 60°.[10]
-
Boat Conformation: This is a higher energy conformation due to eclipsing interactions between hydrogens and a flagpole interaction between the two nitrogen atoms. The boat form can be enforced when the piperazine nitrogen atoms coordinate to a metal center in a bidentate fashion.[8]
-
Twist-Boat Conformation: A slightly more stable intermediate between two boat forms, the twist-boat is still significantly less stable than the chair conformation.[9][10]
For this compound in a solution or biological system, it is overwhelmingly likely to exist in the chair conformation.
Nitrogen Inversion and Ring Inversion
The piperazine chair can undergo a "ring flip" or inversion, interconverting between two chair forms. This process has a significant energy barrier, which is notably higher for N,N'-dimethylpiperazine (55.7 kJ mol⁻¹) compared to cis-1,4-dimethylcyclohexane (40.0 kJ mol⁻¹), indicating the influence of the nitrogen atoms on the ring's flexibility.[6]
During this ring inversion, substituents that were in an axial position become equatorial, and vice versa. This leads to the critical question of the preferred orientation of the propargyl group.
Caption: Conformational equilibrium of the propargyl group.
Axial vs. Equatorial Propargyl Group
For a monosubstituted cyclohexane ring, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric hindrance. This principle largely holds for N-substituted piperazines. Infrared spectral measurements have shown that the N-H group in piperazine itself prefers the equatorial position, similar to piperidine.[11]
For the 1-(prop-2-yn-1-yl) substituent, the equatorial position is strongly favored for the following reasons:
-
Minimized Steric Strain: An axial propargyl group would experience significant steric clashes with the axial hydrogens on carbons 3 and 5 of the piperazine ring. The equatorial position places the bulky group away from the core of the ring, minimizing these unfavorable interactions.
-
Electronic Considerations: While less dominant than sterics in this case, the orientation can be influenced by hyperconjugation and other electronic effects. However, the energetic penalty of 1,3-diaxial interactions typically outweighs these more subtle effects.
Therefore, the ground-state conformation of this compound is a chair form with the propargyl group occupying an equatorial position. While the axial conformer exists in equilibrium, its population is expected to be very low at room temperature.
Methodologies for Structural and Conformational Elucidation
A multi-pronged approach combining spectroscopic and computational techniques is essential for a thorough characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying the solution-state conformation of molecules.
Expertise & Experience: The appearance of NMR spectra for N-substituted piperazines can be complex due to phenomena like restricted amide bond rotation (in acylated piperazines) and the interconversion of chair conformations.[6][12] For this compound, the key is to analyze the chemical shifts and coupling constants of the piperazine ring protons and to use variable temperature (VT) NMR to probe the dynamics of ring inversion.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum. The piperidine protons typically appear as broad multiplets in the δ 2.5-3.5 ppm range. The propargyl protons will show characteristic signals: a singlet or triplet for the acetylenic proton (~δ 2.2 ppm) and a doublet for the methylene protons (~δ 3.2 ppm).
-
Acquire a ¹³C NMR spectrum. This will complement the proton data by defining the carbon skeleton.
-
Acquire 2D NMR spectra, such as COSY (to establish H-H correlations) and HSQC (to link protons to their attached carbons), for unambiguous signal assignment.
-
-
Analysis: The distinction between axial and equatorial protons is key. Axial protons are typically shielded (appear at a lower chemical shift) compared to their equatorial counterparts. Furthermore, the coupling constants (J-values) between adjacent protons can be diagnostic of their dihedral angle and thus their orientation. Large trans-diaxial couplings (J_ax-ax ≈ 10-13 Hz) are characteristic of a chair conformation.
Protocol: Variable Temperature (VT) NMR
-
Objective: To determine the energy barrier for ring inversion.
-
Procedure: Acquire a series of ¹H NMR spectra over a range of temperatures, starting from room temperature and decreasing until significant spectral changes are observed.
-
Observation: As the temperature is lowered, the rate of ring inversion slows down. If slow enough on the NMR timescale, the broad signals for the piperazine protons will resolve into distinct signals for the axial and equatorial protons of the frozen chair conformation. The temperature at which these signals coalesce (the coalescence temperature, T_c) can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process. For N,N'-disubstituted piperazines, these barriers are typically in the range of 56-80 kJ mol⁻¹.[6][12]
X-ray Crystallography
This technique provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and conformational information.
Expertise & Experience: Obtaining single crystals suitable for X-ray diffraction can be challenging. The crystal structure reveals the conformation adopted in the solid state, which is generally the lowest energy conformation. For flexible molecules, it's important to recognize that the crystal packing forces can sometimes trap a conformation that is not the most stable one in solution. However, for piperazine rings, the chair conformation is almost universally observed in the solid state unless other factors, like metal coordination, are present.[8]
Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture, or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the phase problem to generate an initial model of the molecule. Refine this model against the experimental data to obtain the final structure with high precision.
-
Analysis: Analyze the resulting structure to determine bond lengths, bond angles, torsion angles, and the overall conformation of the molecule, confirming the chair pucker and the equatorial disposition of the propargyl group.
Computational Chemistry
Molecular modeling provides invaluable insights into the relative stabilities of different conformers and the energy barriers separating them.
Caption: Workflow for computational conformational analysis.
Expertise & Experience: The choice of computational method is crucial for obtaining accurate results. While molecular mechanics can be used for a quick initial search, more robust quantum mechanical methods like Density Functional Theory (DFT) are required for reliable energy calculations. Modern DFT functionals, such as M06-2X, have shown a good balance of accuracy and efficiency for modeling piperazine-containing ligands.[9]
Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation: Build the 3D structure of this compound. Generate two initial structures: one with the propargyl group in an axial position and one with it in an equatorial position on a chair-like piperazine ring.
-
Geometry Optimization: Perform a full geometry optimization for both conformers using a DFT method (e.g., M06-2X) and a suitable basis set (e.g., cc-pVDZ).[9] This will find the lowest energy structure in the vicinity of the starting geometry.
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. The absence of any imaginary frequencies confirms that the structures are true energy minima.
-
Energy Comparison: Compare the electronic energies (or, more accurately, the Gibbs free energies) of the optimized axial and equatorial conformers. The difference in energy will quantify the preference for the equatorial position.
-
(Optional) Transition State Search: To find the energy barrier for ring inversion, perform a transition state search starting from a geometry that is intermediate between the two chair forms (e.g., a twist-boat). A successful transition state calculation will yield a structure with exactly one imaginary frequency, and its energy will provide the activation barrier for the interconversion.
Conclusion: Implications for Drug Design
The conformational landscape of this compound is dominated by a chair conformation with the propargyl substituent in an equatorial orientation. This preference is a direct consequence of minimizing steric strain. For drug development professionals, this has critical implications:
-
Predictable Scaffolding: The rigidity and predictable conformation of the piperazine chair allow it to act as a reliable scaffold, positioning the propargyl group and the second piperazine nitrogen (N4) in a well-defined spatial relationship.
-
Vectorial Exit Point: The equatorial propargyl group provides a defined vector away from the core of the molecule. This is crucial when using the alkyne as a point of attachment for other pharmacophoric groups, as their position relative to the piperazine core will be constrained.
-
Pharmacophore Modeling: When developing pharmacophore models, the equatorial conformer should be considered the bioactive conformation. Docking studies and virtual screening efforts should be initiated with this low-energy structure to yield more accurate and relevant results.[13]
By understanding the fundamental principles that govern the structure and conformation of this compound, researchers can more effectively utilize this versatile building block, accelerating the design and synthesis of novel therapeutics with improved potency and selectivity.
References
-
Wikipedia. Piperazine. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. [Link]
-
National Institutes of Health. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
-
National Institutes of Health. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. [Link]
-
RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
-
Sunhwan Jo. Piperazine Ring Conformation using RDKit. [Link]
-
Indian Academy of Sciences. Conformers of Piperazine on air-water interface studied by VSFG spectroscopy. [Link]
-
ResearchGate. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]
-
PubChem. 1-(prop-2-yn-1-yl)piperidine. [Link]
-
MDPI. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. [Link]
-
PubMed. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. [Link]
-
PubChem. 1-(Piperazin-1-yl)prop-2-en-1-one. [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
-
PubChem. 1-(Prop-2-en-1-yl)piperidine. [Link]
-
PubChem. 1-(Prop-2-yn-1-yl)piperidine. [Link]
-
PubMed. Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity. [Link]
-
MDPI. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. [Link]
-
PubMed. Conformational analysis of 2-substituted piperazines. [Link]
-
ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]
-
RSC Publishing. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. [Link]
-
PubMed. Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. [Link]
-
Dana Bioscience. 1-(Prop-2-yn-1-yl)piperazin-2-one 5g. [Link]
-
RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CAS 52070-67-4: this compound | CymitQuimica [cymitquimica.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Piperazine Ring Conformation using RDKit | Sunhwan Jo [sunhwan.github.io]
- 11. The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
N-propargylpiperazine CAS number and identifiers
An In-Depth Technical Guide to N-Propargylpiperazine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
N-propargylpiperazine, a bifunctional molecule featuring a piperazine ring and a terminal alkyne, has emerged as a valuable and versatile building block in modern medicinal chemistry. Its unique structural combination allows for a diverse range of chemical modifications, making it a privileged scaffold in the design of novel therapeutic agents. The piperazine moiety, a common pharmacophore in numerous approved drugs, often imparts favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. Simultaneously, the propargyl group provides a reactive handle for bioorthogonal "click" chemistry, covalent targeting of enzymes, and the synthesis of complex molecular architectures.
This technical guide offers a comprehensive overview of N-propargylpiperazine for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, handling, and strategic application in the development of next-generation therapeutics.
Core Identifiers and Physicochemical Properties
Precise identification and understanding of a molecule's fundamental properties are the bedrock of reproducible scientific research. N-propargylpiperazine is cataloged across major chemical databases with a consistent set of identifiers and properties.
Its chemical structure consists of a piperazine ring where one of the secondary amine hydrogens is replaced by a prop-2-yn-1-yl group.
Caption: Chemical structure of N-propargylpiperazine.
Table 1: Core Identifiers for N-propargylpiperazine
| Identifier | Value | Source |
| CAS Number | 52070-67-4 | [1] |
| IUPAC Name | 1-prop-2-ynylpiperazine | [1] |
| Molecular Formula | C₇H₁₂N₂ | [1] |
| SMILES | C#CCN1CCNCC1 | [1] |
| InChIKey | GWCSATTUAOHJDK-UHFFFAOYSA-N | [1] |
| EC Number | 811-833-1 | [1] |
Table 2: Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Weight | 124.18 g/mol | [1] |
| Exact Mass | 124.100048391 Da | [1] |
| XLogP3-AA | -0.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 15.3 Ų | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis and Mechanistic Insights
The synthesis of N-propargylpiperazine is most commonly achieved via nucleophilic substitution. The choice of a mono-protected piperazine or a large excess of piperazine is a critical decision point to control the selectivity of the reaction and minimize the formation of the undesired 1,4-dipropargylpiperazine byproduct.
Protocol: Synthesis via N-Alkylation of Piperazine
This protocol describes a common and practical method for synthesizing the title compound.
-
Reaction Setup: To a solution of piperazine (4-5 equivalents) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF), add a mild base like potassium carbonate (K₂CO₃, 2-3 equivalents). The large excess of piperazine serves a dual purpose: it acts as the nucleophile and also as a competing base, driving the reaction towards mono-alkylation.
-
Reagent Addition: Cool the reaction mixture in an ice bath (0 °C). Add propargyl bromide (1 equivalent), typically as an 80% solution in toluene, dropwise over 30-60 minutes. The slow addition and low temperature are crucial for controlling the exothermicity of the reaction and further enhancing selectivity for the mono-substituted product.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Workup and Purification:
-
Filter the reaction mixture to remove the inorganic base (K₂CO₃) and piperazine hydrobromide salt.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue is then partitioned between dichloromethane (DCM) and water. The aqueous layer is further extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
Purification is typically achieved by column chromatography on silica gel, using a gradient elution of methanol in dichloromethane to isolate the pure N-propargylpiperazine.
-
Caption: Role of N-propargylpiperazine as a bifunctional building block.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling any chemical reagent. N-propargylpiperazine and its parent compound, piperazine, possess specific hazards that must be managed.
-
Hazard Identification: N-propargylpiperazine is classified as causing skin irritation (H315) and serious eye irritation (H319). [1]Piperazine itself is corrosive and can cause severe skin burns and eye damage, as well as respiratory and skin sensitization. [2][3][4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield. [2][5] * Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Ensure clothing is clean daily. [2] * Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. If ventilation is inadequate, use a NIOSH-approved respirator. [4][5]
-
-
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container. [2][3] * Protect from light and moisture. [2] * Keep away from incompatible materials such as strong oxidizing agents and strong acids. [2] * Sources of ignition, such as open flames, should be prohibited in the handling and storage areas. [2]
-
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [5] * Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. [2][5] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [3][5] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [5]
-
Conclusion
N-propargylpiperazine is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and dual-functionality make it an invaluable scaffold for constructing novel molecules with therapeutic potential. The combination of the pharmacokinetically favorable piperazine core and the chemically versatile propargyl group provides a robust platform for applications ranging from the development of neuroprotective agents to the construction of complex bioconjugates via click chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the demanding field of drug discovery and development.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14627369, 1-(2-Propynyl)piperazine. Available from: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3070613, 1-Piperazinepropanamide, 4-methyl-N-(3-phenyl-5-isoxazolyl)-. Available from: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules, 25(21), 5099. Available from: [Link]
-
Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. Available from: [Link]
-
ResearchGate. Synthesis of piperazine propargyl carbamates 2a–g from N-substituted piperazine 1a–g and propargyl chloroformate. Available from: [Link]
-
Avcı, D., Tamer, Ö., & Atalay, Y. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 333-348. Available from: [Link]
-
Rautio, J., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10464479, N-methyl,N-(propargyl),N-(pyrrol-2-ylmethyl)amine. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]
-
Rautio, J., Kumpulainen, H., & Laine, K. (2008). Prodrugs: Design and clinical applications. Nature Reviews Drug Discovery, 7, 255-270. Available from: [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]
-
Pathak, V., et al. (2001). Synthesis of N-propargylphenelzine and analogues as neuroprotective agents. Bioorganic & Medicinal Chemistry Letters, 11(20), 2715-2717. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Pro-Drug Development. Available from: [Link]
-
St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available from: [Link]
-
Hilaire, J. R., et al. (2021). Prodrug approaches for the development of a long-acting drug delivery systems. Advanced Drug Delivery Reviews, 177, 113936. Available from: [Link]
Sources
An In-depth Technical Guide to 1-(prop-2-ynyl)piperazine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-(prop-2-ynyl)piperazine, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, spectroscopic signatures, synthetic methodologies, and key applications of this compound, grounding all claims in authoritative data.
Introduction: The Strategic Value of 1-(prop-2-ynyl)piperazine
1-(prop-2-ynyl)piperazine, also known as N-propargylpiperazine, has emerged as a molecule of significant interest in synthetic and medicinal chemistry. Its structure uniquely combines two highly valuable pharmacophoric elements: the piperazine ring and a terminal alkyne.
The piperazine moiety is a well-established "privileged scaffold" in drug discovery.[1][2] Its presence can favorably modulate pharmacokinetic properties such as aqueous solubility and membrane permeability, while also serving as a versatile linker to orient other functional groups for optimal target engagement.[2][3] The two nitrogen atoms offer distinct handles for chemical modification, allowing for the synthesis of diverse molecular architectures.[3]
The terminal alkyne (propargyl group) provides a reactive handle for a variety of powerful chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This functional group enables the efficient and specific conjugation of the piperazine core to other molecules, making it an invaluable tool for creating complex drug candidates, probes, and advanced materials.[4]
This guide will systematically explore the properties and reactivity that make 1-(prop-2-ynyl)piperazine a strategic asset in modern chemical research.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of a compound is critical for its effective use in experimental design. The key identifiers and physicochemical data for 1-(prop-2-ynyl)piperazine are summarized below.
Structural and Identity Data
Caption: Chemical structure of 1-(prop-2-ynyl)piperazine.
Table 1: Key Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-(prop-2-yn-1-yl)piperazine | [6][7] |
| Synonyms | 1-Propargylpiperazine, N-propargylpiperazine | [4][7] |
| CAS Number | 52070-67-4 | [4][6][8] |
| Molecular Formula | C₇H₁₂N₂ | [4][6][7][8] |
| Molecular Weight | 124.18 g/mol | [4][7][8] |
| Appearance | White to light yellow/brown solid or powder | [4][6] |
| Melting Point | 58 - 62 °C | [4] |
| Boiling Point | 90 °C at 7 mmHg; 188.1 °C at 760 mmHg | [4][8] |
| Density | 0.945 g/cm³ | [8] |
| Refractive Index | 1.477 | [8] |
| XLogP3-AA | -0.3 | [7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 1-(prop-2-ynyl)piperazine. The following sections describe the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation by mapping the hydrogen and carbon framework of the molecule.[9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
-
Alkyne Proton (-C≡C-H): A characteristic triplet (due to long-range coupling) or a sharp singlet around δ 2.0-2.5 ppm.
-
Propargyl Protons (-CH₂-C≡C-): A singlet or doublet around δ 3.2-3.5 ppm.
-
Piperazine Protons (-CH₂-N-CH₂-): A series of broad multiplets or distinct signals in the δ 2.5-3.0 ppm range, often showing complex splitting due to the chair conformation of the ring and coupling between adjacent protons.[10][11]
-
Amine Proton (-NH): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
-
-
¹³C NMR: The carbon spectrum complements the proton data.
-
Alkyne Carbons (-C≡C-): Two signals are expected between δ 70-85 ppm.
-
Propargyl Carbon (-CH₂-C≡C-): A signal typically found around δ 40-50 ppm.
-
Piperazine Carbons (-CH₂-N-CH₂-): Signals for the four piperazine carbons are expected in the δ 45-55 ppm range.[9]
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 1-(prop-2-ynyl)piperazine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[10]
-
Data Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale to the TMS signal.
Synthesis and Purification
1-(prop-2-ynyl)piperazine is typically synthesized via a standard nucleophilic substitution reaction. The secondary amine of the piperazine ring acts as a nucleophile, displacing a leaving group from a propargyl electrophile.
General Synthetic Workflow
The most common and straightforward method is the N-alkylation of piperazine with propargyl bromide. This choice is driven by the high reactivity of the alkyl halide and the ready availability of the starting materials.
Caption: General workflow for the synthesis of 1-(prop-2-ynyl)piperazine.
Detailed Experimental Protocol
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add piperazine (3-5 equivalents) and a suitable solvent such as acetonitrile (ACN) or tetrahydrofuran (THF). The use of excess piperazine serves both as a reactant and as a base to quench the HBr byproduct, minimizing the formation of the dialkylated product.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add propargyl bromide (1 equivalent) dropwise over 30 minutes to control the exothermic reaction.
-
Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure 1-(prop-2-ynyl)piperazine.
Chemical Reactivity and Applications
The synthetic utility of 1-(prop-2-ynyl)piperazine stems from the distinct reactivity of its two key functional groups.
Caption: Key reactive sites of 1-(prop-2-ynyl)piperazine.
Reactions at the Alkyne Terminus
The terminal alkyne is the primary site for carbon-carbon and carbon-heteroatom bond formation.
-
Click Chemistry: The compound is an ideal substrate for CuAAC reactions with azide-containing molecules to form stable 1,2,3-triazole linkages.[4] This reaction is widely used in drug discovery for lead optimization and in chemical biology for bioconjugation.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the direct connection of the alkyne to aryl or vinyl halides, providing access to a wide range of conjugated systems.[5]
Reactions at the Secondary Amine
The secondary amine of the piperazine ring is a nucleophilic center that can be readily functionalized.
-
N-Alkylation and Reductive Amination: The NH group can be further alkylated or used in reductive amination protocols to introduce additional substituents, enhancing molecular diversity.[3]
-
N-Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) forms stable amide or sulfonamide bonds, a common strategy in medicinal chemistry to modulate biological activity and physicochemical properties.
Applications in Drug Discovery and Materials Science
The dual functionality of 1-(prop-2-ynyl)piperazine makes it a valuable intermediate.
-
Pharmaceutical Development: It serves as a key building block in the synthesis of diverse pharmaceuticals, including agents targeting neurological disorders, as well as potential antimicrobial, anticancer, and antiviral compounds.[4][12]
-
Agrochemical Formulations: It is used in the development of novel pesticides and herbicides.[4]
-
Material Science: The alkyne functionality allows for its incorporation into polymers and other materials, contributing to advancements in coatings and adhesives.[4]
Safety and Handling
As with any laboratory chemical, proper handling of 1-(prop-2-ynyl)piperazine is essential.
-
Hazard Identification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[7]
-
Precautions for Safe Handling:
-
Avoid all contact with skin and eyes.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]
-
Use in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust or aerosols.[13][14]
-
Wash hands thoroughly after handling.[14]
-
-
Conditions for Safe Storage:
Conclusion
1-(prop-2-ynyl)piperazine is a high-value synthetic intermediate whose utility is derived from the strategic combination of the pharmacologically significant piperazine ring and the versatile terminal alkyne. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an indispensable tool for professionals in drug discovery, medicinal chemistry, and materials science. This guide provides the foundational knowledge required to leverage the full potential of this powerful building block in research and development.
References
-
This compound | CAS:#52070-67-4. Letopharm Limited.[Link]
-
MSDS of 1-(Prop-2-ynyl)piperazine. Capot Chemical Co., Ltd.[Link]
-
1-(2-Propynyl)piperazine | C7H12N2 | CID 14627369. PubChem, National Center for Biotechnology Information.[Link]
-
1-(Prop-2-yn-1-yl)piperidine. ChemBK.[Link]
-
1-(Piperazin-1-yl)prop-2-en-1-one. PubChem, National Center for Biotechnology Information.[Link]
-
SAFETY DATA SHEET - Piperazine. ChemDmart.[Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science.[Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Center for Biotechnology Information.[Link]
-
1-[3-(2,5-Dimethylphenyl)prop-2-ynyl]piperazine. PubChem, National Center for Biotechnology Information.[Link]
-
1-[3-(5-Methyl-3-pyridinyl)prop-2-ynyl]piperazine. PubChem, National Center for Biotechnology Information.[Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate.[Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed, National Center for Biotechnology Information.[Link]
-
Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI.[Link]
-
1-(1-Phenylprop-2-yl)-4-(3-methylphenyl)piperazine - 13C NMR. SpectraBase.[Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Center for Biotechnology Information.[Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 52070-67-4: this compound | CymitQuimica [cymitquimica.com]
- 7. 1-(2-Propynyl)piperazine | C7H12N2 | CID 14627369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. letopharm.com [letopharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benthamscience.com [benthamscience.com]
- 13. capotchem.cn [capotchem.cn]
- 14. tcichemicals.com [tcichemicals.com]
- 15. chemdmart.com [chemdmart.com]
- 16. mmbio.byu.edu [mmbio.byu.edu]
Biological activity of piperazine-containing compounds
An In-depth Technical Guide to the Biological Activity of Piperazine-Containing Compounds
Abstract
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its structural simplicity, coupled with unique physicochemical properties like high water solubility and versatile chemical reactivity, has cemented its role as a cornerstone in the development of a multitude of therapeutic agents.[1][3] This technical guide provides a comprehensive exploration of the diverse biological activities of piperazine-containing compounds, intended for researchers, scientists, and drug development professionals. We will delve into the key mechanisms of action, structure-activity relationships (SAR), and the causality behind the experimental methodologies used to validate these activities. This document moves beyond a simple listing of facts to offer a synthesized narrative grounded in authoritative sources, complete with detailed protocols, quantitative data summaries, and visual diagrams to illuminate complex concepts.
The Piperazine Scaffold: A Profile of a Privileged Structure
The prevalence of the piperazine moiety in clinically approved drugs is not coincidental.[4] Its success is rooted in a combination of favorable properties that medicinal chemists leverage to optimize both pharmacodynamic and pharmacokinetic profiles.[3][5]
-
Physicochemical Properties: The two basic nitrogen atoms typically have pKa values that allow them to be protonated at physiological pH.[6] This ability to carry a positive charge is critical for forming ionic interactions with acidic residues in target proteins and significantly enhances aqueous solubility, a key factor for oral bioavailability.[1][6]
-
Structural Versatility: The piperazine ring serves as an adaptable linker or a central scaffold.[1] Its nitrogen atoms provide convenient handles for chemical modification, allowing for the attachment of various pharmacophores to fine-tune a compound's interaction with its biological target.[2]
-
Conformational Flexibility: The ring can adopt different conformations, such as the chair and boat forms, which can be constrained by incorporating it into more complex polycyclic structures to achieve higher receptor selectivity.[1]
This combination of features has enabled the development of piperazine-containing drugs across a vast spectrum of therapeutic areas, including central nervous system disorders, infectious diseases, cancer, and allergies.[7][8]
Caption: Logical relationship between the piperazine scaffold, its properties, and applications.
Central Nervous System (CNS) Activity
Many notable drugs containing a piperazine ring target the CNS, where they modulate neurotransmitter pathways.[9][10] Their activity spans antipsychotic, antidepressant, and anxiolytic applications.[9]
Mechanism of Action in CNS
The central pharmacological activity of piperazine derivatives often involves the modulation of the monoamine pathway, which includes neurotransmitters like dopamine, serotonin, and norepinephrine.[9][10]
-
Antipsychotics: Atypical antipsychotics like Clozapine, Olanzapine, and Aripiprazole feature a piperazine ring.[11] Their mechanism often involves antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. The piperazine moiety is crucial for positioning the molecule correctly within the receptor binding pocket.
-
Antidepressants: Phenylpiperazine compounds like Trazodone act as serotonin antagonist and reuptake inhibitors (SARIs).[12][13] Other derivatives, such as Vortioxetine, exhibit a multimodal mechanism involving serotonin receptor modulation and transporter inhibition.[9] The piperazine core is frequently used in the development of novel antidepressants due to its favorable CNS pharmacokinetic profile and its role in specific binding conformations.[14]
-
Anxiolytics: Buspirone, an anxiolytic, is a piperazine derivative that acts as a partial agonist at serotonin 5-HT1A receptors.[9]
Caption: Simplified signaling pathway for a typical piperazine-based antipsychotic.
Antimicrobial Activity
The rise of microbial resistance has spurred the search for new antimicrobial agents, and piperazine derivatives have emerged as a promising class of compounds.[15][16] They exhibit a broad spectrum of activity against bacteria, fungi, and mycobacteria.[7][15]
Antibacterial and Antifungal Mechanisms
While mechanisms can vary, a common mode of action for antimicrobial piperazine compounds involves the disruption of the microbial cell membrane.[17] The positively charged piperazine ring can interact with the negatively charged components of the bacterial or fungal cell wall and membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[17]
Numerous studies have synthesized and evaluated novel piperazine derivatives for their antimicrobial potential. For example, series of chalcones, oxazolidinones, and triazinyl piperazine analogues have shown promising activity against strains like Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.[15][18][19]
Table 1: Antimicrobial Activity of Selected Piperazine Derivatives
| Compound Class | Target Organisms | Reported MIC (μg/mL) | Reference |
| Chalcone-Piperazine Hybrid | Candida albicans | 2.22 | [15] |
| Iminophosphorane Derivatives | Various Bacteria | Moderate Activity | [15] |
| 3,5-difluorobenzyl Derivatives | Bacteria & Fungi | 6.25-25.0 | [16] |
| Triazole-Piperazine Hybrids | Candida albicans, Aspergillus niger | 0.0248-0.0267 (μmol/mL) | [20] |
| Flavone-Piperazine Derivatives | Various Bacteria & Fungi | 10 | [21] |
Anticancer Activity
The piperazine scaffold is integral to the design of numerous anticancer compounds, where it can serve as a solubilizing group or a key part of the pharmacophore that interacts with cancer-related targets.[6][22][23]
Mechanisms of Anticancer Action
The role of piperazine in oncology is diverse, with derivatives targeting various pathways:
-
Enzyme Inhibition: Imatinib, a breakthrough drug for chronic myeloid leukemia, contains a piperazine moiety that is crucial for its binding to the ATP-binding pocket of the Bcr-Abl tyrosine kinase.
-
Receptor Antagonism: Some arylpiperazine derivatives have been developed as α1-adrenergic receptor (α1-AR) blockers, which have shown potential in arresting prostate cell growth.[22]
-
Induction of Apoptosis: Many piperazine derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis).[23] This can be triggered through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2.[22]
Recent research has focused on creating novel conjugates, such as linking piperazine pharmacophores to natural products like vindoline, to enhance antiproliferative activity.[24][25]
Table 2: Cytotoxic Activity of Novel Vindoline-Piperazine Conjugates
| Compound ID | Description | Cancer Cell Line | Activity (GI₅₀ in µM) | Reference |
| Conjugate 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast) | 1.00 | [24][25] |
| Conjugate 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine | HOP-92 (Non-small cell lung) | 1.35 | [24][25] |
Anthelmintic and Antihistaminic Activities
Anthelmintic Action
Historically, piperazine was widely used as an anthelmintic agent to treat parasitic worm infections like ascariasis and enterobiasis.[26][27] Its mechanism is highly selective for helminths.[26][28] Piperazine acts as a potent agonist of the parasite's inhibitory γ-aminobutyric acid (GABA) receptors, which are located in their peripheral neuromuscular system.[29][30] This activation opens chloride ion channels, leading to hyperpolarization of the muscle cell membrane.[30] The sustained hyperpolarization causes a flaccid paralysis of the worm, preventing it from maintaining its position in the host's gastrointestinal tract, after which it is expelled by normal peristalsis.[28][29][31] This selectivity arises because vertebrates primarily use GABA in the CNS, and the helminth GABA receptor is a different isoform.[26][28]
Antihistaminic Action
Piperazine derivatives are a major class of H1 antihistamines.[32] First-generation agents like hydroxyzine and cyclizine readily cross the blood-brain barrier, leading to sedation.[32][33] Second-generation agents, such as cetirizine (an active metabolite of hydroxyzine), were designed to be less lipophilic, reducing their CNS penetration and thus minimizing sedative effects.[33][34][35] These drugs act as inverse agonists at the H1 receptor, stabilizing it in an inactive conformation and reducing its basal activity, which effectively blocks the inflammatory cascade initiated by histamine.[33]
Experimental Protocols and Methodologies
The validation of biological activity requires robust and reproducible experimental protocols. The choice of assay is dictated by the specific activity being investigated.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
Causality: This protocol determines the lowest concentration of a compound required to inhibit the visible growth of a microorganism. It is a fundamental assay for quantifying antimicrobial potency. The use of serial dilutions provides a clear endpoint, and the inclusion of positive (known antibiotic) and negative (vehicle) controls ensures the validity of the results.
Methodology (Broth Microdilution):
-
Preparation of Inoculum: Aseptically pick several colonies of the test microorganism from an agar plate and suspend in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the test wells.
-
Compound Preparation: Prepare a stock solution of the piperazine test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate, including control wells.
-
Controls:
-
Positive Control: Wells containing a standard antibiotic (e.g., Ciprofloxacin, Gentamycin) to confirm microbial susceptibility.
-
Negative Control (Vehicle): Wells containing the microbial inoculum and the highest concentration of the solvent used to dissolve the test compound, to rule out solvent toxicity.
-
Growth Control: Wells containing only the microbial inoculum and growth medium.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for most bacteria).
-
Data Analysis: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (growth) in the well.[6] This can be assessed visually or by measuring absorbance with a plate reader.
Protocol: Sulforhodamine B (SRB) Assay for Anticancer Cytotoxicity
Causality: The SRB assay is a cell-based assay used to measure drug-induced cytotoxicity by quantifying total cellular protein content. It is chosen for its simplicity, sensitivity, and the fact that its endpoint (colorimetric measurement) is stable over time. The assay relies on the ability of the SRB dye to bind to basic amino acids in cellular proteins under mildly acidic conditions.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with serial dilutions of the piperazine test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove unbound TCA and serum proteins. Allow the plates to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[23] Allow the plates to air dry.
-
Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[23] Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at approximately 510 nm using a microplate reader.[23] The absorbance is directly proportional to the total cellular protein and thus, the number of viable cells. The GI₅₀ (concentration causing 50% growth inhibition) can be calculated from the dose-response curve.
Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Conclusion and Future Perspectives
The piperazine scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its inherent physicochemical and structural advantages have enabled its incorporation into a vast and diverse range of biologically active compounds, from anthelmintics to antipsychotics and from antibiotics to anticancer agents.[2][27][36] The continued exploration of this versatile heterocycle, through novel synthetic strategies and the creation of hybrid molecules, promises to yield new therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles.[5][37] As our understanding of disease biology deepens, the piperazine ring will undoubtedly remain a vital tool for drug development professionals aiming to address unmet medical needs.
References
-
Piperazine - Wikipedia. [Link]
-
Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. [Link]
-
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. [Link]
-
What is the mechanism of Piperazine? - Patsnap Synapse. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. [Link]
-
Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]
-
Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
-
Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists - PubMed. [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]
-
Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. [Link]
-
The Role of Piperazine Derivatives in Drug Discovery. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. [Link]
-
Piperazine Heterocycles as Potential Anticancer Agents: A Review - ResearchGate. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed. [Link]
-
(PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives - ResearchGate. [Link]
-
The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. [Link]
-
Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names - RxList. [Link]
-
Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - Semantic Scholar. [Link]
-
Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed. [Link]
-
The Significance of Piperazine Derivatives in Modern Drug Discovery. [Link]
-
Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Publishing. [Link]
-
Piperazine skeleton in the structural modification of natural products: a review - PMC. [Link]
-
Synthesis and antimicrobial activity of piperazine containing substituted 1,2,3-triazoles with amide linkage - Taylor & Francis Online. [Link]
-
Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed. [Link]
-
List of Phenylpiperazine antidepressants - Drugs.com. [Link]
-
Piperazine - chemeurope.com. [Link]
-
Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents | Journal of Drug Delivery and Therapeutics. [Link]
-
Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors | Bentham Science Publishers. [Link]
-
Trazodone - Wikipedia. [Link]
-
Cetirizine - Wikipedia. [Link]
-
Cetirizine: A Piperazine Antihistamine - PubMed. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine [chemeurope.com]
- 12. drugs.com [drugs.com]
- 13. Trazodone - Wikipedia [en.wikipedia.org]
- 14. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. researchgate.net [researchgate.net]
- 17. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 25. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Piperazine - Wikipedia [en.wikipedia.org]
- 27. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 28. Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 29. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. m.youtube.com [m.youtube.com]
- 32. Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. Cetirizine - Wikipedia [en.wikipedia.org]
- 35. Cetirizine: a piperazine antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. nbinno.com [nbinno.com]
A Comprehensive Spectroscopic and Structural Elucidation Guide to 1-(Prop-2-yn-1-yl)piperazine
Abstract
This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and structural characterization of 1-(Prop-2-yn-1-yl)piperazine (CAS: 52070-67-4). As a valuable building block in medicinal chemistry and organic synthesis, this compound's utility is predicated on its structural integrity.[1] The piperazine heterocycle is a common scaffold in pharmaceuticals, while the terminal alkyne of the propargyl group offers a reactive handle for diverse chemical modifications, such as cycloadditions and coupling reactions.[1] This document details the practical acquisition and expert interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Each section includes field-proven experimental protocols, detailed spectral analysis, and data presented in clear, accessible formats to support researchers, scientists, and drug development professionals in their work.
Molecular Structure and Physicochemical Properties
This compound is comprised of a piperazine ring N-substituted with a propargyl group. This structure imparts a combination of properties: the basicity and conformational flexibility of the piperazine moiety and the high reactivity of the terminal alkyne.
Key Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 52070-67-4 | [1][2] |
| Molecular Formula | C₇H₁₂N₂ | [1][2] |
| Molecular Weight | 124.18 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid |[1] |
Figure 1: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of this compound, providing definitive information about the carbon-hydrogen framework.[3] The asymmetry introduced by the single N-substitution and the distinct electronic environments of the propargyl group and piperazine ring lead to a well-resolved and highly informative spectrum.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a proton census of the molecule, with chemical shifts indicating the electronic environment and coupling patterns revealing proton connectivity.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube. Chloroform-d (CDCl₃) is often preferred for its excellent solubilizing power for amine derivatives.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).[3]
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the peaks to determine the relative proton ratios.[3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.25 | d | 2H | NCH₂ -C≡CH | Protons adjacent to the nitrogen and deshielded by the alkyne group. Doublet due to coupling with the terminal alkyne proton. |
| ~ 2.90 | t | 4H | -NCH₂ -CH₂-NH- | Protons on the carbons adjacent to the secondary amine (N-H). |
| ~ 2.60 | t | 4H | -N(Propargyl)-CH₂ -CH₂- | Protons on the carbons adjacent to the propargyl-substituted nitrogen. |
| ~ 2.20 | t | 1H | -C≡CH | Terminal alkyne proton, showing a characteristic triplet due to long-range coupling with the methylene protons. |
| ~ 1.70 | br s | 1H | NH | The secondary amine proton, often a broad singlet. Its chemical shift can be variable and it may exchange with D₂O. |
The ¹H NMR spectrum is characterized by four main regions corresponding to the molecular structure. The propargyl group gives rise to two distinct signals: a doublet around 3.25 ppm for the methylene protons (-CH₂-) adjacent to the piperazine nitrogen, and a triplet around 2.20 ppm for the acetylenic proton (≡C-H). The piperazine ring protons typically appear as two overlapping triplets around 2.90 and 2.60 ppm, corresponding to the four protons adjacent to the secondary amine and the four protons adjacent to the tertiary amine, respectively. The secondary amine proton itself usually appears as a broad singlet, the position of which is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy complements the ¹H NMR data by providing a direct map of the carbon skeleton.
The sample preparation and instrumentation are identical to that for ¹H NMR. The key difference is the use of a ¹³C-observe pulse program with proton decoupling (e.g., 'zgpg30') to produce a spectrum of singlets, simplifying analysis.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 79.5 | C ≡CH | The substituted sp-hybridized carbon of the alkyne group. |
| ~ 72.0 | C≡C H | The terminal sp-hybridized carbon of the alkyne group. |
| ~ 52.5 | -N(C H₂)₂-CH₂-NH- | Carbon atoms of the piperazine ring adjacent to the propargyl-substituted nitrogen. |
| ~ 47.5 | N-C H₂-C≡CH | The methylene carbon of the propargyl group. |
| ~ 45.5 | -NCH₂-(C H₂)₂-NH- | Carbon atoms of the piperazine ring adjacent to the secondary amine. |
The ¹³C NMR spectrum clearly resolves the five unique carbon environments. The two sp-hybridized carbons of the alkyne functional group are the most downfield, appearing around 79.5 and 72.0 ppm. The methylene carbon of the propargyl group is found near 47.5 ppm. The piperazine ring carbons are observed at approximately 52.5 ppm (adjacent to the tertiary nitrogen) and 45.5 ppm (adjacent to the secondary nitrogen), reflecting the different electronic effects of the substituents on the nitrogen atoms.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, primarily the alkyne and amine groups.
-
Sample Preparation: For a liquid sample, a spectrum can be acquired directly as a thin film between two NaCl or KBr plates. For a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~ 3300 | C-H Stretch | Terminal Alkyne (≡C-H) | Confirmatory peak for the propargyl group. |
| ~ 3250 | N-H Stretch | Secondary Amine (N-H) | Indicates the presence of the piperazine secondary amine. |
| 2950-2800 | C-H Stretch | Aliphatic (CH₂) | Confirms the presence of the piperazine and propargyl CH₂ groups. |
| ~ 2110 | C≡C Stretch | Alkyne | A weak but sharp band, highly characteristic of a terminal alkyne. |
| ~ 1150 | C-N Stretch | Amine | Confirms the C-N bonds within the piperazine ring and to the propargyl group. |
The IR spectrum provides compelling evidence for the structure of this compound. The two most diagnostic peaks are the sharp, strong absorption around 3300 cm⁻¹ due to the ≡C-H stretch and the weak but sharp band around 2110 cm⁻¹ from the C≡C triple bond stretch. The presence of a secondary amine is confirmed by the N-H stretching vibration around 3250 cm⁻¹. The aliphatic C-H and C-N stretches provide further corroboration of the overall structure.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the compound and provides structural clues through the analysis of its fragmentation patterns.[3]
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or ethyl acetate.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Separation:
-
Injector: Set to 250°C.
-
Column: Use a standard non-polar capillary column (e.g., DB-5MS).
-
Oven Program: A temperature ramp (e.g., from 100°C to 250°C at 10°C/min) to ensure proper elution.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 124 , corresponding to the molecular weight of C₇H₁₂N₂.
-
Major Fragmentation Pathways: The fragmentation of piperazine derivatives is often dominated by the cleavage of the ring.[4] For this compound, key fragmentation events involve alpha-cleavage adjacent to the nitrogen atoms.
Sources
1-(Prop-2-yn-1-yl)piperazine: A Strategic Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Developers
Abstract
1-(Prop-2-yn-1-yl)piperazine, also known as 1-propargylpiperazine, has emerged as a pivotal structural motif in medicinal chemistry and materials science. Its architecture uniquely combines the piperazine ring, a well-established "privileged scaffold" known to improve pharmacokinetic properties, with a terminal alkyne group, a versatile reactive handle for bio-orthogonal chemistry.[1][2] This guide provides an in-depth analysis of its commercial availability, supplier qualification strategies, essential quality control protocols, and key applications, designed to empower researchers in leveraging this compound to its full potential in drug development and beyond.
The Strategic Value of this compound in Synthesis
The utility of this compound stems from its bifunctional nature:
-
The Piperazine Core: The piperazine moiety is a common feature in numerous FDA-approved drugs.[3] Its presence can enhance aqueous solubility and introduce a basic nitrogen center that can be protonated at physiological pH, facilitating interactions with biological targets.[2][4] The piperazine scaffold allows for precise spatial arrangement of pharmacophoric groups, making it a valuable linker in drug design.[2][3]
-
The Propargyl Group (Terminal Alkyne): The terminal alkyne is a highly versatile functional group, most notably for its participation in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[5] This reaction's high efficiency, selectivity, and biocompatibility make it ideal for synthesizing complex molecules, creating bioconjugates, and developing targeted drug delivery systems. The alkyne can also participate in other transformations like Sonogashira couplings.[5]
This combination makes the molecule a key intermediate for compounds targeting neurological disorders, as well as for the development of novel anticancer and antimicrobial agents.[1][6]
Commercial Availability and Supplier Evaluation
Sourcing high-quality this compound is the critical first step for any research program. While numerous vendors list this compound, quality and reliability can vary significantly.
Key Identification Numbers
-
CAS Number: 52070-67-4
-
Molecular Formula: C₇H₁₂N₂
-
Molecular Weight: 124.18 g/mol [7]
Commercial Suppliers
The following table summarizes a selection of commercial suppliers. This is not an exhaustive list but represents common sources for research-grade and bulk quantities. Pricing is subject to change and should be verified directly with the supplier.
| Supplier | Purity Specification | Available Quantities | Notes |
| Chem-Impex | ≥ 98% (GC) | 100 mg, 250 mg, 1 g, 5 g | Listed as a yellow solid.[1] |
| Fisher Scientific (via Ambeed) | Not specified | 100 mg | Distributed through a larger marketplace.[8] |
| ChemScene | ≥ 97% | Custom quantities available | Provides detailed properties and storage info.[7] |
| TCI | >97.0% (GC) | 200 mg, 1 g | Offers detailed specifications and safety data.[9] |
| ChemicalBook | Varies by supplier | Varies (g to kg scale) | A directory connecting to multiple Chinese manufacturers.[9] |
The Scientist's Guide to Supplier Qualification
Choosing a supplier should not be based on cost alone. For drug discovery applications, where reproducibility is paramount, a rigorous qualification process is essential. The causality is clear: impurities or batch-to-batch variability in a starting material can lead to failed experiments, misleading biological data, and significant delays.
The workflow below outlines a self-validating system for qualifying a new supplier.
Caption: Workflow for new supplier qualification and incoming QC.
Essential Protocols: Handling, Storage, and Application
Handling and Storage
-
Storage: The compound should be stored in a cool, dark place. Recommended temperatures are typically 2-8°C.[1] ChemScene specifically advises storage at 4°C, protected from light.[7]
-
Safety: As a terminal alkyne and a piperazine derivative, this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. It is classified as an air-sensitive liquid or solid. Always consult the supplier-specific Safety Data Sheet (SDS) before use for comprehensive handling information.[5]
Understanding the Synthesis: Purity Context
While this is a commercially available product, understanding its synthesis provides insight into potential impurities. The most common synthetic route is the N-alkylation of piperazine with a propargyl halide (e.g., propargyl bromide).[5]
A primary challenge in this synthesis is controlling the degree of alkylation. The use of excess piperazine can favor the desired mono-alkylated product, but the formation of the 1,4-dipropargylpiperazine dialkylated byproduct is a common impurity.[5] A simplified one-pot procedure using protonated piperazine has also been developed to improve yields of monosubstituted products.[10] When analyzing a commercial sample, be vigilant for signals corresponding to this dialkylated species in NMR or MS data.
Experimental Protocol: Small-Scale CuAAC (Click) Reaction
This protocol provides a general methodology for using this compound as the alkyne component in a click reaction.
Objective: To conjugate this compound with a model azide, Benzyl Azide, to form a 1,2,3-triazole product.
Materials:
-
This compound (1.0 eq)
-
Benzyl Azide (1.0 eq)
-
Sodium Ascorbate (0.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Solvent: 1:1 mixture of tert-Butanol and Water
Step-by-Step Methodology:
-
Reactant Preparation: In a 10 mL round-bottom flask, dissolve this compound (e.g., 124 mg, 1.0 mmol) and Benzyl Azide (133 mg, 1.0 mmol) in 4 mL of a 1:1 t-BuOH/H₂O mixture.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the catalyst. Dissolve Sodium Ascorbate (39.6 mg, 0.2 mmol) in 1 mL of H₂O. In another vial, dissolve CuSO₄·5H₂O (25 mg, 0.1 mmol) in 1 mL of H₂O.
-
Initiation of Reaction: To the stirred solution of reactants from Step 1, add the Sodium Ascorbate solution, followed by the Copper(II) Sulfate solution. The solution may change color, often to a yellow or green hue, indicating the formation of the active Cu(I) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-4 hours).
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure triazole product.
-
This protocol is a self-validating system; its success, confirmed by analytical methods like NMR and MS on the final product, simultaneously validates the reactivity and quality of the starting this compound.
Broader Applications in Drug Discovery
The versatility of this building block is demonstrated by its use in synthesizing compounds for a range of therapeutic areas:
-
Oncology: Piperazine derivatives are integral to many kinase inhibitors and other anticancer agents.[4][11] The ability to "click" targeting moieties, imaging agents, or cytotoxic payloads onto a piperazine core is a powerful strategy.
-
Central Nervous System (CNS): The piperazine scaffold is a well-known pharmacophore for CNS targets, including sigma receptors.[6] The propargyl group allows for the synthesis of novel derivatives for treating neurodegenerative and psychiatric disorders.[1]
-
Infectious Diseases: Numerous antimicrobial and antiviral agents incorporate the piperazine ring.[12] The alkyne handle facilitates the rapid synthesis of compound libraries to screen for new therapeutic leads.
The diagram below illustrates the central role of this compound in a drug discovery workflow.
Caption: Role of the title compound in drug discovery pathways.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for accelerating innovation in pharmaceutical research. Its dual functionality provides a reliable and versatile platform for constructing complex molecular architectures. By understanding its commercial landscape, implementing rigorous quality control, and mastering its application in robust synthetic protocols, researchers can effectively harness its potential to develop the next generation of therapeutic agents.
References
-
1-(Prop-2-yn-1-yl)piperazin-2-one 5g. Dana Bioscience. [Link]
-
1-(Piperazin-1-yl)prop-2-en-1-one. PubChem. [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. eMolecules Ambeed / this compound / 100mg / 586031022 / | Fisher Scientific [fishersci.com]
- 9. 1-Prop-2-ynylpiperazine suppliers & manufacturers in China [m.chemicalbook.com]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. revroum.lew.ro [revroum.lew.ro]
Safety, handling, and toxicity information for 1-(Prop-2-yn-1-yl)piperazine
An In-depth Technical Guide to the Safety, Handling, and Toxicity of 1-(Prop-2-yn-1-yl)piperazine
Introduction: A Chemist's Perspective on this compound
This compound (CAS: 52070-67-4) is a bifunctional organic molecule that has garnered significant interest among researchers in medicinal chemistry and materials science.[1] Its structure marries the versatile piperazine scaffold—a common motif in pharmacologically active compounds—with a terminal alkyne group, a highly reactive functional handle for a variety of chemical transformations.[1][2] The piperazine ring can influence biological activity, while the propargyl group's alkyne moiety is a gateway for reactions like cycloadditions (e.g., "click chemistry"), cross-coupling reactions, and nucleophilic additions.[2][3][4]
This dual functionality makes it a valuable building block for synthesizing complex molecules, from novel drug candidates targeting neurological disorders to advanced polymers and materials.[1][3] However, the very features that make this compound synthetically attractive—the basic nitrogen atoms of the piperazine ring and the high-energy triple bond of the propargyl group—also necessitate a rigorous and informed approach to its handling and safety.
This guide provides a comprehensive overview of the safety, handling, and toxicological considerations for this compound. As detailed toxicological data for this specific compound is not extensively published, this document synthesizes information from analogous structures, the known reactivity of its constituent functional groups, and established principles of laboratory safety to provide a robust framework for its safe utilization by scientific professionals.
Section 1: Chemical and Physical Properties
Understanding the fundamental properties of a chemical is the first step in a sound risk assessment. The available data for this compound is summarized below.
| Property | Value | Source(s) |
| CAS Number | 52070-67-4 | [1][2] |
| Molecular Formula | C₇H₁₂N₂ | [1][2] |
| Molecular Weight | 124.19 g/mol | [1] |
| Synonyms | 1-Propargylpiperazine, 1-(2-Propynyl)piperazine | [1][2][5] |
| Appearance | White to light yellow or light brown solid/powder; may also be a liquid | [1][2] |
| Melting Point | 58 - 62 °C | [1] |
| Boiling Point | 90 °C @ 7 mmHg | [1] |
| SMILES | C#CCN1CCNCC1 | [2][5] |
Section 2: Hazard Assessment and GHS Classification
Hazard Analysis of the Piperazine Core
The parent compound, piperazine (CAS: 110-85-0), is well-characterized as a hazardous substance. The solution of piperazine in water is a medium-strong base.[6] It is crucial to assume that the propargyl-substituted derivative will share many of these hazards due to the presence of the piperazine ring.
-
Skin Corrosion/Irritation: Piperazine is classified as causing severe skin burns and eye damage (H314).[7][8] The basicity of the nitrogen atoms can disrupt biological tissues upon contact.
-
Respiratory and Skin Sensitization: Piperazine is known to be a sensitizer, capable of causing allergic skin reactions (H317) and allergy or asthma symptoms if inhaled (H334).[7][8] Repeated exposure, even at low levels, can lead to a heightened allergic response in susceptible individuals.
-
Reproductive Toxicity: It is suspected of damaging fertility or the unborn child (H361).[8]
Hazard Analysis of the Propargyl (Terminal Alkyne) Group
Terminal alkynes are high-energy functional groups that introduce specific physical and chemical hazards.
-
Flammability and Explosivity: While piperazine itself is a flammable solid, the propargyl group adds to the risk.[6] Terminal alkynes can decompose exothermically and can form explosive acetylides, particularly with heavy metals like copper, silver, and mercury. This necessitates careful selection of equipment (e.g., avoiding brass fittings) and reaction conditions.
-
Reactivity: The high reactivity of the alkyne, while synthetically useful, can lead to uncontrolled reactions if mixed with incompatible materials such as strong oxidizing agents or strong acids.[9][10]
Inferred GHS Classification and Hazard Summary
Based on the analysis above, a cautious, inferred GHS classification for this compound would include the following hazards. Researchers must handle the compound as if it is fully characterized by these risks until specific data becomes available.
| Hazard Class | Inferred Hazard Statement | Basis of Inference |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Piperazine core[7] |
| Sensitization (Skin & Respiratory) | H317: May cause an allergic skin reactionH334: May cause allergy or asthma symptoms | Piperazine core[7] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | Piperazine core[8] |
| Flammability | H228 (if solid) / H226 (if liquid): Flammable solid/liquid | Piperazine core & general alkyne properties[6][11] |
| Reactivity | Formation of explosive acetylides with certain metals | Propargyl group chemistry |
Section 3: Safe Handling and Exposure Control
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with this compound.
Engineering Controls
-
Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible in the work area.[9][12]
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound should include:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[11][13]
-
Hand Protection: Use nitrile or other chemically resistant gloves. breakthrough times should be considered for prolonged tasks. Always inspect gloves before use and wash hands thoroughly after handling.[13][14]
-
Body Protection: A flame-resistant lab coat and appropriate protective clothing are required to prevent skin contact.[13][15]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12][16]
Storage and Incompatibility
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable and corrosive materials.[1][10] Protect from moisture, direct sunlight, and heat sources.[10]
-
Incompatible Materials: Keep separate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9][10] Critically, avoid contact with heavy metals (copper, silver, mercury, lead) and their salts to prevent the formation of explosive acetylides.
Section 4: Experimental Protocols and Workflows
Adherence to detailed, validated protocols is the cornerstone of laboratory safety and experimental reproducibility.
Standard Operating Procedure for Handling and Use
The following workflow provides a self-validating system for the safe handling of this compound.
Caption: Standard Operating Procedure for this compound.
Risk Assessment Logic
Before any new experiment, a risk assessment should be performed. The following decision tree illustrates the logical flow for this process.
Caption: Risk assessment decision tree for experimental planning.
Section 5: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][16]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[16][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][18]
-
Spills: Evacuate the area and remove all ignition sources. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, contact your institution's environmental health and safety department.[15]
-
Fire Fighting: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[9] Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[8]
Section 6: Toxicological Information
The toxicological properties of this compound have not been fully investigated. The information below is based on the profile of piperazine and the general reactivity of its functional groups.
-
Acute Toxicity: Specific LD50 or LC50 data is not available. Based on the "toxic in contact with skin" classification of related piperazines, dermal exposure should be minimized.[11] Ingestion may cause severe burns to the gastrointestinal tract due to its corrosive nature.[16] Inhalation may cause chemical burns to the respiratory tract.[16]
-
Chronic Toxicity: Prolonged or repeated exposure may lead to sensitization of the skin and respiratory system.[16] There is a suspicion of reproductive toxicity based on data from the parent piperazine compound.[8]
-
Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.[11]
-
Mechanistic Insights: The piperazine moiety can interact with various biological targets, which is why it is a common scaffold in drug design.[19] The alkyne group can potentially act as an irreversible inhibitor by covalently binding to the active sites of enzymes.[3]
Conclusion
This compound is a valuable reagent for chemical innovation. Its utility, however, is matched by significant potential hazards stemming from its corrosive, sensitizing, and reactive nature. By understanding these risks, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to systematic, well-designed experimental protocols, researchers can safely harness the synthetic potential of this compound. A culture of safety, grounded in a thorough understanding of chemical reactivity, is paramount.
References
-
PubChem. 1-(Piperazin-1-yl)prop-2-en-1-one. [Link]
-
Loba Chemie. (2023). PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]
-
PubChem. 1-(Prop-2-en-1-yl)piperidine. [Link]
-
International Labour Organization. (2002). ICSC 1032 - PIPERAZINE (anhydrous). [Link]
-
Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Piperazine, anhydrous. [Link]
-
Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]
-
PubChem. 1-(Prop-2-yn-1-yl)piperidine. [Link]
-
Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]
-
Dana Bioscience. 1-(Prop-2-yn-1-yl)piperazin-2-one 5g. [Link]
-
PubMed Central (PMC). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 52070-67-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Buy 1-(Prop-2-yn-1-yl)piperidin-2-one | 18327-29-2 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 7. lobachemie.com [lobachemie.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. carlroth.com [carlroth.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. capotchem.cn [capotchem.cn]
- 19. isaacpub.org [isaacpub.org]
The Alkyne-Functionalized Piperazine: A Privileged Scaffold for Modern Drug Discovery and Beyond
An In-depth Technical Guide to the Applications of 1-(Prop-2-yn-1-yl)piperazine
Introduction: Unveiling a Versatile Chemical Tool
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The piperazine ring is one such "privileged scaffold," valued for its ability to impart favorable physicochemical properties like aqueous solubility and oral bioavailability.[1][2] When functionalized with a propargyl group, forming this compound, this versatile building block is elevated to a powerful tool for chemical innovation. The presence of a terminal alkyne provides a reactive handle for a variety of chemical transformations, most notably the Nobel Prize-winning "click chemistry."[3] This guide, intended for researchers, scientists, and drug development professionals, will delve into the multifaceted applications of this compound, from its fundamental role in library synthesis to its incorporation into targeted therapeutics and advanced imaging agents.
Core Chemistry: The Power of the Propargyl Group
The synthetic utility of this compound is intrinsically linked to the reactivity of its terminal alkyne. This functional group opens a gateway to a suite of powerful coupling reactions, enabling the facile linkage of the piperazine core to a diverse array of molecular partners.
Click Chemistry: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent application of the propargyl group is its participation in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[3] This reaction facilitates the rapid and efficient formation of a stable 1,2,3-triazole linkage between the alkyne of this compound and an azide-functionalized molecule. The resulting triazole is not merely a linker; it is a rigid, aromatic, and metabolically stable moiety that can actively participate in hydrogen bonding and dipole interactions with biological targets.
The high efficiency, mild reaction conditions, and exceptional regioselectivity of the CuAAC reaction make it an indispensable tool for generating large libraries of diverse compounds for high-throughput screening.[3] This rapid derivatization of the this compound core allows for the systematic exploration of structure-activity relationships (SAR) in the quest for new drug candidates.
Experimental Protocol: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1 equivalent) and the desired azide-containing compound (1 equivalent) in a suitable solvent system (e.g., a mixture of water and a tertiary alcohol like t-butanol).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. This typically involves dissolving a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, like sodium ascorbate, in water. The sodium ascorbate reduces the Cu(II) to the active Cu(I) species in situ.[3]
-
Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, the product is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired 1,2,3-triazole product.
Caption: Workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Other Key Reactions of the Propargyl Group
Beyond click chemistry, the terminal alkyne of this compound can participate in other valuable carbon-carbon bond-forming reactions, including:
-
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides, enabling the direct connection of the piperazine moiety to aromatic systems.
-
Mannich-type Reactions: To synthesize more complex amine-containing compounds.
These reactions further expand the synthetic toolbox available to chemists for modifying the this compound scaffold.
Applications in Anticancer Drug Discovery
The piperazine scaffold is a prominent feature in a multitude of anticancer agents.[4][5][6] Its ability to be readily modified allows for the fine-tuning of interactions with various cancer-related targets. The incorporation of this compound provides a strategic advantage for developing novel anticancer compounds.
Targeting Kinases and Signaling Pathways
Many piperazine-containing drugs function as kinase inhibitors, targeting the dysregulated signaling pathways that drive cancer cell proliferation and survival.[4] The propargyl group of this compound can be utilized to append moieties that enhance binding affinity and selectivity for the target kinase. For example, a library of compounds can be synthesized via click chemistry to explore the optimal substituents for interacting with the ATP-binding pocket of a specific kinase.
Development of Novel Cytotoxic Agents
Piperazine derivatives have also been shown to exhibit direct cytotoxic effects against cancer cells.[6] By conjugating this compound with various pharmacophores known to induce apoptosis or cell cycle arrest, novel and potent anticancer agents can be developed. For instance, novel vindoline-piperazine conjugates have demonstrated significant antiproliferative effects across a panel of 60 human tumor cell lines.[7]
| Compound Class | Cancer Cell Line | IC50/GI50 | Reference |
| Phenylpiperazine derivatives of 1,2-benzothiazine | MCF7 (Breast Cancer) | Comparable to Doxorubicin | [8] |
| Vindoline-piperazine conjugates | MDA-MB-468 (Breast Cancer) | 1.00 µM (GI50) | [7] |
| Vindoline-piperazine conjugates | HOP-92 (Non-small cell lung cancer) | 1.35 µM (GI50) | [7] |
| Chalcone-piperazine hybrids | A549 (Lung Cancer) | 5.24 µM (IC50) | [9] |
| Piperazine-substituted pyranopyridines | DU145 (Prostate Cancer) | 0.5 µM (IC50) | [9] |
Table 1: Examples of Anticancer Activity of Piperazine Derivatives
Applications in Central Nervous System (CNS) Drug Discovery
The piperazine moiety is a common structural feature in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[10][11] The ability of the piperazine ring to interact with monoamine transporters and receptors is key to its therapeutic effects in these indications.[10]
The use of this compound as a starting material allows for the systematic modification of CNS drug candidates to optimize their pharmacological profiles. For example, in the development of glycine transporter-1 (GlyT-1) inhibitors for schizophrenia, the piperazine scaffold has been extensively explored.[12] The propargyl group could be used to introduce substituents that modulate receptor affinity, selectivity, and pharmacokinetic properties such as blood-brain barrier penetration.
Emerging Applications in Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research. The development of novel PET radiotracers that can visualize and quantify specific molecular targets in vivo is a major focus of radiopharmaceutical chemistry. Piperazine derivatives have been successfully utilized as scaffolds for PET imaging agents targeting various receptors and enzymes in the brain and in tumors.[13][14][15][16]
The alkyne functionality of this compound is particularly well-suited for the development of PET tracers. It allows for the efficient and rapid incorporation of a fluorine-18 (¹⁸F) radiolabel, the most commonly used positron-emitting isotope in clinical PET, via a click chemistry approach. This late-stage radiolabeling strategy is highly advantageous as it minimizes the exposure of the radiolabel to harsh reaction conditions and allows for a faster overall synthesis time, which is critical given the short half-life of ¹⁸F (approximately 110 minutes).
Caption: General scheme for the synthesis of ¹⁸F-labeled PET tracers using this compound.
Conclusion and Future Perspectives
This compound has firmly established itself as a valuable and versatile building block in modern chemical and pharmaceutical research. Its unique combination of the privileged piperazine scaffold and the reactive propargyl group provides a powerful platform for the rapid synthesis of diverse molecular entities. The applications of this compound are far-reaching, from the generation of large compound libraries for drug screening to the targeted synthesis of potent anticancer and CNS-active agents, and the development of sophisticated PET imaging probes. As our understanding of disease biology continues to grow, the ability to rapidly and efficiently synthesize novel molecular probes and therapeutic candidates will be paramount. In this context, the utility of this compound is set to expand, solidifying its role as a key component in the toolkit of medicinal and chemical biologists.
References
- 1-(Prop-2-yn-1-yl)piperidine - Benchchem. (URL: )
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz
- Application Notes and Protocols for Click Chemistry Reaction with N-propargyl piperidin-2-one - Benchchem. (URL: )
-
Asymmetric Synthesis of Biologically Active Piperazine Derivatives | Bentham Science. (URL: [Link])
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchG
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. (URL: [Link])
- Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - Semantic Scholar. (URL: )
- Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed. (URL: )
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. (URL: [Link])
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (URL: )
-
Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe - PubMed. (URL: [Link])
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. (URL: )
-
Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed. (URL: [Link])
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (URL: [Link])
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])
-
1-(Piperazin-1-yl)prop-2-en-1-one - PubChem. (URL: [Link])
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchG
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (URL: [Link])
- Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)
-
Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine - MDPI. (URL: [Link])
- Asymmetric Synthesis of Biologically Active Piperazine Derivatives - ResearchG
-
Synthesis and initial PET imaging of new potential NK1 receptor radioligands 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl] - PubMed. (URL: [Link])
-
Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PubMed Central. (URL: [Link])
-
The medicinal chemistry of piperazines: A review - PubMed. (URL: [Link])
-
1-(prop-2-yn-1-yl)piperidine (C8H13N) - PubChemLite. (URL: [Link])
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - MDPI. (URL: [Link])
-
Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - MDPI. (URL: [Link])
- (PDF)
-
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - MDPI. (URL: [Link])
-
Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - NIH. (URL: [Link])
-
Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC - PubMed Central. (URL: [Link])
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and initial PET imaging of new potential NK1 receptor radioligands 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-4-[11C]methyl-piperazine and {4-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-piperazine-1-yl}-acetic acid [11C]methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Terminal Alkyne of N-Propargylpiperazine: A Versatile Linchpin for Chemical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The N-propargylpiperazine moiety represents a cornerstone in contemporary medicinal chemistry and materials science. Its unique architecture, combining the pharmacologically significant piperazine ring with the versatile reactivity of a terminal alkyne, offers a powerful toolkit for molecular construction. This guide provides a comprehensive exploration of the reactivity of this terminal alkyne, delving into the mechanistic underpinnings and practical applications of key transformations. We will dissect the widely employed Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the robust Sonogashira cross-coupling reaction, offering field-proven insights and detailed protocols to empower researchers in leveraging this remarkable building block for novel therapeutic agents and advanced materials.
Introduction: The Strategic Importance of the N-Propargylpiperazine Scaffold
The piperazine ring is a privileged scaffold in drug discovery, appearing in a vast array of FDA-approved therapeutics targeting diverse biological pathways.[1] Its ability to engage in multiple non-covalent interactions, favorable pharmacokinetic properties, and synthetic tractability have cemented its status as a critical component in the design of novel bioactive molecules. The introduction of a propargyl group at one of the nitrogen atoms bestows upon the piperazine core a reactive handle of immense potential: the terminal alkyne.
This terminal alkyne is not merely a passive linker; it is an active participant in a suite of highly efficient and selective chemical transformations. Its reactivity is central to the principles of "click chemistry," a concept that emphasizes modularity, high yields, and stereospecificity in chemical synthesis.[2] This guide will focus on two of the most powerful reactions involving the terminal alkyne of N-propargylpiperazine: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling. Understanding and mastering these reactions are paramount for any scientist seeking to exploit the full potential of the N-propargylpiperazine scaffold in their research endeavors.
The Cornerstone of Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, renowned for its exceptional reliability, specificity, and biocompatibility.[1] It involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide, catalyzed by a copper(I) species.[3] This transformation is a cornerstone of bioconjugation, enabling the precise and efficient linking of molecules in complex biological environments.[2][4]
Mechanistic Insights: The Role of Copper(I)
The catalytic cycle of the CuAAC reaction is a well-orchestrated dance of coordination and reactivity. While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires harsh conditions and often yields a mixture of regioisomers, the copper(I) catalyst dramatically accelerates the reaction and ensures the exclusive formation of the 1,4-isomer.[1][3]
The currently accepted mechanism involves the following key steps:
-
Formation of a Copper-Acetylide Complex: The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne of N-propargylpiperazine, followed by deprotonation to form a copper-acetylide intermediate. This step increases the nucleophilicity of the alkyne's terminal carbon.[3]
-
Coordination of the Azide: The azide substrate then coordinates to the copper center.
-
Cycloaddition: A concerted [3+2] cycloaddition occurs between the activated alkyne and the coordinated azide, leading to a six-membered copper-containing intermediate.
-
Protonolysis and Catalyst Regeneration: The cycle is completed by protonolysis of the copper-triazolide intermediate, which releases the triazole product and regenerates the active copper(I) catalyst.[3]
Causality in Experimental Design: Optimizing CuAAC Reactions
The success of a CuAAC reaction hinges on several critical experimental parameters. Understanding the "why" behind these choices is crucial for achieving high yields and purity.
-
Copper Source and Reducing Agent: The active catalyst is copper(I), which is prone to oxidation to the inactive copper(II) state. Therefore, CuAAC reactions are typically performed using a copper(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent like sodium ascorbate to generate and maintain the Cu(I) species in situ.[2]
-
Ligands for Catalyst Stabilization and Acceleration: In aqueous and biological media, the copper(I) catalyst can be unstable and prone to disproportionation. The use of stabilizing ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is highly recommended. These ligands not only protect the copper(I) from oxidation and disproportionation but also accelerate the reaction rate.[5]
-
Solvent System: The CuAAC reaction is remarkably versatile in its solvent tolerance. It can be effectively carried out in a wide range of solvents, including water, alcohols, DMSO, and mixtures thereof. For bioconjugation applications, aqueous buffer systems are commonly employed.[2]
-
Absence of Oxygen: To prevent the oxidation of the Cu(I) catalyst, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially for prolonged reaction times or with sensitive substrates.
Experimental Protocol: A Self-Validating System for CuAAC with N-Propargylpiperazine
This protocol provides a robust starting point for the CuAAC reaction of N-propargylpiperazine with an azide-containing molecule.
Materials:
-
N-Propargylpiperazine
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Solvent (e.g., 1:1 mixture of water and t-butanol, or DMSO)
-
Nitrogen or Argon gas
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve N-propargylpiperazine (1.0 equivalent) and the azide-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the catalyst premix. For a typical reaction, this would involve dissolving CuSO₄·5H₂O (0.05 equivalents) and THPTA (0.25 equivalents, if used) in a small amount of the reaction solvent.
-
Initiation of Reaction: To the stirred reaction mixture, add the catalyst premix solution, followed by a freshly prepared solution of sodium ascorbate (0.5 equivalents).
-
Reaction Monitoring: The reaction is typically stirred at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, the product can be isolated. For small molecules, a standard aqueous work-up followed by column chromatography is often sufficient. For bioconjugates, purification may involve size-exclusion chromatography or dialysis to remove excess reagents and catalyst.
Self-Validation: The success of this protocol is validated by the clean and complete conversion of the starting materials to the desired 1,4-disubstituted triazole product, as confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals of the triazole proton and the newly formed heterocyclic ring will be evident in the NMR spectra.
Forging Carbon-Carbon Bonds: The Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a powerful and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction, co-catalyzed by palladium and copper complexes, provides a direct route to arylalkynes and conjugated enynes, which are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.[8]
Mechanistic Insights: A Synergistic Catalytic Cycle
The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (R-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[6]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (R-alkyne) and regenerate the active Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The Cu(I) salt coordinates to the terminal alkyne of N-propargylpiperazine, forming a π-complex. This coordination increases the acidity of the terminal alkyne proton.
-
Deprotonation: A base, typically an amine such as triethylamine or diisopropylamine, deprotonates the alkyne to form a copper acetylide intermediate.[7] This copper acetylide is the key nucleophile that participates in the palladium cycle.
Causality in Experimental Design: Key Considerations for Sonogashira Coupling
The efficiency and outcome of a Sonogashira reaction are highly dependent on the careful selection of catalysts, base, and reaction conditions.
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts can be used, often in combination with phosphine ligands. Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with added phosphine ligands. The choice of ligand can significantly impact the catalyst's activity and stability.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. It is crucial for the formation of the copper acetylide intermediate.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is essential for the deprotonation of the terminal alkyne. The base can also serve as the solvent in some cases.
-
Solvent: A range of organic solvents can be employed, with tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile being common choices.
-
Minimizing Homocoupling: A common side reaction in Sonogashira coupling is the oxidative homocoupling of the terminal alkyne (Glaser coupling). To minimize this, the reaction should be performed under strictly anaerobic conditions.[9]
Experimental Protocol: A Self-Validating System for Sonogashira Coupling with N-Propargylpiperazine
This protocol outlines a general procedure for the Sonogashira coupling of N-propargylpiperazine with an aryl or vinyl halide.
Materials:
-
N-Propargylpiperazine
-
Aryl or vinyl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Solvent (e.g., THF)
-
Nitrogen or Argon gas
Procedure:
-
Inert Atmosphere: To a flame-dried reaction flask, add the aryl or vinyl halide (1.0 equivalent), N-propargylpiperazine (1.2 equivalents), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents). Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Base Addition: Add anhydrous THF and triethylamine (2.0 equivalents) to the flask via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C), depending on the reactivity of the halide.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure. The residue can then be purified by column chromatography on silica gel to afford the desired coupled product.
Self-Validation: The successful execution of this protocol is confirmed by the formation of the desired aryl- or vinyl-substituted alkyne. Characterization by ¹H NMR will show the disappearance of the terminal alkyne proton signal and the appearance of signals corresponding to the newly formed C-C bond and the aromatic or vinylic protons. Mass spectrometry will confirm the expected molecular weight of the product.
Data Presentation and Visualization
Table 1: Comparison of Key Reaction Parameters for CuAAC and Sonogashira Coupling
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Sonogashira Cross-Coupling |
| Bond Formed | C-N (in a triazole ring) | C-C (sp-sp²) |
| Key Reactants | Terminal Alkyne, Azide | Terminal Alkyne, Aryl/Vinyl Halide |
| Catalyst System | Copper(I) | Palladium(0)/Copper(I) |
| Typical Base | Not always required, but can be used | Amine (e.g., Et₃N, iPr₂NH) |
| Common Solvents | Water, Alcohols, DMSO, THF | THF, DMF, Acetonitrile |
| Key Side Reaction | Alkyne homocoupling (can be minimized) | Alkyne homocoupling (Glaser coupling) |
| Primary Application | Bioconjugation, Material Science, Drug Discovery | Synthesis of Conjugated Systems, Natural Products |
Conclusion: A Gateway to Molecular Diversity
The terminal alkyne of N-propargylpiperazine is a remarkably versatile and powerful functional group that serves as a gateway to a vast landscape of molecular diversity. Through the lens of the Copper-Catalyzed Azide-Alkyne Cycloaddition and the Sonogashira cross-coupling, we have explored the fundamental principles and practical considerations for harnessing its reactivity. By understanding the underlying mechanisms and the rationale behind experimental choices, researchers can confidently and effectively employ N-propargylpiperazine as a key building block in the design and synthesis of novel therapeutics, advanced materials, and sophisticated molecular probes. The continued exploration of the reactivity of this scaffold promises to unlock new avenues for innovation across the chemical sciences.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653 , 46-49 (2002). [Link]
-
Chinchilla, R. & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews107 , 874-922 (2007). [Link]
-
Kolb, H. C., Finn, M. G. & Sharpless, K. B. Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition40 , 2004-2021 (2001). [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3 (4), 153-162 (2011). [Link]
- Liang, Y., Xie, Y., & Li, J. Recent advances in Sonogashira coupling reaction. Current Organic Chemistry15, 2394-2420 (2011).
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). [Link]
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. (2023). [Link]
-
Ramos Tomillero, I. Linkers for Bioconjugation. Universitat de Barcelona. (2016). [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. (2021). [Link]
-
Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. ResearchGate. (2018). [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. (2020). [Link]
-
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. (2023). [Link]
-
Sonogashira coupling - Wikipedia. (2023). [Link]
-
Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents in Medicinal Chemistry. (2024). [Link]
-
Strategies for successful crosslinking and bioconjugation applications. YouTube. (2018). [Link]
-
Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. YouTube. (2022). [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. (2023). [Link]
-
Synthesis, characterization, and anticancer studies of S and N alkyl piperazine-substituted positional isomers of 1,2,4-triazole derivatives. Medicinal Chemistry Research. (2013). [Link]
-
synthesis of pyrazoles. YouTube. (2019). [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. depts.washington.edu [depts.washington.edu]
Methodological & Application
N-alkylation of piperazine with propargyl bromide methodology
Application Note & Protocol
Topic: Strategic N-Alkylation of Piperazine with Propargyl Bromide: Methodologies for Controlled Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Propargyl Group as a Strategic Tool
The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its twin nitrogen atoms provide a versatile handle for introducing substituents that can modulate a compound's pharmacological and pharmacokinetic properties. The introduction of a propargyl group (HC≡C-CH₂-) via N-alkylation is of particular strategic importance. This terminal alkyne serves as a powerful ligation handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the efficient assembly of complex molecules and bioconjugates.
However, the symmetrical nature of piperazine presents a significant synthetic challenge: controlling the degree of alkylation. The reaction of piperazine with propargyl bromide can lead to a mixture of the desired mono-propargylated product, the di-propargylated byproduct, and unreacted starting material. This guide provides a detailed examination of the underlying principles and offers two distinct, field-proven protocols for selectively synthesizing either 1-(prop-2-yn-1-yl)piperazine (the mono-substituted product) or 1,4-di(prop-2-yn-1-yl)piperazine (the di-substituted product).
The Core Challenge: Selectivity in N-Alkylation
The N-alkylation of piperazine with propargyl bromide is a classic SN2 reaction. Each nitrogen atom on the piperazine ring acts as a nucleophile, attacking the electrophilic methylene carbon of propargyl bromide, with bromide serving as the leaving group.
-
Primary Reaction: The first alkylation yields the mono-propargylated product and hydrobromic acid (HBr).
-
Secondary (Competing) Reaction: The remaining 'NH' group on the mono-substituted product is still nucleophilic and can react with a second molecule of propargyl bromide to form the di-substituted product.
The key to a successful synthesis lies in manipulating reaction conditions to favor one outcome over the other. The choice of stoichiometry, solvent, and base are the primary levers for controlling this selectivity.
Mandatory Safety Protocol: Handling Propargyl Bromide
Propargyl bromide is a hazardous chemical that demands strict safety protocols. It is a lachrymator, flammable, toxic, and can be unstable, especially when undiluted.[2] All manipulations must be conducted in a certified chemical fume hood.[3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.[2][4]
-
Hand Protection: Chemical-resistant gloves (PVC or neoprene are recommended). Always inspect gloves before use and use proper removal technique.[3]
-
Body Protection: Flame-retardant lab coat and closed-toe shoes.[4]
Handling and Storage:
-
Propargyl bromide is often supplied as a solution in toluene (e.g., 80 wt%) to improve stability.[2][5]
-
Store in a refrigerated (2-10 °C), dark, and well-ventilated area designated for flammable liquids, away from heat, sparks, or open flames.[2][4]
-
Ground and bond containers when transferring material to prevent static discharge. Use spark-proof tools.[2][5]
-
Work in a well-ventilated area to prevent the concentration of vapors.[3]
Emergency Procedures:
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[4][6]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
-
Inhalation: Move the person to fresh air. If symptoms persist, call a physician.[4][6]
-
Spills: Absorb spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Remove all ignition sources.[2][5]
Experimental Design & Protocols
The choice between synthesizing the mono- or di-substituted product dictates the entire experimental approach. The following diagram illustrates the strategic decision point.
Caption: Strategic workflow for piperazine propargylation.
Protocol 1: Synthesis of this compound (Mono-Alkylation)
This protocol leverages a large stoichiometric excess of piperazine. By ensuring piperazine is the overwhelmingly abundant nucleophile, the probability of propargyl bromide encountering an already-substituted piperazine molecule is statistically minimized. The excess piperazine also acts as the base to neutralize the HBr generated.
Materials:
-
Piperazine (anhydrous), ≥ 5.0 equivalents
-
Propargyl bromide (80 wt% in toluene), 1.0 equivalent
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve piperazine (5.0 eq.) in anhydrous DCM. Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Add the propargyl bromide solution (1.0 eq.) dropwise to the stirred piperazine solution over 30-60 minutes. Causality: Slow, cooled addition helps to dissipate the heat of reaction and further reduces the rate of the secondary alkylation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the propargyl bromide is consumed.
-
Workup - Quenching & Extraction:
-
Filter the reaction mixture to remove the piperazine hydrobromide salt that has precipitated.
-
Transfer the filtrate to a separatory funnel. Wash with 1 M NaOH solution (2x) to remove any remaining salts and protonated piperazine. Causality: The basic wash ensures the product is in its free-base form, maximizing its solubility in the organic layer.
-
Wash with brine (1x) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will contain the desired mono-alkylated product and a large amount of unreacted piperazine. Purify via flash column chromatography on silica gel or by vacuum distillation to isolate the pure this compound.
Protocol 2: Synthesis of 1,4-di(prop-2-yn-1-yl)piperazine (Di-Alkylation)
This protocol uses a slight excess of the alkylating agent and an inorganic base to drive the reaction to completion, ensuring both nitrogen atoms are alkylated.
Materials:
-
Piperazine, 1.0 equivalent
-
Propargyl bromide (80 wt% in toluene), ≥ 2.2 equivalents
-
Potassium carbonate (K₂CO₃), anhydrous, ≥ 2.5 equivalents
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add piperazine (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile. Stir the suspension vigorously. Causality: K₂CO₃ is a non-nucleophilic base that is sparingly soluble in ACN. It effectively neutralizes the HBr formed during the reaction without competing in the alkylation. ACN is a polar aprotic solvent that facilitates SN2 reactions.
-
Reagent Addition: Add the propargyl bromide solution (2.2 eq.) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the mono-substituted intermediate and starting material.
-
Workup - Quenching & Extraction:
-
Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash with water (2x) and then with brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1,4-di(prop-2-yn-1-yl)piperazine can be purified by flash column chromatography on silica gel or by recrystallization.
Data Presentation: Comparative Overview
The following table summarizes the critical parameters for achieving selective N-alkylation.
| Parameter | Protocol 1: Mono-Alkylation | Protocol 2: Di-Alkylation | Rationale for Selectivity |
| Piperazine (eq.) | ≥ 5.0 | 1.0 | High concentration of piperazine favors mono-alkylation statistically. |
| Propargyl Bromide (eq.) | 1.0 | ≥ 2.2 | Stoichiometric excess of alkylating agent drives the reaction to di-substitution. |
| Base | Excess Piperazine | Anhydrous K₂CO₃ (≥ 2.5 eq.) | An external, non-nucleophilic base is required to neutralize 2 eq. of HBr. |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) or DMF | ACN is a superior solvent for SN2 reactions at elevated temperatures. |
| Temperature | 0 °C to Room Temp. | Room Temp. to 60 °C | Higher temperature increases the reaction rate for the second, slower alkylation step. |
| Typical Yields | 60-80% (after purification) | 70-90% (after purification) | Yields are dependent on effective purification to remove byproducts. |
Alternative Strategy for Mono-Alkylation: The Protecting Group Approach
For syntheses where maximizing the yield of the mono-substituted product is critical and the cost of additional steps is justified, a protection-alkylation-deprotection strategy is superior. Using a tert-butyloxycarbonyl (Boc) protecting group is common.[7][8]
Caption: Boc-protection strategy for clean mono-alkylation.
This method avoids statistical mixtures, simplifying purification and often improving overall yields despite the additional steps. The Boc group deactivates one nitrogen, allowing the selective alkylation of the other, after which the Boc group is easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).[7]
References
- Propargyl Bromide Safety Data Sheet.
- UGA Research Safety Protocol for Propargyl Bromide.
- Propargyl Bromide, 80 wt% solution in toluene, stabilized - Cole-Parmer.
- SAFETY DATA SHEET - Fisher Scientific.
- Propargyl bromide, 80% solution in toluene - Apollo Scientific.
- Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors.PubMed.
- The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols.Benchchem.
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.PMC.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.PubMed Central.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?ResearchGate.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.MDPI.
- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate.White Rose eTheses Online.
- Recent applications of click chemistry in drug discovery.PubMed.
- Study on synthesis of some substituted N-propargyl isatins by propargylation reaction of corresponding isatins using potassium carbonate as base under ultrasound- and microwave-assisted conditions.ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. research.uga.edu [research.uga.edu]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Application Notes and Protocols for the Use of 1-(Prop-2-yn-1-yl)piperazine in Click Chemistry Reactions
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-(Prop-2-yn-1-yl)piperazine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This document outlines the unique advantages of this reagent, detailed experimental protocols, and critical insights to ensure successful and reproducible results in bioconjugation, drug discovery, and materials science applications.
Introduction: The Strategic Advantage of this compound in Click Chemistry
The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and specific formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[1][2] This bioorthogonal reaction is celebrated for its high efficiency, mild reaction conditions, and broad applicability, particularly in complex biological systems.[1] The choice of the alkyne-bearing reagent is critical as it directly influences the physicochemical properties of the final conjugate.
This compound, also known as 1-Propargylpiperazine, is a bifunctional reagent that incorporates a terminal alkyne for click chemistry and a piperazine ring.[3] The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological properties.[4][5] Its inclusion in a linker offers several distinct advantages:
-
Enhanced Hydrophilicity: The piperazine ring can improve the aqueous solubility of molecules, which is particularly beneficial when working with hydrophobic drugs or biomolecules in aqueous buffers.[4][6][7]
-
Improved Pharmacokinetics: The physicochemical properties imparted by the piperazine group can modulate the absorption, distribution, metabolism, and excretion (ADME) profiles of drug conjugates.[4]
-
Biocompatibility: Piperazine and its derivatives are well-established pharmacophores in numerous approved drugs, indicating their general biocompatibility.[8][9]
-
Versatile Secondary Functionalization: The secondary amine within the piperazine ring provides a reactive handle for subsequent modifications, allowing for the creation of more complex architectures.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
The CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne, such as this compound, and an azide-functionalized molecule to exclusively form the 1,4-disubstituted triazole isomer.[2] The copper(I) catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction.[2]
The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, like copper(II) sulfate (CuSO₄), using a reducing agent such as sodium ascorbate.[1][10] A stabilizing ligand, for instance, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed to protect the Cu(I) from oxidation and enhance reaction efficiency, especially in aqueous and biological media.[11][12]
Below is a diagram illustrating the general mechanism of the CuAAC reaction.
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
This section provides detailed protocols for a typical small-scale CuAAC reaction using this compound and an azide-containing substrate.
Materials and Reagents
-
This compound (CAS: 52070-67-4)[3]
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)
-
Solvents (e.g., deionized water, DMSO, DMF, t-butanol)
-
Reaction vials
-
Stirring apparatus
Stock Solution Preparation
It is crucial to prepare fresh stock solutions, especially for the sodium ascorbate, to ensure maximum reactivity.
| Reagent | Stock Concentration | Solvent | Notes |
| This compound | 10 mM | Deionized Water or DMSO | Stable if stored properly. |
| Azide-Substrate | 10 mM | Appropriate solvent (e.g., DMSO, water) | Dependent on the substrate's solubility. |
| Copper(II) Sulfate | 100 mM | Deionized Water | Stable at room temperature. |
| Sodium Ascorbate | 100 mM | Deionized Water | Prepare fresh before each use. |
| THPTA (optional) | 200 mM | Deionized Water | Stable when stored frozen.[12] |
Step-by-Step Protocol for a 1 mL Reaction
The following workflow diagram outlines the key steps for the conjugation reaction.
Caption: Experimental workflow for a typical CuAAC reaction.
-
Combine Reactants: In a clean reaction vial, add the following:
-
100 µL of 10 mM this compound solution (1 µmol, 1 equivalent).
-
100 µL of 10 mM azide-substrate solution (1 µmol, 1 equivalent).
-
745 µL of the reaction buffer (e.g., phosphate-buffered saline (PBS) for biomolecules, or a mixture of t-butanol and water).
-
-
Prepare Catalyst Premix (if using a ligand): In a separate microcentrifuge tube, mix:
-
2.5 µL of 100 mM CuSO₄ solution (0.25 µmol, 0.25 equivalents).
-
2.5 µL of 200 mM THPTA solution (0.5 µmol, 0.5 equivalents).
-
Let this mixture stand for a few minutes to allow for complex formation.[12]
-
-
Add Catalyst: Add the 5 µL of the CuSO₄/THPTA premix to the main reaction vial. If not using a ligand, add 2.5 µL of the 100 mM CuSO₄ solution directly.
-
Initiate the Reaction: Add 50 µL of freshly prepared 100 mM sodium ascorbate solution (5 µmol, 5 equivalents) to the reaction vial.
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For more challenging substrates, the reaction time may need to be extended or gentle heating may be required. The reaction should be protected from light.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the triazole product.
Product Purification
The purification method will depend on the nature of the product.
-
Small Molecules: Purification can often be achieved by simple extraction followed by flash column chromatography on silica gel.[13][14]
-
Bioconjugates (e.g., proteins, oligonucleotides): Purification is typically performed using size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.[1]
It is important to note that the triazole product can chelate copper ions, so thorough purification is necessary to remove residual copper, which can be toxic to cells or interfere with downstream applications.[15]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive sodium ascorbate | Always use a freshly prepared solution of sodium ascorbate. |
| Oxidized Cu(I) catalyst | Ensure the reaction is properly degassed if working with oxygen-sensitive biomolecules. Use a stabilizing ligand like THPTA.[11] | |
| Poor reagent quality | Use high-purity starting materials and solvents.[1] | |
| Slow Reaction Rate | Steric hindrance around the alkyne or azide | Increase reaction time and/or temperature. Increase the concentration of the catalyst and ligand.[1] |
| Low reactant concentration | Increase the concentration of the limiting reagent if possible.[1] | |
| Biomolecule Degradation | Oxidative damage from the catalyst system | Use a higher ligand-to-copper ratio (e.g., 5:1).[1] Keep reaction times as short as possible. |
Conclusion
This compound is a valuable and versatile reagent for click chemistry, offering the dual benefits of a reactive alkyne handle and a biocompatible, hydrophilicity-enhancing piperazine moiety. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can confidently and successfully employ this compound to construct a wide array of functional molecules and bioconjugates for advanced applications in drug discovery and chemical biology.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
PubMed. (n.d.). An evolving role of piperazine moieties in drug design and discovery. Retrieved from [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]
-
ResearchGate. (2025, August 9). The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN111601619A - Hydrophilic Linkers for Antibody Drug Conjugates.
-
ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]
-
ResearchGate. (2020, January 16). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Retrieved from [Link]
-
Interchim. (n.d.). Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper contents in the triazole products after column chromatographic purification on silica gel. Retrieved from [Link]
-
ADC Review. (2019, April 2). What is Click Chemistry?. Retrieved from [Link]
-
YouTube. (2025, January 16). Mitigating ADC Toxicities With Linker-Payload Design.... Retrieved from [Link]
-
ACS Publications. (2022, February 11). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Conjugation Based on Click Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. Retrieved from [Link]
-
YouTube. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. adcreview.com [adcreview.com]
- 7. m.youtube.com [m.youtube.com]
- 8. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. broadpharm.com [broadpharm.com]
- 12. axispharm.com [axispharm.com]
- 13. Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for N-propargylpiperazine in Drug Discovery and Development
Introduction: The Strategic Value of the N-propargylpiperazine Scaffold
In the landscape of modern medicinal chemistry, the piperazine ring is a ubiquitous and privileged scaffold, found in a multitude of FDA-approved drugs targeting a wide array of biological pathways.[1][2] Its prevalence stems from its favorable physicochemical properties, including its ability to enhance aqueous solubility and its basic nitrogen atoms that can be readily functionalized to modulate pharmacokinetics and pharmacodynamics.[1] When combined with a propargyl group—a terminal alkyne—the resulting N-propargylpiperazine moiety becomes a highly versatile and powerful building block for drug discovery.[3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of N-propargylpiperazine, covering its synthesis, its role as a reactive "warhead" in covalent inhibitors, and its utility as a linker in bioconjugation via click chemistry.
Core Applications in Drug Discovery
The N-propargylpiperazine scaffold offers a dual-functionality that can be exploited in several drug discovery strategies. The piperazine ring often serves as a key pharmacophoric element, interacting with targets such as G-protein coupled receptors (GPCRs) and kinases, or as a soluble handle to improve drug-like properties. The propargyl group, on the other hand, provides a reactive handle for covalent bond formation with the target protein or a site for bioorthogonal ligation.
Covalent Inhibition: The Propargyl Group as a "Warhead"
The terminal alkyne of the propargyl group can act as a latent electrophile, or "warhead," which can form a covalent bond with a nucleophilic amino acid residue (e.g., cysteine) in the active site of a target protein.[4] This irreversible or covalent inhibition offers several advantages over non-covalent interactions, including increased potency, prolonged duration of action, and the potential to overcome drug resistance.[5]
A prime example of this strategy is in the development of kinase inhibitors. Many kinases have a conserved cysteine residue near the ATP-binding pocket that can be targeted by a covalent inhibitor.[6] An N-propargylpiperazine-containing molecule can be designed to first bind non-covalently to the kinase active site, positioning the propargyl group in proximity to the cysteine residue. Subsequent reaction leads to the formation of a stable thioether linkage, permanently inactivating the enzyme.
Mechanism of Covalent Kinase Inhibition
Caption: Workflow of covalent kinase inhibition by an N-propargylpiperazine derivative.
Bioorthogonal Conjugation via Click Chemistry
The propargyl group is one of the key functional groups for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[7] This reaction is highly efficient, specific, and biocompatible, allowing for the conjugation of the N-propargylpiperazine scaffold to a wide variety of molecules, including fluorescent dyes, affinity probes, and large biomolecules like antibodies.
In the context of drug discovery, this has significant implications for:
-
Antibody-Drug Conjugates (ADCs): N-propargylpiperazine can serve as a versatile linker to attach a cytotoxic payload to an antibody. The piperazine moiety can be functionalized to connect to the drug, while the propargyl group allows for efficient conjugation to an azide-modified antibody.
-
Fragment-Based Drug Discovery (FBDD): N-propargylpiperazine can be used as a starting fragment in an FBDD campaign. Once a hit is identified, the propargyl group can be used to link it to other fragments or to elaborate the molecule to improve potency and selectivity.
-
Target Identification and Validation: By attaching a fluorescent dye or a biotin tag to the N-propargylpiperazine scaffold via click chemistry, researchers can create chemical probes to visualize the localization of the drug in cells or to identify its protein targets through pull-down experiments.
Click Chemistry Workflow for Probe Synthesis
Caption: General workflow for conjugating N-propargylpiperazine using click chemistry.
Experimental Protocols
Protocol 1: Synthesis of 1-(prop-2-yn-1-yl)piperazine
This protocol describes a simplified, one-pot procedure for the synthesis of this compound, adapted from general methods for the monosubstitution of piperazine.[8][9] The principle relies on the in-situ formation of a piperazine-1-ium cation, which effectively protects one of the nitrogen atoms, allowing for selective alkylation of the other.
Materials:
-
Piperazine (anhydrous)
-
Piperazine dihydrochloride hydrate
-
Propargyl bromide (80% solution in toluene)
-
Methanol (anhydrous)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4, anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Preparation of Piperazine Monohydrochloride: In a 250 mL round-bottom flask, dissolve equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in methanol (approximately 15 mL of methanol per 1 g of anhydrous piperazine). Gently heat the solution while stirring until all solids are dissolved. This creates a solution containing the piperazine-1-ium cation.
-
Alkylation: To the stirred solution, add propargyl bromide (1.0 equivalent relative to the piperazine monohydrochloride) dropwise at room temperature.
-
Reaction: After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Resuspend the residue in water and make the solution basic (pH > 12) by the addition of 2M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of an N-propargylpiperazine derivative against a target kinase.
Materials:
-
Purified target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
N-propargylpiperazine test compound
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the N-propargylpiperazine derivative in DMSO. Create a serial dilution of the compound in kinase assay buffer to achieve the desired final concentrations for the assay.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
N-propargylpiperazine test compound at various concentrations (or DMSO for control)
-
Target kinase
-
Kinase substrate
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: A Case Study in Anticancer Activity
To illustrate the potential of the N-propargylpiperazine scaffold, we present representative data from studies on piperazine derivatives with anticancer activity. While not N-propargylpiperazine compounds themselves, these examples demonstrate the cytotoxic potential of the piperazine core against various cancer cell lines.[7][10][11][12]
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| N-4-Piperazinyl-ciprofloxacin-chalcone hybrid | Leukemia | 6.71 (GI50) | [12] |
| Piperazine-tethered bergenin hybrid | Tongue Cancer (CAL-27) | 15.41 - 92.9 | [10] |
| Piperazine-tethered bergenin hybrid | Oral Cancer (SCC09) | 17.41 - 91.9 | [10] |
| N-4-Piperazinyl Butyryl Thiazolidinedione of ciprofloxacin | Melanoma (LOX IMVI) | 25.4 - 26.7 | [7] |
| N-4-Piperazinyl Butyryl Thiazolidinedione of ciprofloxacin | Renal Cancer (A498) | 33.9 | [7] |
| Piperazine amide derivative | Breast Cancer (MDA-MB-231) | 11.3 | [11] |
Conclusion
N-propargylpiperazine is a highly valuable and versatile building block in drug discovery and development. Its unique combination of a pharmacologically relevant piperazine core and a reactive propargyl group enables its application in a wide range of strategies, from the design of potent covalent inhibitors to the construction of complex bioconjugates. The protocols and data presented in this application note provide a solid foundation for researchers to explore the full potential of this powerful scaffold in their own drug discovery programs.
References
-
Al-Ostath, A., et al. (2024). Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. PMC - PubMed Central. Available at: [Link]
-
Arshadi, S., et al. (2017). N-Propargylamines: versatile building blocks in the construction of thiazole cores. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Bagle, S. S., et al. (2022). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PMC - PubMed Central. Available at: [Link]
- Brito, A. F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.
-
Chen, J., et al. (2021). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
-
Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Nemecek, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]
-
Patel, R., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Available at: [Link]
-
Singh, P., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). PubMed. Available at: [Link]
-
Tanner, J. J. (2024). Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-Propargylglycine. PubMed. Available at: [Link]
- U.S. Patent. (n.d.). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. Google Patents.
-
ResearchGate. (2020). (PDF) Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]
-
Begam, B., et al. (2016). synthesis and biological evaluation of some novel piperazine derivatives. ResearchGate. Available at: [Link]
-
Al-Hussain, S. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
-
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
Ling, L., et al. (2001). Synthesis of N-propargylphenelzine and analogues as neuroprotective agents. PubMed. Available at: [Link]
-
Pan, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available at: [Link]
-
Singh, J., et al. (2011). Targeted Covalent Inhibitors for Drug Design. ResearchGate. Available at: [Link]
-
Bakr, R. B., et al. (2013). Novel N-4-piperazinyl-ciprofloxacin-chalcone hybrids: synthesis, physicochemical properties, anticancer and topoisomerase I and II inhibitory activity. PubMed. Available at: [Link]
Sources
- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Preparation of propargyl alcohol (2-propyn-1-ol) - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. US2988551A - Piperazine derivatives - Google Patents [patents.google.com]
- 11. US7745625B2 - Prodrugs of piperazine and substituted piperidine antiviral agents - Google Patents [patents.google.com]
- 12. Novel N-4-piperazinyl-ciprofloxacin-chalcone hybrids: synthesis, physicochemical properties, anticancer and topoisomerase I and II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis and Evaluation of Novel Piperazine-Based CXCR4 Antagonists
Abstract
The C-X-C chemokine receptor type 4 (CXCR4) and its sole endogenous ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), are pivotal in numerous physiological and pathological processes.[1][2] The CXCR4/CXCL12 axis directs hematopoietic stem cell homing, regulates leukocyte trafficking, and is critically involved in embryonic development.[3] However, this axis is hijacked in various diseases; it serves as a co-receptor for T-tropic HIV-1 entry into T-cells and is overexpressed in over 23 types of cancer, where it promotes tumor growth, invasion, angiogenesis, and metastasis.[4] Consequently, antagonizing the CXCR4 receptor presents a compelling therapeutic strategy.[5][6][7] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel CXCR4 antagonists centered on the privileged piperazine scaffold, followed by a robust cascade of in vitro assays for their biological characterization and validation.
Introduction: The Rationale for Targeting CXCR4 with Piperazine Derivatives
The development of small-molecule CXCR4 antagonists has been an intense area of research, leading to the FDA approval of Plerixafor (AMD3100), a bicyclam derivative, for hematopoietic stem cell mobilization.[8][9][10] While effective, the search continues for antagonists with improved oral bioavailability and refined pharmacological profiles.[6]
The piperazine moiety has emerged as a pharmacologically privileged scaffold in the design of G-protein coupled receptor (GPCR) ligands.[11] Its advantages include:
-
Synthetic Tractability: The piperazine ring offers two distinct points for chemical modification, allowing for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR).
-
Physicochemical Properties: Piperazine-containing compounds often possess favorable drug-like properties, including aqueous solubility and metabolic stability, which can be fine-tuned through chemical modification.[3][12]
-
Structural Mimicry: The piperazine core can effectively position key pharmacophoric elements to interact with binding sites within the CXCR4 receptor, replacing other less favorable heterocyclic systems.[11][13]
This document outlines a workflow beginning with the chemical synthesis of a library of N-aryl piperazine derivatives, followed by their purification and characterization. Subsequently, a series of validated in vitro protocols are provided to determine the compounds' binding affinity, functional antagonism, and preliminary cytotoxicity.
Figure 1: General workflow for the synthesis and evaluation of novel piperazine-based CXCR4 antagonists.
Part 1: Synthesis of Piperazine-Based CXCR4 Antagonists
This section provides a representative protocol for the synthesis of a library of N-aryl piperazine derivatives. The described route is versatile and allows for significant chemical diversity.
Protocol 1: General Synthesis of N-Aryl Piperazine Analogs
Principle: This protocol employs a common synthetic route starting from a commercially available, protected piperazine derivative. Subsequent deprotection and coupling reactions allow for the introduction of diverse aromatic groups, which are critical for potent CXCR4 antagonism.[11][14]
Materials:
-
N-Boc-piperazine-2-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylamine (TEA)
-
Various substituted aryl sulfonyl chlorides or carboxylic acids
-
Coupling agents (e.g., HATU, HOBt)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Solvents for chromatography (Ethyl Acetate, Hexanes)
Procedure:
-
Esterification of Starting Material:
-
Suspend N-Boc-piperazine-2-carboxylic acid in anhydrous MeOH at 0°C.
-
Add SOCl₂ dropwise (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure to yield the methyl ester.
-
-
Boc Deprotection:
-
Dissolve the crude methyl ester in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure and co-evaporate with DCM (3x) to remove excess TFA. The resulting TFA salt is used directly in the next step.
-
-
N-Arylation (Sulfonamide or Amide Coupling):
-
For Sulfonamide Synthesis:
-
Dissolve the crude piperazine TFA salt in anhydrous DCM and cool to 0°C.
-
Add TEA (3.0 equivalents) followed by the desired aryl sulfonyl chloride (1.1 equivalents).
-
Stir at room temperature for 4-6 hours until the reaction is complete (monitor by TLC or LC-MS).
-
-
For Amide Synthesis:
-
Dissolve the desired aryl carboxylic acid (1.1 equivalents) in DCM.
-
Add HATU (1.2 equivalents) and TEA (3.0 equivalents).
-
Add the crude piperazine TFA salt to the activated acid mixture.
-
Stir at room temperature for 12-16 hours.
-
-
-
Workup and Purification:
-
Quench the reaction mixture with saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of Ethyl Acetate in Hexanes) to yield the final N-aryl piperazine derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Assess final purity (>95%) using HPLC with UV detection.
-
Part 2: In Vitro Biological Evaluation
Once synthesized and purified, the novel compounds must be evaluated for their ability to bind to and inhibit the function of the CXCR4 receptor.
The CXCR4 Signaling Cascade: A Target for Intervention
CXCR4 is a classic GPCR that primarily couples to Gαi proteins.[15][16] Upon binding of CXCL12, the G-protein heterotrimer dissociates, initiating multiple downstream signaling cascades. Key pathways include the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i), and the activation of the PI3K/Akt and MAPK/ERK pathways.[1][2] These pathways collectively regulate chemotaxis, cell survival, and proliferation.[15] Antagonists function by physically blocking CXCL12 from binding to the receptor, thereby preventing the initiation of these downstream signals.[8]
Figure 2: Simplified CXCR4 signaling pathway illustrating points of antagonism.
Protocol 2: CXCR4 Competitive Binding Assay
Principle: This assay quantifies the ability of a test compound to displace a labeled ligand from the CXCR4 receptor. It is a direct measure of binding affinity. A flow cytometry-based approach using a fluorescently labeled CXCL12 ligand is described here for its robustness and high-throughput capability.[17][18]
Materials:
-
Jurkat cells (human T-lymphocyte cell line, endogenously expressing CXCR4).[17]
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647).
-
Test compounds and a known antagonist (e.g., AMD3100) for positive control.
-
Assay Buffer: PBS with 0.5% BSA.
-
Fixation Buffer: 1% paraformaldehyde in PBS.
-
96-well V-bottom plates.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Culture Jurkat cells to a density of ~1x10⁶ cells/mL. Harvest, wash with Assay Buffer, and resuspend in fresh Assay Buffer at a concentration of 2x10⁶ cells/mL.
-
Compound Dilution: Prepare a serial dilution of test compounds and AMD3100 in Assay Buffer at 2x the final desired concentration.
-
Competition Reaction:
-
Add 50 µL of the cell suspension (100,000 cells) to each well of a 96-well plate.
-
Add 50 µL of the diluted test compounds or controls to the respective wells.
-
Incubate for 30 minutes at 4°C.
-
Add a fixed, sub-saturating concentration of CXCL12-AF647 (e.g., 25 ng/mL final concentration) to all wells except for the "unstained" control.
-
Incubate for 60 minutes at 4°C in the dark.
-
-
Washing and Fixation:
-
Centrifuge the plate (400 x g, 5 min), discard the supernatant, and wash the cells twice with 200 µL of cold Assay Buffer.
-
Resuspend the final cell pellet in 200 µL of Fixation Buffer.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, recording the Mean Fluorescence Intensity (MFI) for the gated cell population.
-
Data Analysis: Normalize the MFI data (0% inhibition = cells with CXCL12-AF647 only; 100% inhibition = unstained cells). Plot the normalized MFI against the log of the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: CXCL12-Induced Calcium Mobilization Assay
Principle: This functional assay measures a direct downstream consequence of CXCR4 activation: the release of calcium from intracellular stores.[19][20] A potent antagonist will block this CXCL12-induced calcium flux in a dose-dependent manner.[11][3]
Materials:
-
CXCR4-expressing cell line (e.g., CEM, Jurkat, or a transfected CHO/HEK293 line).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
CXCL12 agonist solution.
-
Test compounds and a known antagonist (e.g., AMD3100).
-
A fluorescence plate reader with kinetic reading and automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into a black, clear-bottom 96-well or 384-well plate and culture overnight to form a monolayer (for adherent cells) or plate in suspension on the day of the assay.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in Assay Buffer. Remove cell culture medium, add the loading solution to the cells, and incubate for 60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells gently with Assay Buffer to remove excess dye. Add serial dilutions of the test compounds or controls to the wells and incubate for 15-30 minutes at room temperature.
-
Signal Measurement:
-
Place the plate into the fluorescence reader.
-
Establish a stable baseline fluorescence reading for ~20 seconds.
-
Automatically inject a pre-determined concentration of CXCL12 (typically an EC₈₀ concentration) into all wells.
-
Immediately continue kinetic fluorescence readings for an additional 90-120 seconds to capture the peak calcium flux.
-
-
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data (0% inhibition = response to CXCL12 alone; 100% inhibition = baseline fluorescence with no CXCL12). Plot the normalized response against the log of the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 4: Chemotaxis (Transwell Migration) Assay
Principle: Chemotaxis, or directed cell migration towards a chemical gradient, is a hallmark biological response mediated by the CXCR4/CXCL12 axis.[21][22] This assay measures the ability of a compound to inhibit the migration of CXCR4-expressing cells towards a CXCL12 gradient.[23][24]
Materials:
-
CXCR4-expressing migratory cells (e.g., Jurkat, primary T-cells).
-
Transwell inserts (e.g., 8 µm pore size for lymphocytes).
-
24-well companion plates.
-
Migration Buffer: Serum-free RPMI-1640 with 0.5% BSA.
-
CXCL12.
-
Test compounds and AMD3100.
-
Cell viability/quantification reagent (e.g., Calcein-AM).
Procedure:
-
Setup: Place Transwell inserts into the wells of a 24-well plate. Add Migration Buffer containing CXCL12 (at a pre-determined optimal concentration) to the lower chamber. Add buffer without CXCL12 to control wells.
-
Cell Preparation: Harvest and wash cells, then resuspend them in Migration Buffer at 1-2x10⁶ cells/mL.
-
Compound Treatment: Aliquot the cell suspension and pre-incubate with serial dilutions of the test compounds or controls for 30 minutes at 37°C.
-
Migration: Add 100 µL of the treated cell suspension (100,000 - 200,000 cells) to the top chamber of each Transwell insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent DNA-binding dye or by pre-labeling cells with a fluorescent tracker like Calcein-AM and reading the fluorescence in the bottom well with a plate reader.
-
-
Data Analysis: Calculate the percentage of migration relative to the positive control (CXCL12 alone). Plot the percent migration against the log of the antagonist concentration to determine the IC₅₀.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Principle: It is crucial to ensure that the observed inhibitory activity in functional assays is due to specific receptor antagonism and not general cytotoxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[25][26][27][28]
Materials:
-
A representative cell line (e.g., HEK293 for general toxicity, or the assay cell line like Jurkat).
-
96-well flat-bottom plates.
-
Test compounds.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight (for adherent cells).
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include "cells only" (vehicle) and "media only" (blank) controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[27]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Correct for background absorbance (blank wells). Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Part 3: Data Interpretation and Hit-to-Lead Optimization
The data generated from the assay cascade allows for a comprehensive evaluation of the synthesized compounds.
Data Summary and Analysis: The potency of each compound should be summarized in a table for clear comparison. A good antagonist will exhibit high potency (low IC₅₀) in the functional assays with a large therapeutic window (high CC₅₀/IC₅₀ ratio).
| Compound ID | Binding IC₅₀ (nM) | Ca²⁺ Flux IC₅₀ (nM) | Chemotaxis IC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/Ca²⁺ IC₅₀) |
| AMD3100 | 55 | 60 | 50 | >100 | >1667 |
| PIP-001 | 75 | 90 | 85 | >100 | >1111 |
| PIP-002 | 25 | 30 | 28 | >100 | >3333 |
| PIP-003 | >1000 | >1000 | >1000 | 85 | <85 |
| PIP-004 | 15 | 20 | 18 | 70 | 3500 |
Table 1: Representative data for a hypothetical series of piperazine-based CXCR4 antagonists.
Hit-to-Lead Workflow: Compounds that demonstrate potent and selective antagonism (e.g., PIP-002 and PIP-004 in the table above) are considered "hits." The subsequent hit-to-lead phase involves iterative chemical synthesis and biological testing to improve properties like potency, selectivity, metabolic stability, and oral bioavailability.[3][12][29]
Figure 3: Decision-making workflow for hit-to-lead optimization of CXCR4 antagonists.
Conclusion
The strategic use of the piperazine scaffold provides a fertile ground for the discovery of novel, potent, and drug-like CXCR4 antagonists. By combining rational synthetic design with a robust cascade of in vitro binding and functional assays, researchers can efficiently identify and optimize lead candidates for potential therapeutic development in oncology, infectious diseases, and beyond. The protocols and workflows detailed in this guide offer a validated framework for advancing such drug discovery programs.
References
-
Teicher, B. A., & Fricker, S. P. (2010). CXCL12 (SDF-1)/CXCR4 Pathway in Cancer. Clinical Cancer Research, 16(11), 2927-2931. [Link]
-
QIAGEN. (n.d.). CXCR4 Signaling. GeneGlobe. [Link]
-
Ratajczak, M. Z., & Adamiak, M. (2015). The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration. Frontiers in Cell and Developmental Biology, 3, 29. [Link]
-
Abeomics. (n.d.). CXCR4 Pathway. [Link]
-
Miller, E. J., Jecs, E., Truax, V. M., Katz, B. B., Sertil, A. R., Wilson, R. J., ... & Wilson, L. J. (2015). Discovery of novel N-aryl piperazine CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 25(11), 2346-2351. [Link]
-
Miller, E. J., Jecs, E., Ksebati, M. B., Sin, G., Wilson, R. J., Li, W., & Wilson, L. J. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 446-451. [Link]
-
Gassen, B., & Schols, D. (2007). Targeting Chemokine Receptor CXCR4 for Treatment of HIV-1 Infection, Tumor Progression, and Metastasis. AIDS Reviews, 9(2), 107-121. [Link]
-
Busillo, J. M., & Benovic, J. L. (2007). Regulation of CXCR4 signaling. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(4), 952-963. [Link]
-
Domanska, U. M., & Kruizinga, R. C., et al. (2014). The intricate role of CXCR4 in cancer. Advances in Cancer Research, 124, 41-78. [Link]
-
Tamamura, H., & Fujii, N. (2005). Exploratory Studies on Development of the Chemokine Receptor CXCR4 Antagonists Toward Downsizing. Chemical Biology & Drug Design, 66(1), 1-10. [Link]
-
Chatterjee, S., & Behnam, M. A., et al. (2014). The Intricate Role of CXCR4 in Cancer. Advances in Cancer Research, 124, 41-78. [Link]
-
Singh, D. D., Yadav, D. K., & Shin, D. (2023). Targeting the CXCR4/CXCL12 Axis to Overcome Drug Resistance in Triple-Negative Breast Cancer. Cancers, 15(13), 3465. [Link]
-
Unver, U., Escudero-Perez, B., Riveira-Munoz, E., Mangues, R., & Villaverde, A. (2023). Targeting the chemokine receptor CXCR4 for cancer therapies. Biotechnology Advances, 66, 108170. [Link]
-
Zhang, M., & Guo, F., et al. (2022). Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy. Frontiers in Pharmacology, 13, 931534. [Link]
-
Miller, E. J., Jecs, E., Ksebati, M. B., Sin, G., Wilson, R. J., Li, W., & Wilson, L. J. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 446-451. [Link]
-
Adan, A., & Kiraz, Y., et al. (2025). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Methods in Molecular Biology, 3031, 227-237. [Link]
-
Medscape. (n.d.). Role of CXCR4 in HIV Infection and Its Potential as a Therapeutic Target. [Link]
-
Roy, P. S., & Das, S., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 9(5), 1603-1611. [Link]
-
Miller, E. J., Jecs, E., Ksebati, M. B., Sin, G., Wilson, R. J., Li, W., & Wilson, L. J. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 446–451. [Link]
-
Cocchiara, P., & Milligan, G., et al. (2022). CXCR4 as a novel target in immunology: moving away from typical antagonists. Future Drug Discovery, 4(2), FDD77. [Link]
-
Miller, E. J., & Jecs, E., et al. (2015). Discovery of novel N-aryl piperazine CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 25(11), 2346-2351. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Wu, B., & Chien, E. Y. T., et al. (2010). Structures of the CXCR4 chemokine GPCR with small-molecule and cyclic peptide antagonists. Science, 330(6007), 1066-1071. [Link]
-
Gryzlov, A. Y., & Zherebker, A. Y., et al. (2019). A NOVEL SYNTHESIS OF PLERIXAFOR. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 55(4), 466-470. [Link]
-
Accelera. (n.d.). Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity. [Link]
-
Zhang, X., & Xu, Y., et al. (2022). Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists. Signal Transduction and Targeted Therapy, 7(1), 1-11. [Link]
-
Roy, P. S., & Das, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 9(5), 1603-1611. [Link]
-
Van Hout, A., & D'Huys, T., et al. (2018). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Journal of Visualized Experiments, (133), 57271. [Link]
-
Miller, E. J., & Jecs, E., et al. (2019). Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. ACS Medicinal Chemistry Letters, 10(7), 1044-1050. [Link]
-
Agilent. (2022). HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4. [Link]
-
De Clercq, E. (2019). Mozobil® (Plerixafor, AMD3100), 10 years after its approval by the US Food and Drug Administration. Antiviral Chemistry and Chemotherapy, 27, 2040206619829383. [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of piperazine derivatives 4a-x. [Link]
-
Steele, D. (2019). Investigations into novel antagonists of the CXCR4 chemokine receptor to prevent the migration of cancerous cells. UEA Digital Repository. [Link]
-
ResearchGate. (n.d.). SDF-1α/CXCR4-mediated T-cell chemotaxis assay profile. [Link]
-
Veldkamp, C. T., & Seibert, C., et al. (2019). CXCL12 chemokine dimer signaling modulates acute myelogenous leukemia cell migration through altered receptor internalization. Journal of Biological Chemistry, 294(22), 8913-8926. [Link]
-
Li, X., & Li, C., et al. (2017). CXCL12/SDF‑1α induces migration via SRC‑mediated CXCR4‑EGFR cross‑talk in gastric cancer cells. Oncology Letters, 14(2), 2261-2267. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). plerixafor. [Link]
-
White, J. F., & Grodski, A. C., et al. (2013). Application of affinity selection-mass spectrometry assays to purification and affinity-based screening of the chemokine receptor CXCR4. Journal of Biomolecular Screening, 18(9), 1106-1115. [Link]
-
ResearchGate. (n.d.). Measurement of intracellular calcium mobilization in response to CXCL12. [Link]
-
Vaught, D. B., & Ghadially, R., et al. (2009). Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers. Gastroenterology, 136(5), 1651-1661. [Link]
-
ResearchGate. (n.d.). CXCL12 stimulates mobilization of intracellular calcium. [Link]
-
SciSpace. (n.d.). In vitro characterization and inhibition of the CXCR4/CXCL12 chemokine axis in human uveal melanoma cell lines. [Link]
Sources
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. abeomics.com [abeomics.com]
- 3. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The intricate role of CXCR4 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mozobil® (Plerixafor, AMD3100), 10 years after its approval by the US Food and Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. plerixafor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel N-aryl piperazine CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. CXCL12 chemokine dimer signaling modulates acute myelogenous leukemia cell migration through altered receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ijprajournal.com [ijprajournal.com]
- 27. kosheeka.com [kosheeka.com]
- 28. Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity | Developing Medicines [drugdevelopment.web.unc.edu]
- 29. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 1-(Prop-2-yn-1-yl)piperazine for Advanced Molecular Functionalization
Abstract
The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in approved pharmaceuticals and its ability to favorably modulate physicochemical properties like solubility and bioavailability.[1][2][3] The introduction of a reactive handle to this core structure transforms it into a versatile building block for complex molecular synthesis. This guide details the utility and application of 1-(Prop-2-yn-1-yl)piperazine, a bifunctional reagent featuring the beneficial piperazine moiety and a terminal alkyne group. This alkyne functionality is primed for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry."[4][5] We provide in-depth protocols for its use in both bioconjugation and the rapid synthesis of small molecule libraries, offering researchers a robust tool for drug discovery and chemical biology.
Foundational Principle: The Propargyl-Piperazine Moiety and Click Chemistry
The synthetic power of this compound lies in its dual nature. The piperazine ring offers a well-established pharmacophore that can be incorporated into larger molecular designs, while the propargyl group (prop-2-yn-1-yl) provides a terminal alkyne ready for covalent modification.[6] The primary reaction leveraged is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
First described independently by the groups of Meldal and Sharpless, this reaction has become a staple in chemical synthesis for its remarkable efficiency and reliability.[5] The CuAAC reaction joins a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[7]
Key Advantages of the CuAAC Reaction:
-
High Specificity & Bio-orthogonality: The alkyne and azide functional groups are largely absent in natural biological systems, ensuring that the reaction proceeds with minimal side reactions or off-target modifications.[8]
-
Mild Reaction Conditions: The reaction is typically performed in aqueous environments, at room temperature, and across a wide pH range (4-11), making it compatible with sensitive biomolecules.[9][10]
-
Quantitative Yields: The thermodynamic driving force is high, leading to near-complete conversion and simplifying product purification.[8]
-
Stable Linkage: The resulting triazole ring is chemically robust and serves as more than a simple linker, often participating in hydrogen bonding and dipole interactions within a final molecular construct.
Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) using a reducing agent such as sodium ascorbate.[11][12] The Cu(I) ion coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate. This intermediate then reacts with the azide, proceeding through a six-membered metallacycle before reductive elimination yields the stable triazole product and regenerates the catalyst.[10]
Caption: General workflow of the CuAAC reaction.
Application in Bioconjugation: Labeling of Proteins and Biomolecules
A primary application for this compound is in the post-translational or synthetic modification of biomolecules. By incorporating an azide group into a protein, oligonucleotide, or other biological scaffold, researchers can use this alkyne-piperazine reagent to "click" on a new functional group, reporter tag, or drug payload. This protocol provides a general method for labeling an azide-functionalized protein.
Protocol 1: CuAAC Labeling of an Azide-Modified Protein
This protocol describes the conjugation of this compound to a protein that has been previously modified to contain an azide group.
Causality Behind Experimental Choices:
-
Catalyst System: We use Copper(II) sulfate with sodium ascorbate to continuously generate the active Cu(I) catalyst in situ. This is more reliable than using air-sensitive Cu(I) salts directly.[11][12]
-
Protective Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that is critical for bioconjugation.[11] It serves two key purposes: 1) It stabilizes the Cu(I) catalytic species, preventing oxidation and disproportionation, which enhances reaction efficiency.[12] 2) It protects the protein from oxidative damage by sequestering the copper and mitigating the formation of reactive oxygen species that can be generated by the ascorbate reduction of copper.[13][14]
-
Reagent Stoichiometry: A slight excess of the alkyne and labeling reagents relative to the azide-modified protein ensures the reaction proceeds to completion, especially at the low concentrations typical for protein work.[14]
Materials:
-
Azide-functionalized protein stock solution (e.g., 1-5 mg/mL in a suitable buffer like PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed Phosphate-Buffered Saline (PBS), pH 7.4
-
Amine-free buffer for quenching (e.g., Tris-buffered saline)
-
Purification column (e.g., PD-10 desalting column for size exclusion chromatography)
Stock Solutions Preparation:
-
Alkyne Solution (10 mM): Dissolve 1.24 mg of this compound in 1 mL of degassed PBS.
-
CuSO₄ Solution (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of nuclease-free water.
-
THPTA Solution (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of nuclease-free water.
-
Catalyst Premix (CuSO₄:THPTA): Shortly before use, mix the 20 mM CuSO₄ solution and 100 mM THPTA solution in a 1:5 molar ratio. For example, mix 10 µL of 20 mM CuSO₄ with 50 µL of 100 mM THPTA. Let this stand for 2-3 minutes.[12]
-
Sodium Ascorbate Solution (100 mM): Prepare this solution fresh by dissolving 19.8 mg of sodium ascorbate in 1 mL of nuclease-free water. Protect from light.
Experimental Procedure:
-
In a microcentrifuge tube, add the azide-functionalized protein to a final concentration of 10-50 µM in degassed PBS. For a 500 µL final reaction volume, this corresponds to 25-125 µL of a 200 µM stock. Adjust the volume with degassed PBS.
-
Add the 10 mM alkyne solution to achieve a final concentration of 200-500 µM (e.g., 10-25 µL for a 500 µL reaction). This represents a 4-10 fold excess over the protein.
-
Add the CuSO₄:THPTA catalyst premix to a final copper concentration of 100-250 µM.[14]
-
Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 2.5-5 mM.[11]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light.
-
Quench the reaction by adding 50 µL of 0.5 M EDTA solution to chelate the copper.
-
Remove unreacted reagents and the catalyst complex by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with your buffer of choice.
-
Analyze the labeled protein using SDS-PAGE (which may show a mobility shift) and/or mass spectrometry to confirm conjugation.
Caption: Experimental workflow for protein functionalization.
Application in Small Molecule Synthesis for Drug Discovery
The CuAAC reaction is a powerful tool for generating libraries of novel chemical entities. Using this compound as a key building block, medicinal chemists can rapidly couple it to a diverse set of azide-containing scaffolds to explore structure-activity relationships (SAR). The resulting piperazine-triazole compounds are often evaluated for various therapeutic targets.[15][16]
Protocol 2: Synthesis of a Model Piperazine-Triazole Compound
This protocol details the synthesis of 1-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)methyl)piperazine from 1-(azidomethyl)-4-methoxybenzene and this compound as a representative example.
Causality Behind Experimental Choices:
-
Solvent System: A mixture of t-butanol and water is often used. The organic co-solvent helps solubilize the starting materials, while the presence of water has been shown to accelerate the CuAAC reaction rate.[10]
-
Work-up Procedure: An aqueous wash with a chelating agent like EDTA is an effective method to remove the copper catalyst from the organic product, which is crucial for both purity and downstream biological assays where residual copper could be toxic or interfere with results.[17]
-
Purification: Silica gel column chromatography is the standard method for purifying small organic molecules, separating the desired product from unreacted starting materials and any non-polar byproducts.[18]
Materials:
-
1-(azidomethyl)-4-methoxybenzene (or other organic azide)
-
This compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous solution of EDTA
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Experimental Procedure:
-
To a 50 mL round-bottom flask, add the organic azide (e.g., 1.0 mmol, 163 mg of 1-(azidomethyl)-4-methoxybenzene) and this compound (1.1 mmol, 137 mg).
-
Dissolve the reactants in a 1:1 mixture of t-BuOH and water (10 mL total volume).
-
In a separate vial, prepare the catalyst solution. Dissolve CuSO₄·5H₂O (0.05 mmol, 12.5 mg) in 1 mL of water.
-
Add the CuSO₄ solution to the reaction mixture. The solution may turn light blue.
-
Prepare a fresh solution of sodium ascorbate (0.15 mmol, 30 mg) in 1 mL of water. Add this solution dropwise to the reaction mixture. A color change (e.g., to yellow or orange) may be observed as Cu(II) is reduced to Cu(I).
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with 20 mL of water and extract with DCM (3 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of EDTA (2 x 20 mL) to remove copper salts, followed by a wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of DCM and methanol (e.g., 0% to 10% methanol) as the eluent.
-
Combine the pure fractions and evaporate the solvent to yield the final triazole product.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[19]
Data Summary and Troubleshooting
The success of functionalization depends on careful optimization. The following tables provide general guidelines and troubleshooting tips.
Table 1: Typical Reaction Parameters
| Parameter | Bioconjugation (Protocol 1) | Small Molecule Synthesis (Protocol 2) |
| Solvent | Aqueous Buffer (e.g., PBS) | t-BuOH/H₂O, DMSO/H₂O, THF |
| Temperature | 4 - 37 °C | Room Temperature |
| Concentration | 1 - 50 µM (Biomolecule) | 0.1 - 1.0 M |
| Cu(I) Source | CuSO₄ / Sodium Ascorbate | CuSO₄ / Sodium Ascorbate or Cu(I) salts |
| Ligand | THPTA, TBTA (water-soluble) | Often not required, but can accelerate |
| Reaction Time | 1 - 4 hours | 6 - 24 hours |
| Purification | SEC, Dialysis, Precipitation | Extraction, Column Chromatography |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst (oxidized Cu(I)); Poor substrate solubility; Degraded reagents. | Use freshly prepared sodium ascorbate. Degas all buffers/solvents. Add a stabilizing ligand (THPTA/TBTA). Use a co-solvent (e.g., DMSO, t-BuOH) to improve solubility. |
| Biomolecule Degradation | Oxidative damage from Cu(I)/ascorbate reaction. | Ensure a 5:1 ligand-to-copper ratio.[14] Add a radical scavenger like aminoguanidine.[11][13] Minimize reaction time. |
| Product is Difficult to Purify | Persistent copper contamination. | Perform an aqueous wash with a chelating agent like EDTA or pass the crude product through a metal-scavenging resin.[17] |
| Side Product Formation | Alkyne homocoupling (Glaser coupling). | Ensure the reaction is performed under an inert atmosphere or with thoroughly degassed solvents. Maintain a slight excess of sodium ascorbate. |
Conclusion
This compound stands out as a highly effective and versatile reagent for molecular functionalization. Its capacity to readily participate in the robust and bio-orthogonal CuAAC reaction allows for the straightforward conjugation to azide-modified molecules of all sizes. For drug development professionals, it offers a direct route to creating diverse small molecule libraries based on the privileged piperazine scaffold. For chemical biologists and researchers, it provides a reliable method for labeling and modifying complex biomolecules. The protocols and principles outlined in this guide are designed to provide a solid foundation for successfully implementing this powerful chemical tool in a variety of research and development settings.
References
-
Title: Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition Source: SpringerLink URL: [Link]
-
Title: Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation Source: Jena Bioscience URL: [Link]
-
Title: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) Source: Glen Research URL: [Link]
-
Title: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco Source: Bioclone URL: [Link]
-
Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of 1,2,3-Triazoles Source: Organic Chemistry Portal URL: [Link]
-
Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]
-
Title: Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Protocols - baseclick GmbH Source: baseclick GmbH URL: [Link]
-
Title: Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines Source: MDPI URL: [Link]
-
Title: Click Chemistry Methodology: The Novel Paintbrush of Drug Design Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI URL: [Link]
-
Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date Source: PubMed URL: [Link]
-
Title: An Evolving Role of Piperazine Moieties in Drug Design and Discovery Source: ResearchGate URL: [Link]
-
Title: Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives Source: PubMed URL: [Link]
-
Title: Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization Source: Bentham Science URL: [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. bioclone.net [bioclone.net]
- 10. Click Chemistry [organic-chemistry.org]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. mdpi.com [mdpi.com]
- 16. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - Rasheed - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Design and Synthesis of Piperazine Hybrid Molecules for Biological Screening: Application Notes and Protocols
Introduction: The Piperazine Scaffold as a Privileged Element in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. It is recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs across a vast range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1] The widespread utility of the piperazine moiety is attributed to its unique physicochemical properties. As a diprotic base, it often enhances the aqueous solubility and bioavailability of drug candidates, crucial attributes for oral administration.[2][3] Furthermore, the piperazine ring's conformational flexibility and ability to be substituted at its nitrogen atoms allow it to serve as a versatile linker, orienting other pharmacophoric groups for optimal interaction with biological targets.[1][4]
Molecular hybridization is a powerful strategy in drug design that involves combining two or more distinct pharmacophores into a single molecule.[5] This approach aims to create hybrid compounds with enhanced affinity, improved selectivity, or a dual mode of action, potentially overcoming drug resistance mechanisms. The piperazine scaffold is an ideal linker for creating such hybrid molecules, connecting different bioactive moieties to generate novel chemical entities with diverse pharmacological profiles.[6][7] This guide provides a comprehensive overview of the design principles, detailed synthetic protocols, and key biological screening methods for the development of novel piperazine hybrid molecules.
Rational Design and Strategic Considerations
The design of piperazine hybrid molecules is a multifactorial process that balances potency, selectivity, and pharmacokinetic properties. The ability of the piperazine scaffold to engage in various biological interactions makes it a valuable component in designing multi-target ligands for complex diseases.[1]
A key consideration is the selection of pharmacophores to hybridize with the piperazine core. This choice is driven by the desired therapeutic target. For instance, in anticancer drug design, piperazine is often linked to moieties known to inhibit key signaling pathways, such as kinase inhibitors. The piperazine ring can act as a versatile linker, connecting fragments that bind to the ATP-binding pocket of a target kinase, and its basicity can be leveraged to form salt bridges with acidic residues in the enzyme's hinge region.[1] A common strategy involves the hybridization of piperazine with chalcones, which are known for their antitumor properties, to target pathways like the VEGFR-2 signaling cascade, crucial for angiogenesis in tumors.[5][8]
Diagram 1: The Concept of Piperazine-Based Molecular Hybridization
Caption: Molecular hybridization using a piperazine scaffold.
Synthetic Methodologies and Experimental Protocols
The synthesis of piperazine hybrid molecules can be achieved through various organic reactions. The choice of synthetic route depends on the desired final structure and the nature of the pharmacophores being linked. Below are detailed protocols for common synthetic strategies.
Protocol 1: Synthesis of N-Aryl Piperazine Derivatives via Buchwald-Hartwig Amination
This protocol describes a common method for forming the crucial C-N bond between an aryl group and the piperazine nitrogen, a foundational step for many hybrid molecules.
Materials:
-
Aryl halide (e.g., bromobenzene) (1.0 mmol)
-
Piperazine (1.2 mmol)
-
Palladium catalyst (e.g., Pd2(dba)3) (0.02 mmol)
-
Ligand (e.g., BINAP) (0.04 mmol)
-
Base (e.g., sodium tert-butoxide) (1.4 mmol)
-
Anhydrous toluene (10 mL)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add the aryl halide (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol).
-
Add anhydrous toluene (10 mL) to the flask via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl piperazine.
Protocol 2: Synthesis of Piperazine-Chalcone Hybrids
This protocol details the Claisen-Schmidt condensation reaction to form a chalcone moiety which is then linked to a piperazine ring.
Step 1: Synthesis of 4'-piperazino-acetophenone
-
A mixture of 4'-fluoroacetophenone (1.0 mmol) and piperazine (2.0 mmol) in DMSO is heated at 110°C for 24 hours.[9]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into ice water.
-
The precipitated solid is filtered, washed with water, and dried to yield 4'-piperazino-acetophenone.
Step 2: Condensation with an Aldehyde
-
To a solution of 4'-piperazino-acetophenone (1.0 mmol) and an appropriate aromatic aldehyde (1.0 mmol) in ethanol, add an aqueous solution of NaOH (10%).[9]
-
Stir the mixture at room temperature for 5 hours.[9]
-
The resulting precipitate is filtered, washed with cold ethanol, and recrystallized to give the piperazine-chalcone hybrid.
Diagram 2: General Synthetic Workflow for Piperazine Hybrids
Caption: A generalized workflow for the synthesis of piperazine hybrids.
Protocols for Biological Screening
Once synthesized and characterized, the novel piperazine hybrid molecules must be evaluated for their biological activity. The choice of assays depends on the therapeutic target.
Protocol 3: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
Synthesized piperazine hybrid compounds dissolved in DMSO (stock solution).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well microtiter plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours in a humidified incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[13]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14] The broth microdilution method is a common technique for determining MIC values.[4][14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).[14]
-
Synthesized piperazine hybrid compounds dissolved in a suitable solvent.
-
Sterile 96-well round-bottom microtiter plates.[14]
-
Bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]
-
Shaking incubator.
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium.[14]
-
Dilute the bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL.[14]
-
Add the diluted bacterial suspension to each well containing the serially diluted compound.
-
Include a positive control for bacterial growth (broth and inoculum without the compound) and a negative control (broth only).[14]
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[4]
Data Presentation and Interpretation
The results of the biological screening should be presented in a clear and concise manner to allow for easy interpretation and comparison of the synthesized compounds.
Table 1: Example Data for In Vitro Cytotoxicity of Piperazine Hybrids
| Compound ID | Target Cell Line | IC50 (µM) |
| Hybrid-1 | MCF-7 (Breast Cancer) | 5.2 |
| Hybrid-2 | MCF-7 (Breast Cancer) | 12.8 |
| Hybrid-3 | A549 (Lung Cancer) | 8.1 |
| Hybrid-4 | A549 (Lung Cancer) | 25.4 |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 |
| Cisplatin | A549 (Lung Cancer) | 3.5 |
Table 2: Example Data for Minimum Inhibitory Concentration (MIC) of Piperazine Hybrids
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Hybrid-5 | 4 | 16 |
| Hybrid-6 | 8 | >64 |
| Hybrid-7 | 2 | 8 |
| Ciprofloxacin | 0.5 | 0.25 |
Conclusion and Future Directions
The piperazine scaffold remains a highly valuable and versatile tool in the design and synthesis of novel hybrid molecules for biological screening.[10] The strategic combination of the piperazine core with other pharmacophores offers a promising avenue for the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. The protocols outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new piperazine-based compounds. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, such as C-H functionalization and photoredox catalysis, to further expand the chemical space of piperazine hybrids.[14] Additionally, the integration of computational modeling and in silico screening will continue to play a crucial role in the rational design of the next generation of piperazine-based therapeutics.
References
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]
-
Ahmed, M. F., et al. (2020). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 307-318. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]
-
Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(1). Retrieved from [Link]
-
National Cancer Institute. (n.d.). NCI-60 Screening Methodology. National Cancer Institute. Retrieved from [Link]
-
Ghamdi, K. A., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules, 23(11), 2779. Retrieved from [Link]
-
Roman, G., et al. (2004). SYNTHESIS AND REACTIVITY OF MANNICH BASES. XVII. Revue Roumaine de Chimie, 49(5), 419-424. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents. RSC Advances. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([5][14][15]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Bioorganic Chemistry, 114, 105085. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2025). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Exploring chalcone-sulfonyl piperazine hybrids as anti-diabetes candidates: Design, synthesis, biological evaluation, and molecular docking study. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). SYNTHESIS AND EVALUATION OF SYMMETRIC AND ASYMMETRIC BIS-MANNICH BASES OF PIPERAZINE. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Designing strategy of multifunctional benzothiazole–piperazine hybrids. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Synthetic route for benzothiazole‐piperazine‐1,2,3‐triazole hybrids (69). ResearchGate. Retrieved from [Link]
-
Faizan, A., et al. (2024). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 12(44), 28551-28566. Retrieved from [Link]
-
Ciotta, A., et al. (2022). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 27(19), 6296. Retrieved from [Link]
-
Popiołek, Ł., et al. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules, 28(14), 5556. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. EUCAST. Retrieved from [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]
-
SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD. Retrieved from [Link]
-
National Cancer Institute. (n.d.). The NCI60 human tumour cell line anticancer drug screen. National Cancer Institute. Retrieved from [Link]
-
Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Promega Connections. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Submitting compounds and operational procedures for the NCI-60. National Cancer Institute. Retrieved from [Link]
- Google Patents. (n.d.). RU2315762C2 - Method for synthesis of chiral n-arylpiperazines. Google Patents.
-
ResearchGate. (2020). (PDF) Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of N-propargylpiperazine in the Development of CNS-Targeting Agents
Introduction: The N-propargylpiperazine Scaffold - A Privileged Motif in CNS Drug Discovery
The quest for effective therapeutics for central nervous system (CNS) disorders, such as Alzheimer's and Parkinson's diseases, is a paramount challenge in modern medicine.[1][2] The multifactorial nature of these neurodegenerative diseases necessitates innovative therapeutic strategies that can modulate multiple pathological pathways.[3] In this context, the N-propargylpiperazine moiety has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating significant potential in the design of multi-target-directed ligands (MTDLs) for CNS disorders.[3][4]
The propargylamine group is a well-established pharmacophore, most notably for its ability to irreversibly inhibit monoamine oxidase B (MAO-B).[5][6] Increased MAO-B activity is a hallmark of aging and neurodegenerative diseases, contributing to oxidative stress and the depletion of key neurotransmitters like dopamine.[1][7] The piperazine ring, a common motif in CNS-active drugs, often imparts favorable pharmacokinetic properties, including the potential for blood-brain barrier (BBB) penetration.[8][9] The combination of these two pharmacophores in the N-propargylpiperazine scaffold provides a versatile platform for developing novel CNS agents with a range of biological activities.[10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the N-propargylpiperazine scaffold in the design and preclinical evaluation of novel CNS-targeting agents. We will delve into the synthetic strategies for creating diverse chemical libraries, detailed protocols for assessing their biological activity, and insights into the interpretation of the resulting data.
I. Synthesis of N-propargylpiperazine Derivatives
The synthesis of N-propargylpiperazine derivatives is typically a straightforward process, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. A common and efficient method involves the nucleophilic substitution of a propargyl halide with a suitably substituted N-arylpiperazine.
Protocol 1: General Procedure for the Synthesis of N-Aryl-N'-propargylpiperazine Derivatives
This protocol describes a general method for the synthesis of N-aryl-N'-propargylpiperazine hydrochlorides, a common salt form for these compounds.
Materials:
-
N-arylpiperazine hydrochloride (1.0 eq)
-
Propargyl chloride or bromide (1.0-1.2 eq)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-2.5 eq)
-
Absolute acetonitrile or acetone
-
Toluene
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
To a solution of the N-arylpiperazine hydrochloride (1.0 eq) in absolute acetonitrile, add sodium carbonate (2.0-2.5 eq).
-
Add propargyl chloride or bromide (1.0-1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in toluene and extract the product into the aqueous phase using a calculated amount of dilute hydrochloric acid.
-
Wash the aqueous phase with diethyl ether to remove any non-basic impurities.
-
Make the aqueous phase alkaline with a saturated solution of sodium carbonate and extract the free base with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate under reduced pressure to yield the N-aryl-N'-propargylpiperazine free base.
-
To obtain the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product.[11]
Causality behind Experimental Choices:
-
Base: Sodium or potassium carbonate is used to neutralize the hydrochloride salt of the starting piperazine and to scavenge the hydrohalic acid formed during the reaction, driving the equilibrium towards product formation.
-
Solvent: Acetonitrile and acetone are polar aprotic solvents that are suitable for SN2 reactions and have boiling points that allow for convenient reaction temperatures.
-
Work-up: The acid-base extraction procedure is a classic and effective method for purifying amines from non-basic impurities.
-
Salt Formation: Converting the final compound to its hydrochloride salt often improves its stability, crystallinity, and handling properties for biological testing.
II. In Vitro Evaluation of CNS-Targeting Agents
A critical step in the development of N-propargylpiperazine-based CNS agents is the thorough in vitro evaluation of their biological activities. Key assays include the assessment of MAO inhibition and neuroprotective effects.
A. Monoamine Oxidase (MAO) Inhibition Assay
This section provides a detailed protocol for a fluorometric assay to determine the inhibitory activity of test compounds against human MAO-A and MAO-B.[12]
Principle:
Monoamine oxidases catalyze the oxidative deamination of monoamine substrates, producing hydrogen peroxide (H₂O₂) as a byproduct.[13] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce the highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO activity. A decrease in this rate in the presence of a test compound indicates inhibition.[12]
Protocol 2: Fluorometric MAO-A and MAO-B Inhibition Assay
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4[12]
-
Substrates: p-Tyramine (for both MAO-A and MAO-B) or Benzylamine (selective for MAO-B)[12]
-
Fluorogenic Probe: Amplex® Red
-
Horseradish Peroxidase (HRP)
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B)[12]
-
Test compounds
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare Reagent Solutions:
-
MAO Enzyme Working Solution: Dilute recombinant MAO-A or MAO-B enzyme in MAO Assay Buffer to the desired concentration.
-
Substrate Working Solution: Prepare a working solution of the substrate (e.g., p-tyramine or benzylamine) in MAO Assay Buffer.
-
Detection Reagent: Prepare a mixture containing Amplex® Red and HRP in MAO Assay Buffer. Protect this solution from light.
-
Test Compound Solutions: Prepare serial dilutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO), and then dilute further in MAO Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of the test compound solution or vehicle control to the wells of a 96-well plate.
-
Add 25 µL of the MAO enzyme working solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate working solution to each well.
-
Immediately add 50 µL of the detection reagent to each well.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) (MAO-A/MAO-B) |
| Test Compound 1 | 10.5 | 0.2 | 52.5 |
| Test Compound 2 | 1.8 | 9.7 | 0.18 |
| Clorgyline | 0.008 | 5.2 | 0.0015 |
| Selegiline | 2.5 | 0.015 | 166.7 |
Table 1: Example data for MAO inhibition assays.
Causality behind Experimental Choices:
-
Fluorometric Detection: This method is highly sensitive, allowing for the use of low enzyme and substrate concentrations, and is amenable to high-throughput screening.[12]
-
Positive Controls: Clorgyline and selegiline are well-characterized selective inhibitors of MAO-A and MAO-B, respectively, and are essential for validating the assay performance.[12]
-
Kinetic Measurement: Measuring the reaction rate over time provides more robust data than a single endpoint measurement and helps to identify potential assay artifacts.
B. Neuroprotection Assays
The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for studying neurodegenerative diseases and assessing the neuroprotective potential of novel compounds.[14][15] These cells can be differentiated into a more mature neuron-like phenotype, making them a relevant model for neuronal studies.[16]
Protocol 3: SH-SY5Y Cell Culture and Neuroprotection Assay against Oxidative Stress
Part 1: Standard SH-SY5Y Cell Culture
Materials:
-
SH-SY5Y cells
-
Base Medium: 1:1 mixture of DMEM and Ham's F-12 Medium[14]
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, 1X Non-Essential Amino Acids (NEAA)[14]
-
Passaging Reagents: 0.05%-0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺[14]
-
Culture Vessels: T-75 flasks, 96-well plates
Procedure:
-
Maintain SH-SY5Y cells in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO₂.[14]
-
Renew the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency. It is recommended to use cells below passage 20 to maintain neuronal characteristics.[14]
Part 2: Neuroprotection Assay
Principle:
This assay evaluates the ability of a test compound to protect SH-SY5Y cells from cell death induced by an oxidative stressor, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂). Cell viability is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce oxidative stress by adding a neurotoxin (e.g., 6-OHDA or H₂O₂) to the wells. Include a vehicle control group (no neurotoxin) and a neurotoxin-only control group.
-
Incubate the plate for 24 hours at 37°C.
-
Assess cell viability using the MTT assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Data Presentation:
| Treatment | Concentration (µM) | Cell Viability (%) |
| Vehicle Control | - | 100 ± 5.2 |
| 6-OHDA only | 100 | 45 ± 3.8 |
| Test Compound + 6-OHDA | 1 | 62 ± 4.1 |
| Test Compound + 6-OHDA | 10 | 85 ± 5.5 |
| Test Compound + 6-OHDA | 50 | 92 ± 4.9 |
Table 2: Example data for a neuroprotection assay.
Causality behind Experimental Choices:
-
SH-SY5Y Cell Line: These cells are of human origin and express dopaminergic markers, making them a relevant model for Parkinson's disease research.[14]
-
Neurotoxins: 6-OHDA and H₂O₂ are commonly used to induce oxidative stress and mimic some of the pathological processes observed in neurodegenerative diseases.[17]
-
MTT Assay: This is a well-established, colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
III. In Vivo Evaluation of CNS-Targeting Agents
Promising candidates from in vitro screening should be further evaluated in animal models of neurodegenerative diseases to assess their in vivo efficacy and pharmacokinetic properties.
A. Animal Models of Parkinson's Disease
Several animal models are available to study Parkinson's disease, with neurotoxin-based models being the most common for screening novel therapeutic agents.[18][19]
-
6-Hydroxydopamine (6-OHDA) Rat Model: This model involves the unilateral injection of 6-OHDA into the substantia nigra or striatum, leading to the progressive loss of dopaminergic neurons in one hemisphere.[19]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: Systemic administration of MPTP leads to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking some of the key pathological features of Parkinson's disease.[19]
Protocol 4: General Workflow for In Vivo Efficacy Testing in a Parkinson's Disease Model
Procedure:
-
Animal Model Induction: Induce the Parkinson's disease phenotype in rodents using either the 6-OHDA or MPTP model.
-
Drug Administration: Administer the test compound via a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and for a specified duration.
-
Behavioral Assessment: Evaluate motor function using a battery of behavioral tests, such as:
-
Post-mortem Analysis: At the end of the study, euthanize the animals and collect brain tissue for neurochemical and histological analysis.
-
Neurochemical Analysis: Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to assess the extent of neuronal loss in the substantia nigra.
-
Data Presentation:
| Treatment Group | Rotarod Latency (s) | Striatal Dopamine (ng/mg tissue) | TH-Positive Cells in SNc |
| Sham Control | 180 ± 15 | 15.2 ± 1.8 | 100% |
| MPTP + Vehicle | 65 ± 8 | 4.1 ± 0.9 | 42% |
| MPTP + Test Compound (10 mg/kg) | 125 ± 12 | 9.8 ± 1.3 | 75% |
| MPTP + Test Compound (30 mg/kg) | 160 ± 14 | 13.5 ± 1.6 | 88% |
Table 3: Example data from an in vivo study in an MPTP mouse model.
Causality behind Experimental Choices:
-
Behavioral Tests: A battery of tests provides a more comprehensive assessment of motor function and the potential therapeutic effects of the test compound.
-
Neurochemical and Histological Endpoints: These analyses provide direct evidence of the neuroprotective or neurorestorative effects of the compound on the dopaminergic system.
IV. Visualization of Key Pathways and Workflows
Diagrams
Caption: Mechanism of MAO inhibition and its detection.
Caption: Synthetic workflow for N-propargylpiperazine derivatives.
Caption: Preclinical evaluation workflow for CNS agents.
V. Conclusion and Future Directions
The N-propargylpiperazine scaffold represents a highly promising starting point for the development of novel CNS-targeting agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the established in vitro and in vivo assays provide a clear path for preclinical evaluation. The multi-target nature of many N-propargylpiperazine derivatives, particularly their ability to inhibit MAO-B and exert neuroprotective effects, aligns well with the complex pathology of neurodegenerative diseases.
Future research in this area could focus on:
-
Fine-tuning selectivity: Modifying the aryl substituent on the piperazine ring to optimize selectivity for MAO-B over MAO-A.
-
Exploring additional targets: Incorporating pharmacophores that target other relevant pathways in neurodegeneration, such as cholinesterase inhibition or anti-amyloid aggregation.[10][20]
-
Optimizing pharmacokinetic properties: Ensuring adequate BBB penetration and metabolic stability to maximize CNS exposure.
By following the protocols and considering the insights provided in these application notes, researchers can effectively leverage the potential of the N-propargylpiperazine scaffold in their quest for novel and effective treatments for debilitating CNS disorders.
References
- Benchchem. (n.d.). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.
- Molbase. (n.d.). Synthesis of 4.2. N-(3-Trifluoromethyl-phenyl)-N'-propargyl-piperazine hydrochloride.
- NEUROFIT. (n.d.). In vivo and in vitro models of Parkinson's disease.
- Benchchem. (n.d.). Application Notes: SH-SY5Y Cell Culture Protocols for FCPR16-Based Neuroprotection Studies.
- Inotiv. (n.d.). Alzheimer's and Parkinson's Disease In Vivo Models for Drug Development.
- Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease.
- InVivo Biosystems. (n.d.). Parkinson's.
- MDPI. (2021). Comprehensive Perspectives on Experimental Models for Parkinson's Disease.
- Springer. (n.d.). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS).
- Bio-protocol. (2019). 4.11. Human Monoamine Oxidase (MAO)-A and MAO-B Inhibitory Activity Assay.
- PubMed. (2017). N-Propargylpiperidines with naphthalene-2-carboxamide or naphthalene-2-sulfonamide moieties: Potential multifunctional anti-Alzheimer's agents.
- PubMed. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase.
- The American Society for Pharmacology and Experimental Therapeutics. (n.d.). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- PubMed. (n.d.). Propargylamine-derived multitarget-directed ligands: fighting Alzheimer's disease with monoamine oxidase inhibitors.
- ResearchGate. (n.d.). Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy.
- Bio-protocol. (n.d.). 3.2. Neuroprotection Methods.
- PubMed. (2001). Synthesis of N-propargylphenelzine and analogues as neuroprotective agents.
- PubMed. (2020). Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy.
- Moodle@Units. (n.d.). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- PubMed. (n.d.). Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors.
- PubMed. (2022). Design, Synthesis, and Pharmacological Evaluation of N-Propargylated Diphenylpyrimidines as Multitarget Directed Ligands for the Treatment of Alzheimer's Disease.
- PubMed Central. (n.d.). Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities.
- PubMed. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease.
- PubMed. (n.d.). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein.
- PubMed. (2022). The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase.
- AcceGen. (2021). SH-SY5Y Cell Line Culture Protocol and Research Applications.
- Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols.
- ResearchGate. (2025). Synthesis of N-propargylphenelzine and analogues as neuroprotective agents | Request PDF.
- DOI. (n.d.). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.
- PubMed. (n.d.). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders.
- PubMed. (n.d.). Aliphatic Propargylamines as Symptomatic and Neuroprotective Treatments for Neurodegenerative Diseases.
- PubMed Central. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases.
- PubMed Central. (n.d.). Prodrug Approaches for CNS Delivery.
- NIH. (n.d.). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.
- PubMed Central. (n.d.). N-propargylbenzylamine, a major metabolite of pargyline, is a potent inhibitor of monoamine oxidase type B in rats in vivo: a comparison with deprenyl.
- Wikipedia. (n.d.). Pargyline.
- ResearchGate. (2025). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics.
- PubMed. (n.d.). 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents.
- Frontiers. (n.d.). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis.
- Cambridge University Press. (n.d.). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression.
- International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES.
- ResearchGate. (2025). Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives.
Sources
- 1. N-Propargylpiperidines with naphthalene-2-carboxamide or naphthalene-2-sulfonamide moieties: Potential multifunctional anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propargylamine-derived multitarget-directed ligands: fighting Alzheimer's disease with monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
- 16. accegen.com [accegen.com]
- 17. Design, Synthesis, and Pharmacological Evaluation of N-Propargylated Diphenylpyrimidines as Multitarget Directed Ligands for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo and in vitro models of Parkinson's disease - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 19. criver.com [criver.com]
- 20. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Advanced Formulations in Agrochemicals and Material Science
Introduction: The Imperative for Innovation in Agrochemical Formulations
Modern agriculture faces a dual challenge: producing enough food for a growing global population while minimizing its environmental footprint.[1][2] Conventional agrochemical formulations, such as dustable powders (DP) and emulsifiable concentrates (EC), often suffer from low efficiency, leading to overuse, environmental contamination, and the development of pest resistance.[3][4] The active ingredients in these formulations are susceptible to rapid degradation from light, evaporation, and runoff, with estimates suggesting that less than 40% of conventionally applied pesticides reach their intended target.[5][6] This necessitates a paradigm shift in formulation science, moving beyond simple delivery to intelligent, responsive, and sustainable systems.
Material science provides the toolbox for this revolution. By leveraging polymers, surfactants, and nanotechnology, we can design formulations that offer targeted delivery, controlled release, and enhanced bioavailability of active ingredients (AIs).[1][7] This guide provides an in-depth exploration of these advanced formulation strategies, complete with the scientific rationale and detailed protocols for researchers and developers in the agrochemical and material science fields. We will explore how to create more effective, user-friendly, and environmentally compatible products that address the critical needs of modern agriculture.[3][4]
Part 1: Advanced Formulation Strategies
The limitations of conventional formulations have driven the development of "new generation" water-based and solid formulations like Suspension Concentrates (SC), Water Dispersible Granules (WG), and Micro-emulsions (ME).[4] These advancements prioritize operator safety and environmental compatibility by reducing or eliminating volatile organic compounds (VOCs) and dusty powders.[4] We will now delve into the cutting-edge technologies that build upon this foundation.
Nano-Agrochemicals: Precision at the Nanoscale
Nanotechnology offers a transformative approach to agrochemical delivery by engineering materials at the 1-100 nanometer scale.[8] At this size, materials exhibit unique properties, such as a high surface-area-to-volume ratio, which can significantly enhance the solubility, stability, and bioavailability of pesticides and nutrients.[9][10] The primary goals of nano-formulations are to increase efficacy through targeted delivery and to reduce environmental impact by lowering the required dosage of active ingredients.[10][11]
Key Nano-formulation Types:
-
Nano-emulsions (NE): These are colloidal dispersions of oil and water, with droplet sizes typically between 20-200 nm.[8] They are thermodynamically stable and can encapsulate both hydrophilic and lipophilic active ingredients, improving their solubility and protecting them from premature degradation.[12] Their small droplet size ensures better coverage and penetration of plant tissues.[8]
-
Nano-encapsulation (Capsule Suspensions - CS): This involves enclosing the active ingredient within a nanoscale carrier, often a polymeric shell.[3][13] This shell protects the AI from environmental factors like UV radiation and microbial degradation and allows for its controlled and targeted release.[5][13] Materials commonly used include both natural biopolymers (chitosan, alginate) and synthetic polymers.[8][9]
The development of nano-agrochemicals, however, brings new regulatory challenges. Agencies like the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) are actively working to establish frameworks for assessing the potential health and environmental risks of nanomaterials.[2][14][15][16] This includes a lack of nano-specific definitions and guidelines in many existing regulations, highlighting the need for thorough toxicity and long-term ecological impact studies.[14][17]
Controlled-Release Systems (CRS): Delivering Actives When and Where They're Needed
Controlled-release formulations (CRF) are designed to release an active ingredient at a predetermined rate over a specified period.[6] This technology, adapted from the pharmaceutical industry, offers significant advantages in agriculture by protecting the AI from degradation, reducing the frequency of applications, minimizing environmental losses through runoff and leaching, and lowering toxicity to non-target organisms.[5][18]
Mechanisms of Controlled Release:
The release of the active ingredient is governed by several mechanisms, which can be engineered based on the choice of carrier material and formulation design.
-
Diffusion-Controlled: The AI diffuses through a polymer matrix or a reservoir membrane. The release rate is governed by the polymer's properties and the AI's concentration gradient.[13][18]
-
Erosion-Controlled: The AI is released as the carrier matrix, typically a biodegradable polymer, degrades or dissolves over time.[13] This is particularly advantageous for reducing the accumulation of synthetic polymers in the environment.[19]
-
Stimuli-Responsive ("Smart" Release): Release is triggered by specific environmental cues such as changes in pH, temperature, moisture, or the presence of specific enzymes secreted by pathogens.[13][18] This allows for on-demand delivery of the agrochemical precisely when it is needed most.
Biopolymers such as starch, cellulose, chitosan, and alginate are increasingly used for these systems due to their biodegradability, biocompatibility, and low cost.[9][19] They can be processed into various forms like nanoparticles, hydrogels, and microcapsules to achieve sustained and targeted delivery of agrochemicals.[9][20][21]
Part 2: The Critical Role of Adjuvants and Surfactants
An adjuvant is any substance added to a spray mixture to enhance the performance of the agrochemical.[22] While often used interchangeably, a surfactant is a specific type of adjuvant.[23] These additives do not have pesticidal properties themselves but are crucial for overcoming application barriers, such as the waxy cuticle of plant leaves, and improving overall efficacy.[22][24]
Classification of Adjuvants:
-
Activator Adjuvants: These directly improve the activity of the pesticide.[22]
-
Surfactants (Surface Active Agents): Most pesticides are applied in water, which has high surface tension, causing droplets to bead up on waxy leaf surfaces.[23][25] Surfactants reduce this surface tension, allowing droplets to spread out and cover a larger area, which increases absorption.[23][26] They can be non-ionic (no charge), anionic (negative charge), or cationic (positive charge), with non-ionic types being most common in agriculture.[24]
-
Oil Concentrates: These include crop oil concentrates (COC) and methylated seed oils (MSO). They enhance penetration of the AI through the leaf cuticle, making them particularly effective for post-emergent herbicides.[23][26] MSOs are generally more aggressive than COCs and can lead to faster absorption.[26]
-
Nitrogen Fertilizers: Ammonium sulfate (AMS) or urea ammonium nitrate (UAN) are often added to condition hard water and improve herbicide uptake.[23]
-
-
Utility Adjuvants (Special-Purpose Adjuvants): These modify the physical characteristics of the spray solution to solve specific application problems.[22]
-
Drift Reduction Agents: Increase the viscosity of the spray solution to produce larger droplets that are less likely to drift off-target.[26]
-
Compatibility Agents: Help to uniformly mix multiple agrochemicals or fertilizers in a tank that would otherwise not be compatible.[26]
-
Buffering Agents: Adjust the pH of the spray solution to prevent the degradation of pH-sensitive active ingredients.[24]
-
The choice of adjuvant is highly specific to the pesticide, crop, and environmental conditions. Always consult the pesticide label , as using an incorrect adjuvant can lead to reduced efficacy or crop injury.[23]
Part 3: Protocols for Formulation and Characterization
The following protocols provide step-by-step methodologies for the preparation and evaluation of advanced agrochemical formulations. These protocols are designed to be self-validating, with clear endpoints and quality control checks.
Protocol 1: Preparation of a Pesticide Nano-emulsion using High-Pressure Homogenization
Objective: To formulate a poorly water-soluble pesticide into a stable oil-in-water (O/W) nano-emulsion to enhance its dispersion and bioavailability.
Materials & Equipment:
-
Active Ingredient (technical grade)
-
Oil Phase: Canola oil or other suitable carrier oil
-
Surfactant Blend: Non-ionic surfactants (e.g., Tween 80, Span 80)
-
Aqueous Phase: Deionized water
-
High-shear mixer (e.g., rotor-stator homogenizer)
-
High-pressure homogenizer (HPH)
-
Analytical balance, beakers, magnetic stirrer
Methodology:
-
Preparation of Oil Phase:
-
Accurately weigh the required amount of the active ingredient.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, add the surfactant blend (e.g., a hydrophilic surfactant like Tween 80 and a lipophilic surfactant like Span 80 to achieve the desired Hydrophile-Lipophile Balance, or HLB) to deionized water.
-
Mix thoroughly until the surfactants are fully dissolved.
-
-
Formation of Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while mixing with the high-shear mixer at a moderate speed (e.g., 5,000-8,000 rpm) for 5-10 minutes.
-
Causality Check: This step creates a coarse pre-emulsion. It is critical for breaking down large oil droplets and ensuring a uniform mixture before the energy-intensive homogenization step. A stable pre-emulsion prevents phase separation and improves the efficiency of the HPH.
-
-
High-Pressure Homogenization:
-
Immediately transfer the coarse emulsion to the high-pressure homogenizer.
-
Process the emulsion for 3-5 passes at a pressure of 100-150 MPa (15,000-22,000 psi). The optimal pressure and number of passes should be determined empirically for each formulation.
-
Causality Check: The HPH subjects the droplets to intense shear, cavitation, and turbulence, which reduces their size to the nanometer range. Multiple passes ensure a narrow and uniform particle size distribution (Polydispersity Index - PDI).
-
-
Final Product:
-
Collect the resulting nano-emulsion, which should appear translucent or bluish-white.
-
Allow it to cool to room temperature before proceeding with characterization.
-
Protocol 2: Characterization of Agrochemical Formulations
Objective: To determine the key physicochemical properties of the prepared formulation to ensure quality, stability, and performance.
| Parameter | Technique | Principle & Rationale | Acceptance Criteria (Typical) |
| Mean Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the fluctuation of scattered light due to Brownian motion to determine particle size. PDI indicates the width of the size distribution. A small size enhances stability and bioavailability; a low PDI ensures uniformity. | Mean Size: < 200 nmPDI: < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of particles. A high absolute zeta potential indicates strong electrostatic repulsion between particles, preventing aggregation and ensuring long-term colloidal stability. | > |30| mV |
| Encapsulation Efficiency (EE%) & Loading Capacity (LC%) | Centrifugation followed by HPLC or UV-Vis Spectroscopy | The formulation is centrifuged to separate the encapsulated AI from the free (un-encapsulated) AI in the supernatant. The amount of free AI is quantified. High EE% is crucial for protecting the AI and achieving controlled release. | EE% > 90% |
| pH and Acidity/Alkalinity | pH Meter | Measures the pH of the formulation. The pH must be within a range that ensures the chemical stability of the active ingredient and is compatible with spray equipment and the target crop. | Varies by AI; typically 5.0-8.0 |
| Viscosity | Viscometer/Rheometer | Measures the resistance to flow. Viscosity affects handling, sprayability, and droplet formation. It is a key parameter for ensuring the formulation can be easily applied using standard equipment. | Formulation-specific |
Protocol 3: Accelerated Storage Stability Testing
Objective: To predict the long-term shelf-life of a formulation by subjecting it to elevated temperatures, which increases the rate of chemical and physical degradation.[] This protocol is based on guidelines from regulatory bodies.[28][29]
Materials & Equipment:
-
Formulation samples in commercial-grade packaging
-
Temperature-controlled ovens
-
Refrigerator/Freezer for low-temperature tests
-
Instrumentation for physicochemical characterization (as in Protocol 2)
Methodology:
-
Initial Analysis (Time Zero):
-
Before storage, perform a complete characterization of the formulation (particle size, zeta potential, EE%, pH, viscosity, and active ingredient concentration via HPLC). This serves as the baseline.
-
-
High-Temperature Storage:
-
Place sealed samples in an oven at a constant temperature. A common condition is 54°C for 14 days , which is often considered equivalent to 2 years of storage at ambient temperature (approx. 25°C).[28] Other conditions like 40°C for 8 weeks may also be used.[28]
-
Self-Validation: The packaging used must be identical to the intended commercial packaging to account for any potential interactions between the formulation and the container.[28]
-
-
Low-Temperature Storage:
-
For liquid formulations, storage at low temperatures is critical to check for crystallization, phase separation, or viscosity changes.[]
-
Store samples at 0°C ± 2°C for 7 days .[][28]
-
For formulations that may be exposed to freezing, a freeze-thaw cycle test should be conducted (e.g., 3 cycles of -10°C for 18 hours followed by 25°C for 6 hours).
-
-
Post-Storage Analysis:
-
After the storage period, allow the samples to return to room temperature.
-
Visually inspect for any signs of instability (e.g., phase separation, crystallization, caking).
-
Repeat the full physicochemical characterization performed at Time Zero.
-
-
Data Evaluation:
-
Compare the "after storage" data with the "Time Zero" data. The formulation is considered stable if the active ingredient concentration and physical properties remain within predefined specification limits (e.g., <5% degradation of AI, <20% change in particle size).
-
References
- ECHA Report Advocates Regulatory Updates for Nano-Enabled Agrochemicals in European Agriculture | Foresight. (2024).
- Understanding different kinds of Adjuvants and Surfactants - AgraCity. (2024).
- Understanding adjuvants used with agriculture chemicals - Crops and Soils. (n.d.).
- Storage Stability Trials for Agrochemicals. BOC Sciences. (n.d.).
- (PDF) Breakthroughs in Agrochemical Formulations: Enhancing Efficacy and Environmental Compatibility - ResearchGate. (2024).
- Regulatory aspects of nanotechnology in the agri/feed/food sector in EU and non-EU countries - PubMed. (n.d.).
- Polymer-mediated delivery of agrochemicals | Plant Science Today. (n.d.).
- Advances in Biopolymeric Nanopesticides: A New Eco-Friendly/Eco-Protective Perspective in Precision Agriculture - PMC. (n.d.).
- Regulation and safety measures for nanotechnology-based agri-products - Frontiers. (n.d.).
- (PDF) Regulatory and Ethical Concerns of Nanotechnology in Agriculture - ResearchGate. (2025).
- Translating controlled release systems from biomedicine to agriculture - Frontiers. (n.d.).
- Chapter 10: Nano-encapsulation for Controlled Release of Agrochemicals - Books. (2025).
- Understand Agricultural Adjuvants & It's Classifications - UPL. (n.d.).
- Adjuvants with Herbicides. When and Why They Are Needed. - Crop Protection Network. (2024).
- Release Kinetic Models and Release Mechanisms of Controlled-Release and Slow-Release Fertilizers | ACS Agricultural Science & Technology. (n.d.).
- Recent Advancement in Pesticide Formulations for User and Environment Friendly Pest Management. (2015). International Journal of Research and Review.
- The Future of Agrochemicals: Trends and Innovations - Metatech Insights. (2024).
- Herbicide Surfactants and Adjuvants no. 0.559. (n.d.).
- Turning over a new leaf: innovative pest control from a materials science perspective. (2025).
- Biopolymer-based nanocarriers for sustained release of agrochemicals: A review on materials and social science perspectives for a sustainable future of agri- and horticulture - ResearchGate. (2025).
- Ethical and Regulatory Perspective on Nanotechnology in Agriculture. (n.d.).
- Controlled Release Pesticides Formulations. (n.d.).
- Polymer-mediated delivery of agrochemicals - Horizon e-Publishing Group. (n.d.).
- Basic Technology and Recent Trends in Agricultural Formulation and Application Technology - PMC - NIH. (n.d.).
- Controlled Release Agrochemical Review | PDF | Polymers | Cross Link - Scribd. (n.d.).
- Agrochemical Formulated Products Testing. BOC Sciences. (n.d.).
- Future of pesticide formulations lies in low-cost, interdisciplinary innovations: Institute of Pesticide Formulation Technology (IPFT). (2025).
- Formulations of the Future: Driving Innovation, Sustainability, and Market Trends in Agrochemicals - AgriBusiness Global. (2025).
- Stability Guidelines Ag | PDF | Pharmaceutical Formulation | Emulsion - Scribd. (n.d.).
- Nanopesticides: Synthesis, Formulation and Application in Agriculture - ResearchGate. (n.d.).
- Five Trends in Formulations - AgriBusiness Global. (n.d.).
- Generation of storage stability data for agricultural chemical products | Australian Pesticides and Veterinary Medicines Authority. (2025).
- Exploration of biodegradable polymeric particles in agriculture: a holistic approach for sustainable farming - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00350K. (2025).
- Innovating the design of novel pesticides - CAS. (n.d.).
- Innovations and Developments in Pesticide Formulations - American Chemical Society. (n.d.).
- Nano-Agrochemicals - Encyclopedia.pub. (2024).
- Nanotechnology Applications of Pesticide Formulations - Meddocs Publishers. (2020).
- (PDF) Nano-formulation for Agriculture Applicability - ResearchGate. (2025).
- Accelerated Storage Stability and Corrosion Characteristics Study Protocol | US EPA. (2025).
- Bioefficacy evaluation of controlled release formulations based on amphiphilic nano-polymer of carbofuran against - Taylor & Francis Online. (n.d.).
- Nanoformulations of Agrochemicals Used to Apply Pesticides and Fertilizers for Crop Improvement - CABI Digital Library. (2023).
- Development of Controlled Release Formulations of Carbofuran and Evaluation of Their Efficacy against Meloidogyne incognita - ResearchGate. (2025).
- Advances in Controlled-Release Pesticide Formulations with Improved Efficacy and Targetability | Journal of Agricultural and Food Chemistry. (n.d.).
- Controlled Release Herbicide Formulation for Effective Weed Control Efficacy. (n.d.).
- Advances in Controlled-Release Pesticide Formulations with Improved Efficacy and Targetability - PubMed. (2021).
- (PDF) Pesticide formulation testing: importance and protocols - ResearchGate. (2024).
Sources
- 1. Turning over a new leaf: innovative pest control from a materials science perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00458F [pubs.rsc.org]
- 2. justagriculture.in [justagriculture.in]
- 3. researchgate.net [researchgate.net]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in Controlled-Release Pesticide Formulations with Improved Efficacy and Targetability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Innovating the design of novel pesticides | CAS [cas.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Advances in Biopolymeric Nanopesticides: A New Eco-Friendly/Eco-Protective Perspective in Precision Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meddocsonline.org [meddocsonline.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. useforesight.io [useforesight.io]
- 15. Regulatory aspects of nanotechnology in the agri/feed/food sector in EU and non-EU countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Regulation and safety measures for nanotechnology-based agri-products [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Translating controlled release systems from biomedicine to agriculture [frontiersin.org]
- 19. Exploration of biodegradable polymeric particles in agriculture: a holistic approach for sustainable farming - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00350K [pubs.rsc.org]
- 20. Polymer-mediated delivery of agrochemicals | Plant Science Today [horizonepublishing.com]
- 21. researchgate.net [researchgate.net]
- 22. Understanding adjuvants used with agriculture chemicals – Crops and Soils [cropsandsoils.extension.wisc.edu]
- 23. agracity.com [agracity.com]
- 24. Understand Agricultural Adjuvants & It's Classifications | UPL [upl-ltd.com]
- 25. erams.com [erams.com]
- 26. Crop Protection Network [cropprotectionnetwork.org]
- 28. Generation of storage stability data for agricultural chemical products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 29. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Prop-2-yn-1-yl)piperazine
Welcome to the technical support center for the synthesis of 1-(Prop-2-yn-1-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important building block. We will delve into the underlying chemical principles to provide actionable troubleshooting advice and robust protocols.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable intermediate in medicinal chemistry, typically involves the N-alkylation of piperazine with a propargyl halide, most commonly propargyl bromide. While seemingly straightforward, this reaction is often plagued by the formation of the undesired N,N'-bis(prop-2-yn-1-yl)piperazine, significantly reducing the yield of the desired mono-alkylated product. This guide provides a comprehensive approach to maximizing the yield of the mono-substituted product and troubleshooting common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common questions and issues encountered during the synthesis of this compound.
Q1: What is the primary cause of low yields in my this compound synthesis?
A1: The most significant factor contributing to low yields is the formation of the di-substituted byproduct, N,N'-bis(prop-2-yn-1-yl)piperazine. This occurs because both nitrogen atoms in the piperazine ring can act as nucleophiles and react with the propargyl halide. Several factors can exacerbate this issue, including stoichiometry, reaction conditions, and the basicity of the reaction medium.[1]
Q2: How can I minimize the formation of the di-substituted byproduct?
A2: The most effective strategy to favor mono-alkylation is to use a large excess of piperazine relative to the propargyl halide.[1] This statistical approach increases the probability that the propargyl halide will react with an unreacted piperazine molecule rather than the already mono-alkylated product. A molar ratio of 5 to 10 equivalents of piperazine to 1 equivalent of propargyl halide is a good starting point.
Q3: I'm still observing significant di-substitution even with an excess of piperazine. What other parameters can I adjust?
A3: If di-substitution remains a problem, consider the following adjustments:
-
Temperature Control: Perform the reaction at a lower temperature, such as 0 °C, especially during the addition of the propargyl halide. Lower temperatures can help control the reaction rate and improve selectivity.
-
Slow Addition: Add the propargyl halide dropwise to the stirred piperazine solution over an extended period. This maintains a low concentration of the alkylating agent, further favoring mono-alkylation.[1]
-
Choice of Base: The basicity of the reaction mixture is crucial. Piperazine itself can act as a base to neutralize the HBr formed during the reaction. However, using a milder, non-nucleophilic base like potassium carbonate can sometimes improve selectivity.
-
Solvent Effects: The choice of solvent can influence the reaction outcome. Aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used. Experimenting with different solvents may be beneficial.
Q4: Are there alternative synthetic strategies to avoid di-substitution altogether?
A4: Yes, a more controlled approach involves using a protecting group strategy. One of the nitrogen atoms of piperazine can be protected, for instance, with a tert-butoxycarbonyl (Boc) group.[2] The N-alkylation is then performed on the unprotected nitrogen, followed by the removal of the protecting group to yield the mono-alkylated product. While this involves more steps, it often provides a cleaner reaction and higher overall yield of the desired product.
Q5: My reaction seems to be complete by TLC, but I'm struggling with the purification. What are the best methods to isolate pure this compound?
A5: Purification can be challenging due to the presence of excess piperazine and the di-substituted byproduct.
-
Extraction: A standard aqueous workup can remove the excess piperazine, which is highly water-soluble.
-
Column Chromatography: This is the most effective method for separating the mono- and di-substituted products.[1] A silica gel column with a gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane/ethyl acetate gradient or a dichloromethane/methanol gradient), is recommended.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially on a larger scale.
Experimental Protocols
The following protocols provide a starting point for the synthesis and purification of this compound.
Protocol 1: Mono-N-alkylation of Piperazine with Propargyl Bromide (Excess Piperazine Method)
Materials:
-
Piperazine (10 equivalents)
-
Propargyl bromide (1 equivalent, typically as an 80% solution in toluene)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (10 eq.) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propargyl bromide (1 eq.) dropwise to the stirred solution over 30-60 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with triethylamine)
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of the chosen solvent system, starting with a lower polarity and gradually increasing it. For example, start with 100% DCM and gradually add methanol up to 10%. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to reduce tailing of the amine products on the silica gel.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
Data Summary
| Parameter | Condition | Expected Outcome | Troubleshooting |
| Piperazine:Propargyl Bromide Ratio | 5:1 to 10:1 | Increased mono-alkylation | If di-substitution persists, increase the excess of piperazine. |
| Reaction Temperature | 0 °C to Room Temperature | Controlled reaction, higher selectivity | Higher temperatures can lead to increased di-substitution.[1] |
| Addition Rate of Propargyl Bromide | Slow, dropwise | Minimized local concentration of alkylating agent | Rapid addition can increase di-substitution. |
| Purification Method | Column Chromatography | Separation of mono- and di-substituted products | Use of a suitable eluent system is critical for good separation. |
Visualizing the Reaction Pathway
The following diagram illustrates the competing reaction pathways in the synthesis of this compound.
Caption: Competing mono- and di-alkylation pathways.
Troubleshooting Workflow
This workflow provides a logical sequence for addressing common issues.
Caption: Decision tree for troubleshooting low yields.
References
-
National Center for Biotechnology Information. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available from: [Link]
-
ResearchGate. A Simple Synthesis of N-Alkylpiperazines. Available from: [Link]
- Google Patents. Preparation of n-substituted piperazines.
- Google Patents. Process for the N-monoalkylation of piperazine.
-
National Center for Biotechnology Information. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Available from: [Link]
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available from: [Link]
Sources
Technical Support Center: Purification of Crude 1-(Prop-2-yn-1-yl)piperazine
Welcome to the technical support center for the purification of 1-(Prop-2-yn-1-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The purity of this reagent is paramount for the success of subsequent reactions, such as "click chemistry," Sonogashira couplings, and the synthesis of complex pharmaceutical intermediates.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges associated with its purification.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound in a practical question-and-answer format.
Question 1: My crude product is a dark, viscous oil containing multiple impurities. What is the best initial purification strategy?
Answer: A dark, oily crude product suggests the presence of polymeric materials, residual starting materials, and degradation products. Propargylamines, in particular, can oxidize and darken when exposed to air.[2] A multi-step approach is recommended, starting with a liquid-liquid extraction followed by a primary purification technique like vacuum distillation.
-
Causality: The basic nature of the piperazine nitrogen atoms allows for easy separation from non-basic impurities through an acid-base extraction. High-boiling impurities and polymeric residues are non-volatile and can be effectively removed by distillation. Given that this compound has a high boiling point, vacuum distillation is necessary to prevent thermal degradation.[3][4]
-
Recommended Protocol:
-
Acid-Base Extraction: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the desired amine, transferring it to the aqueous phase. The non-basic impurities will remain in the organic layer, which can be discarded.
-
Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and basify it by slowly adding a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) until the pH is >10. This deprotonates the piperazine derivative, causing it to separate.
-
Final Extraction: Extract the free amine back into a fresh organic solvent (ethyl acetate or DCM).
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent using a rotary evaporator.
-
Primary Purification: The resulting oil should be purified further, primarily by vacuum distillation.
-
Question 2: My TLC plate shows multiple spots, and my target compound is streaking. How do I select and optimize a column chromatography method?
Answer: Streaking on a silica gel TLC plate is a classic sign of a basic compound interacting strongly with the slightly acidic silica surface.[3][5] This leads to poor separation. To resolve this, you must either neutralize the silica's acidity or use a different stationary phase.
-
Causality: The lone pairs on the nitrogen atoms of the piperazine ring form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface, causing the compound to "stick" and move unevenly up the plate.
-
Troubleshooting & Optimization:
-
Solvent System Modification: The most common solution is to add a small amount of a basic modifier to your eluent.[5][6]
-
Stationary Phase Selection: If streaking persists, consider alternative stationary phases.
-
Basic Alumina: This is an excellent alternative for purifying basic compounds like amines.[7][8]
-
Reversed-Phase Silica (C18): In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol), and your polar amine would elute differently relative to non-polar impurities.[7][9]
-
Amine-functionalized Silica: This specialized stationary phase is designed to minimize interactions with basic compounds and can be highly effective.[8][10]
-
-
Workflow for Troubleshooting Column Chromatography
The following diagram illustrates a decision-making process for resolving common column chromatography issues with basic amines.
Caption: Decision tree for optimizing column chromatography of basic amines.
Question 3: The purified this compound is a clear liquid initially but turns yellow/brown upon storage. How can I prevent this degradation?
Answer: The discoloration indicates product instability, likely due to oxidation or polymerization of the propargylamine moiety.[2][11] Propargylamines can be sensitive to air, light, and heat. Proper storage is critical to maintain purity.
-
Causality: The terminal alkyne and the amine functionality can be susceptible to oxidative degradation. Trace metal impurities can also catalyze polymerization reactions.
-
Storage Recommendations:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as argon or nitrogen, to prevent contact with oxygen.[12]
-
Low Temperature: Keep the product in a refrigerator at 2-8°C.[12]
-
Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light.
-
Salt Formation: For long-term storage, consider converting the free base into a more stable salt, such as the hydrochloride or hydrobromide salt. Salts are typically crystalline solids, less prone to air oxidation, and can be stored for extended periods.[13][14] The free base can be regenerated just before use by dissolving the salt in water and adding a base.
-
Question 4: I am considering vacuum distillation, but I'm unsure of the appropriate conditions to avoid decomposition.
Answer: Vacuum distillation is an excellent method for purifying thermally sensitive, high-boiling liquids because it lowers the boiling point, reducing the need for high temperatures that can cause decomposition.[4][15]
-
Causality: Applying a vacuum reduces the external pressure that the liquid's vapor pressure must overcome to boil. According to the Clausius-Clapeyron relation, a lower pressure corresponds to a lower boiling point.
-
Procedural Tips:
-
Use a Nomograph: A pressure-temperature nomograph is an invaluable tool for estimating the boiling point of your compound at a reduced pressure. You will need to know its boiling point at atmospheric pressure.
-
System Integrity: Ensure your distillation apparatus is free of leaks to maintain a stable, low vacuum. Use high-vacuum grease on all ground glass joints.
-
Heating: Use a heating mantle with a magnetic stirrer and a stir bar in the distillation flask to ensure smooth, even boiling and prevent bumping. Do not overheat. The temperature of the heating mantle should be only slightly higher than the vapor temperature you wish to achieve.
-
Short Path Distillation: For small quantities or very high-boiling compounds, a short-path distillation apparatus (like a Kugelrohr) is ideal as it minimizes the surface area and distance the vapor has to travel, reducing product loss.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound?
A1: The impurities largely depend on the synthetic route. A common synthesis involves the reaction of piperazine with a propargyl halide (e.g., propargyl bromide). Potential impurities include:
-
Unreacted Piperazine: Highly polar and may be removed with an aqueous wash.
-
1,4-bis(prop-2-yn-1-yl)piperazine: The di-substituted by-product. This is less polar than the mono-substituted product and can often be separated by column chromatography or careful distillation.
-
Residual Solvents: From the reaction and workup (e.g., THF, acetonitrile, toluene).
-
Degradation/Polymerization Products: Resulting from exposure to heat or air.[11]
| Impurity | Typical Properties | Primary Removal Method |
| Piperazine | High boiling point, very polar, water-soluble | Acidic wash / Water extraction[16][17] |
| 1,4-bis(prop-2-yn-1-yl)piperazine | Higher boiling point, less polar than product | Column Chromatography / Fractional Distillation |
| Polymeric materials | Non-volatile, colored | Vacuum Distillation (remains in pot) |
| Starting Halide (e.g., Propargyl Bromide) | Volatile, lachrymatory | Evaporation / Vacuum |
Q2: How can I definitively confirm the purity and identity of my final product?
A2: A combination of analytical techniques is essential for unambiguous characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. You should see characteristic signals for the piperazine ring protons and the protons of the propargyl group (the acetylenic proton, C≡C-H, and the methylene protons, -CH₂-).[1][18][19]
-
Mass Spectrometry (MS or GC-MS): This will confirm the molecular weight of your compound. GC-MS is also excellent for assessing purity by showing the presence of any volatile impurities.
-
Infrared (IR) Spectroscopy: Look for the characteristic C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹) of the terminal alkyne.
Q3: What are the critical safety precautions when handling this compound?
A3: This compound presents several hazards that must be managed with appropriate safety measures.
-
Corrosivity and Toxicity: Piperazine derivatives can be corrosive and harmful if swallowed, inhaled, or absorbed through the skin.[12][20][21] Always handle this compound in a well-ventilated chemical fume hood.[20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[22]
-
Flammability: The compound may be flammable. Keep it away from open flames, sparks, and hot surfaces.[12]
-
Handling: Avoid all personal contact, including inhalation.[16] Wash hands thoroughly after handling.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (with TEA modification)
-
TLC Analysis: Prepare a TLC of the crude material using a solvent system such as 10% Methanol in Dichloromethane. Add one drop of triethylamine (TEA) to the developing chamber. Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing: Dry pack a glass column with silica gel. Flush the column with the chosen eluent (containing 1% TEA) until the silica is fully saturated and equilibrated.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[23]
-
Elution: Begin elution with the solvent system, maintaining a constant flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent and TEA under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the purified (or semi-purified) free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Precipitation: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or HCl in dioxane) dropwise.
-
Crystal Formation: The hydrochloride salt will precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed. The mixture can be cooled in an ice bath to maximize yield.
-
Isolation: Collect the solid salt by vacuum filtration through a Büchner funnel.
-
Washing: Wash the collected solid with cold diethyl ether to remove any soluble impurities.
-
Drying: Dry the salt under vacuum to obtain a stable, crystalline solid.
References
-
Roda, G., et al. (2016). CHEMICAL STABILITY STUDIES OF PROPARGYLAMINE-CONTAINING DRUGS. 9th MS PHARMADAY. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Flash Column Chromatography. Retrieved from [Link]
-
Pollard, C. B., & Wicker, Jr., T. H. (1954). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society, 76(7), 1853–1855. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Science Forums. (2011). Amine purification. Retrieved from [Link]
-
ResearchGate. (2016). Do you know any information about propargylamine stability in air? Retrieved from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 564. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]
-
Reddit. (2022). Amine workup. Retrieved from [Link]
- Google Patents. (1969). US3481933A - Recovery and purification of piperazine.
-
ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
American Chemical Society Publications. (2009). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine. Retrieved from [Link]
-
ChemDmart. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
MDPI. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]
-
European Patent Office. (2011). PURIFICATION OF 1-[2-(2,4-DIMETHYLPHENYLSULFANYL)PHENYL]-PIPERAZINE - EP 2398785 B1. Retrieved from [Link]
-
National Institutes of Health. (n.d.). SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. Retrieved from [Link]
-
YouTube. (2021). Vacuum Distillation. Retrieved from [Link]
-
MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
- Google Patents. (2007). US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
-
Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sorbtech.com [sorbtech.com]
- 10. biotage.com [biotage.com]
- 11. research.uniupo.it [research.uniupo.it]
- 12. Page loading... [guidechem.com]
- 13. reddit.com [reddit.com]
- 14. 15430-52-1 CAS MSDS (Propargylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. m.youtube.com [m.youtube.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. researchgate.net [researchgate.net]
- 18. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. sds.edqm.eu [sds.edqm.eu]
- 21. chemdmart.com [chemdmart.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Minimizing byproducts in the N-propargylation of piperazine
A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals
Welcome to the technical support center for the N-propargylation of piperazine. As a Senior Application Scientist, I understand the nuances and challenges of selective mono-functionalization. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple instructions to explain the core chemical principles at play. Our goal is to empower you to not only solve immediate experimental hurdles but also to build a robust, optimized, and reproducible process.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and frustrating issues observed during the N-propargylation of piperazine. Each point is designed as a self-contained troubleshooting ticket.
Issue 1: Significant formation of a high molecular weight byproduct, confirmed as the di-propargylated species.
Question: My reaction consistently yields a significant amount of the 1,4-dipropargylpiperazine byproduct. How can I suppress this secondary reaction and improve the selectivity for the mono-propargylated product?
Answer: This is the most common challenge in piperazine chemistry. The mono-propargylated product is itself a secondary amine and remains nucleophilic, allowing it to compete with the starting piperazine for the propargyl halide.[1][2] The key is to manipulate the reaction kinetics and stoichiometry to favor the first alkylation.
Causality & Strategic Solutions:
-
Stoichiometric Control (Statistical Dilution): The most direct method is to use a large excess of piperazine (5-10 equivalents) relative to the propargyl halide.[2][3] This statistically increases the probability that the electrophilic propargyl halide will collide with an unreacted piperazine molecule rather than a mono-substituted one.
-
Controlled Reagent Addition: Adding the propargyl halide slowly (e.g., via syringe pump) to the solution of piperazine and base maintains a low instantaneous concentration of the electrophile.[2] This further biases the reaction towards the more abundant, unreacted piperazine.
-
Lower Reaction Temperature: The second N-alkylation step often has a slightly higher activation energy than the first. Lowering the reaction temperature (e.g., from room temperature to 0 °C) can disproportionately slow the rate of the second reaction, thus improving selectivity for the mono-alkylated product.[2]
-
Choice of Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is standard. Using a very strong base can deprotonate the mono-substituted product, increasing its nucleophilicity and promoting di-alkylation. A weaker base can sometimes mitigate this.[2]
Workflow: Optimizing for Mono-propargylation
Caption: Decision workflow for troubleshooting N-propargylation.
Issue 2: The reaction is clean but the yield is low, with significant unreacted piperazine remaining.
Question: My TLC/LC-MS shows mostly my desired mono-propargylated product and starting material, with very little byproduct. Why is the conversion so low?
Answer: Low conversion in a clean reaction typically points to issues with reactivity rather than selectivity. The likely culprits are insufficient activation of the reactants or suboptimal reaction conditions.
Causality & Strategic Solutions:
-
Base Inefficiency: The base (e.g., K₂CO₃) is crucial for neutralizing the H-X acid formed during the reaction. If the base is old, hydrated, or not sufficiently strong for the chosen solvent system, the reaction will stall as the piperazine becomes protonated and non-nucleophilic.
-
Action: Use freshly dried, powdered K₂CO₃. Consider a stronger base like cesium carbonate (Cs₂CO₃) or an organic base like triethylamine (TEA), though TEA can complicate purification.
-
-
Solvent Effects: The solvent influences the solubility of the reagents and the rate of the Sₙ2 reaction.
-
Acetonitrile (ACN): A good starting point, as it effectively dissolves the piperazine and base.
-
Dimethylformamide (DMF): A more polar, aprotic solvent that can accelerate Sₙ2 reactions. If your reaction is sluggish in ACN, switching to DMF may increase the rate and overall conversion.[4]
-
-
Insufficient Temperature/Time: N-alkylation reactions can be slow, especially with less reactive halides.
-
Action: If the reaction is clean at room temperature but incomplete, consider gently heating to 40-60 °C. Always monitor by TLC or LC-MS to ensure that increased temperature does not begin to favor byproduct formation.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of byproduct formation in this reaction? A1: The reaction is a nucleophilic substitution (Sₙ2), where the nitrogen atom of piperazine attacks the carbon atom bearing the halide on the propargyl group. The primary byproduct, 1,4-dipropargylpiperazine, forms because the nitrogen atom of the desired mono-propargylated product is still nucleophilic and can react with a second molecule of the propargyl halide.
Reaction Mechanism: Product vs. Byproduct
Caption: Competing reaction pathways in N-propargylation.
Q2: Is using a protecting group a better strategy than using excess piperazine? A2: It depends on your scale and goals. Using a mono-protected piperazine, such as N-Boc-piperazine, is often the most reliable method for achieving high selectivity.[1][5][6] The Boc group deactivates one nitrogen, forcing the reaction to occur exclusively at the other.[5] However, this introduces two extra steps: protection and deprotection, which adds time and cost and can lower the overall yield.[1] For large-scale synthesis, optimizing the excess piperazine method is often more economical.[1] For discovery chemistry where material cost is less of a concern than purity and speed of delivery, the protecting group strategy is superior.
Q3: How do I purify my mono-propargylpiperazine from the excess piperazine and the di-propargylated byproduct? A3: Purification can be challenging but is achievable with a multi-step approach.
-
Initial Workup: After filtering the inorganic salts, an acidic wash (e.g., with dilute HCl) can be used to extract the basic piperazine species into the aqueous layer, away from non-basic organic impurities.
-
Basification and Extraction: The aqueous layer is then basified (e.g., with NaOH) to deprotonate the piperazine products, which can then be extracted back into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Chromatography: Flash column chromatography on silica gel is typically required to separate the mono- and di-substituted products. The di-substituted product is less polar and will elute first. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually adding a more polar solvent (e.g., ethyl acetate) with a small amount of triethylamine (to prevent tailing of the amines on the silica) is effective.
Experimental Protocols & Data
Protocol 1: Mono-N-propargylation using Excess Piperazine
This protocol prioritizes simplicity and atom economy by leveraging stoichiometry to control selectivity.
| Parameter | Recommended Value | Rationale |
| Piperazine | 10 equivalents | Statistically favors mono-alkylation.[2] |
| Propargyl Bromide | 1 equivalent | Limiting reagent. |
| Base (K₂CO₃) | 2-3 equivalents | Neutralizes HBr byproduct; must be anhydrous. |
| Solvent | Acetonitrile (ACN) | Good solubility for reagents, moderate polarity. |
| Temperature | 0 °C to Room Temp | Lower temperature improves selectivity.[2] |
| Addition Time | 1-2 hours | Slow addition minimizes local high concentrations of electrophile.[2] |
Step-by-Step Methodology:
-
To a round-bottom flask under a nitrogen atmosphere, add piperazine (10 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Add anhydrous acetonitrile to form a stirrable slurry. Cool the flask to 0 °C in an ice bath.
-
Dissolve propargyl bromide (1.0 eq.) in a small amount of anhydrous acetonitrile.
-
Add the propargyl bromide solution dropwise to the stirring piperazine slurry over 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture to remove inorganic salts, washing the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue via column chromatography as described in FAQ #3.
Protocol 2: Mono-N-propargylation using N-Boc-piperazine
This protocol ensures high selectivity by using a protecting group strategy.[6]
Step-by-Step Methodology:
-
Alkylation:
-
Dissolve N-Boc-piperazine (1.0 eq.) and potassium carbonate (1.5 eq.) in DMF in a round-bottom flask.
-
Add propargyl bromide (1.1 eq.) dropwise at room temperature.
-
Stir the mixture for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Dilute the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N-Boc-N'-propargylpiperazine. This intermediate is often pure enough for the next step.
-
-
Deprotection:
-
Dissolve the crude intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (4-5 eq.) or a solution of HCl in dioxane (4M, 4-5 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the mixture under reduced pressure.
-
Neutralize the resulting salt with a saturated solution of sodium bicarbonate or by passing it through a basic ion-exchange resin to obtain the final, pure 1-propargylpiperazine.
-
References
-
D'hooghe, M., & De Kimpe, N. (2008). The Chemistry of Piperazine: A Multipurpose Building Block in Organic Synthesis. Chemistry of Heterocyclic Compounds, 44, 371-398. [Link]
-
Němečková, D., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]
-
O'Brien, P. (2012). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
-
ResearchGate Discussion. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
Technical Support Center: N-Propargylpiperazine Synthesis Scale-Up
Introduction: This guide provides in-depth technical support for researchers, scientists, and process chemists encountering challenges during the scale-up synthesis of N-propargylpiperazine. The direct propargylation of piperazine is an efficient route, but its scale-up introduces complexities related to reaction control, by-product formation, purification, and safety. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address these specific issues, providing not just solutions but the underlying chemical principles to empower your process development.
Section 1: Reaction Optimization & Control
FAQ 1.1: We are seeing poor conversion and low yields. What are the critical parameters to investigate?
Low yield is a common issue when moving from bench to pilot scale. The root cause often lies in suboptimal reaction conditions that do not scale linearly.
Underlying Principles: The reaction is a nucleophilic substitution (SN2) where the secondary amine of piperazine attacks the electrophilic carbon of a propargyl halide. The efficiency of this process is highly dependent on stoichiometry, base strength, solvent polarity, and temperature.
Troubleshooting Steps:
-
Stoichiometry & Reagent Addition:
-
Piperazine Excess: Using a significant excess of piperazine (e.g., 4-10 equivalents) is a primary strategy to favor the formation of the mono-substituted product and suppress the N,N'-bis(propargyl)piperazine by-product. At scale, ensure homogeneous mixing to maintain this effective ratio locally within the reactor.
-
Controlled Addition: Add the propargyl halide (e.g., propargyl bromide or chloride) slowly and sub-surface to the piperazine solution. This minimizes localized high concentrations of the electrophile, which can lead to the undesired di-substitution.
-
-
Base and Solvent System:
-
The piperazine itself acts as both the nucleophile and the acid scavenger. However, an external inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be used to neutralize the HBr or HCl formed, freeing up more piperazine to act as a nucleophile.[1]
-
Solvent Choice: Acetonitrile is a common solvent due to its polarity and ability to dissolve the reagents.[1] For scale-up, consider solvents like toluene or methyl isobutyl ketone (MIBK) for their higher boiling points, better phase separations during work-up, and potentially easier recovery.
-
-
Temperature Control:
-
This reaction is exothermic. Insufficient heat removal at scale can lead to a temperature spike, accelerating side reactions.
-
Maintain a controlled temperature, typically between 40-60°C.[1] A lower temperature (e.g., 20-30°C) during the initial addition of the propargyl halide can help control the exotherm before gently heating to drive the reaction to completion. Use a reactor with an appropriate heat transfer area and a reliable cooling system.
-
Section 2: By-Product Formation & Mitigation
FAQ 2.1: Our main impurity is N,N'-bis(propargyl)piperazine. How can we minimize its formation?
This is the most common and challenging impurity. Its formation is a direct consequence of the desired product, N-propargylpiperazine, acting as a nucleophile and reacting with another molecule of the propargyl halide.
Underlying Principles: The mono-propargylated product still possesses a secondary amine, which can be as reactive, or sometimes more reactive, than the starting piperazine. The key to suppression is controlling the relative concentrations and reactivities.
Mitigation Strategies:
-
High Piperazine-to-Halide Ratio: As mentioned in FAQ 1.1, this is the most effective control lever. The large statistical excess of piperazine ensures the propargyl halide is more likely to encounter a molecule of piperazine than the mono-substituted product.
-
Protonation Strategy: A clever approach involves using piperazine monohydrochloride (or generating it in situ). The protonated nitrogen is deactivated, preventing di-substitution. The free secondary amine of the salt remains available for the initial reaction. This method has proven effective in simplifying the synthesis of monosubstituted piperazines.[2][3]
-
Process Analytical Technology (PAT): At scale, employ in-line monitoring (e.g., ReactIR or Raman spectroscopy) to track the consumption of the propargyl halide and the formation of the product and by-product. This allows for precise endpoint determination, preventing the addition of excess halide or unnecessarily long reaction times which can favor di-substitution.
Workflow for Minimizing Di-substitution
Caption: Workflow for minimizing N,N'-bis(propargyl)piperazine.
Section 3: Work-up & Purification
FAQ 3.1: We are struggling with the purification of N-propargylpiperazine. Distillation is difficult and yields are low.
The physical properties of N-propargylpiperazine and its main by-product make purification challenging. Both are relatively high-boiling liquids, and their boiling points can be close, making fractional distillation inefficient at scale.
Troubleshooting Purification:
-
Acid-Base Extraction: This is the most robust method for separation.
-
Principle: The basicity (pKa) of the two nitrogen atoms in the desired mono-substituted product is different from the di-substituted by-product and the unreacted piperazine. This difference can be exploited.
-
Protocol:
-
After the reaction, quench and dilute with a non-polar solvent like toluene or MTBE.
-
Perform a series of aqueous washes with dilute acid (e.g., 1M HCl or citric acid). The highly basic piperazine and the desired product will be extracted into the aqueous phase as salts, while the less basic di-substituted by-product may remain in the organic phase.
-
Carefully basify the aqueous phase with NaOH or K₂CO₃ to a high pH (>12).
-
Extract the liberated free-base product back into a fresh organic solvent (e.g., dichloromethane or toluene).
-
Wash the organic layer with brine, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Vacuum Distillation: If distillation is necessary, it must be performed under high vacuum to lower the boiling point and prevent product degradation.
-
Tip: Use a short-path distillation apparatus to minimize product loss on the column.
-
Ensure the crude material is as clean as possible before distillation to avoid fouling and improve separation efficiency.
-
Table 1: Typical Physical Properties
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| Piperazine | 86.14 | 146 | Highly water-soluble. |
| N-Propargylpiperazine | 124.18 | ~190-200 (est. at atm) | Target compound. |
| N,N'-Bis(propargyl)piperazine | 162.23 | Higher than product | Main process impurity. |
| Propargyl Bromide | 118.96 | 88-90 | Lachrymatory, toxic.[4] |
Section 4: Safety & Handling at Scale
FAQ 4.1: What are the primary safety concerns when scaling up this synthesis?
The primary hazards are associated with the propargyl halide reagent and the exothermic nature of the reaction.
Core Safety Requirements:
-
Propargyl Halide Handling:
-
Toxicity & Reactivity: Propargyl bromide and chloride are toxic, lachrymatory (tear-inducing), and potentially explosive.[4][5][6] They must be handled in a well-ventilated area, preferably within a closed system or a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]
-
Storage: Store in a cool, dry, well-ventilated area away from heat or ignition sources.[5] Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and certain metals (e.g., aluminum containers are not recommended).[7]
-
-
Exotherm Management:
-
Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction, maximum temperature of synthesis reaction (MTSR), and potential for thermal runaway.
-
Engineering Controls: Ensure the reactor is equipped with adequate cooling capacity, an emergency quenching system, and a rupture disc. The slow addition of the limiting reagent (propargyl halide) is a critical control measure.
-
Safety Workflow Diagram
Caption: Key safety workflow for handling propargyl halides.
References
- Vertex AI Search Result, citing a synthesis of N-(3-Trifluoromethyl-phenyl)-N'-propargyl-piperazine hydrochloride.
- Propargyl bromide solution, 80% (w/w)
- Propargyl chloride - Santa Cruz Biotechnology Safety D
- UGA Research, Working with Hazardous Chemicals: Propargyl Bromide.
- Propargyl bromide, 80 wt% solution in toluene, stabilized Safety D
- Nicholas, K. M. (2011). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC, NIH.
- Hopf, H., Böhm, I., & Kleinschroth, J. (1981).
- Kavala, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Organic Chemistry Portal. Synthesis of piperazines.
- Kavala, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
- Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. PMC, NIH.
- Fulle, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Smith, Z. R., et al. (2011). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines.
- Liu, Y., et al. (2020). Gold(I)‐Catalyzed Nucleophilic Propargylation of Azinium Ions via Hydroxydihydroazine Intermediates.
- Chan, C. (2014). Cu(I)
- Johnston, J. (2012). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- Aboutayeb, R., et al. (2014). Synthesis of New bis-Bidentate Nitrogen Ligand: 1,4-bis[(3,5-dimethyl-1H-pyrazol- 1-yl)methyl]piperazine.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. orgsyn.org [orgsyn.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. research.uga.edu [research.uga.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Storage and stability issues of 1-(Prop-2-yn-1-yl)piperazine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(Prop-2-yn-1-yl)piperazine. It addresses common questions and troubleshooting scenarios related to the storage, stability, and handling of this compound to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The primary recommendation is to keep the compound in a tightly sealed container in a cool, dry, and dark place.[1] Specifically, storage at 2-8°C is often recommended for piperazine derivatives to minimize degradation.[2] For enhanced stability, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.[1]
Q2: Is this compound sensitive to light or moisture?
A2: Yes. Piperazine and its derivatives are often sensitive to light and moisture.[3][4] Exposure to light can lead to photodegradation, while moisture can promote hydrolysis of the compound or facilitate other degradation pathways.[4][5] Therefore, it is imperative to store the compound in an opaque or amber-colored vial and in a desiccated environment.
Q3: What precautions should I take when handling this compound?
A3: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[1] Handling should be done in a well-ventilated area or under a chemical fume hood.[1] Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[6]
Stability and Degradation
Q4: What are the potential degradation pathways for this compound?
A4: this compound contains two reactive moieties: a piperazine ring and a terminal alkyne. This structure makes it susceptible to several degradation pathways:
-
Oxidation: The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation, potentially forming N-oxides.[7][8] The propargyl group may also undergo oxidative degradation.
-
Hydrolysis: While generally stable, the piperazine ring can be susceptible to hydrolysis under certain pH and temperature conditions, leading to ring-opening.[4][5]
-
Reaction with Carbon Dioxide: Propargylamine may interact with carbon dioxide from the air.
-
Intramolecular Cyclization: N-propargyl amines can undergo intramolecular cyclization reactions, especially in the presence of certain catalysts or under specific reaction conditions.[1][9][10]
-
Reactions of the Terminal Alkyne: The terminal alkyne is a reactive functional group that can participate in various reactions, such as addition reactions, especially in the presence of acids, bases, or metal catalysts.[1]
Q5: How can I detect degradation of my this compound sample?
A5: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping) or by analytical methods. The most reliable way to assess purity and detect degradation products is through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[11] For detailed structural information on unknown degradation products, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful tool.[8][12]
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the use of this compound in experimental settings.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of the this compound stock solution.
Troubleshooting Workflow:
Workflow for troubleshooting inconsistent experimental results.
Detailed Steps:
-
Verify Storage Conditions: Confirm that the solid compound and any stock solutions have been stored according to the recommended guidelines (cool, dark, dry, and preferably under an inert atmosphere).
-
Check the Age of Stock Solutions: Piperazine derivatives in solution can have limited stability.[9] If the stock solution is old, it is advisable to prepare a fresh one.
-
Perform Quality Control: Analyze the solid material or stock solution using a suitable analytical method like HPLC-UV or ¹H NMR to check for the presence of degradation products.
-
Prepare a Fresh Stock Solution: If degradation is confirmed or suspected, prepare a fresh stock solution from a reliable source of this compound.
-
Repeat the Experiment: Rerun the experiment with the fresh stock solution to see if the inconsistent results are resolved.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Possible Cause: Formation of degradation products during the experiment or sample preparation.
Troubleshooting Workflow:
Workflow for identifying the source of unknown chromatographic peaks.
Detailed Steps:
-
Analyze a Blank Sample: Prepare and analyze a blank sample containing all the solvents and reagents used in your experiment, but without this compound. This will help determine if the unknown peaks are from the compound or a contaminant.
-
Conduct a Forced Degradation Study: Subject a sample of this compound to forced degradation conditions (see protocol below). This will generate potential degradation products.
-
Compare Chromatograms: Compare the chromatogram of your experimental sample with those from the forced degradation study. If the retention times of the unknown peaks match any of the degradation products, you have likely identified the source of the instability.
-
Optimize Experimental Conditions: If degradation is occurring during your experiment, consider modifying the conditions to minimize it (e.g., lower temperature, shorter reaction time, use of antioxidants, or working under an inert atmosphere).
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][13]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.[2][14]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or a wavelength determined by UV scan of the compound)
-
Injection Volume: 10 µL
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate the specificity of the method.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation.[2] |
| Light | Protect from light (amber vial) | Prevents photodegradation.[3][4] |
| Moisture | Store in a dry environment | Prevents hydrolysis.[4][5] |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Prevents oxidation.[1] |
| Container | Tightly sealed | Prevents exposure to air and moisture.[1] |
Visualization of Potential Degradation Pathways
Potential degradation pathways for this compound.
References
-
Copper-Catalyzed Intramolecular Cyclization of N-Propargyl-Adenine: Synthesis of Purine-Fused Tricyclics. The Journal of Organic Chemistry. [Link]
-
Visible-Light-Induced Cascade Cyclization of N-Propargyl Aromatic Amines and Acyl Oxime Esters: Rapid Access to 3-Acylated Quinolines. Organic Chemistry Portal. [Link]
-
The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]
-
Modes of intramolecular cyclization of N-propargylic amides. ResearchGate. [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. NIH. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
-
Naphthaleneoxypropargyl-Containing Piperazine as a Regulator of Effector Immune Cell Populations upon an Aseptic Inflammation. NIH. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
-
An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. [Link]
-
What is the degradation temperature of Piperazine (solid)? ResearchGate. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]
-
The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions. The University of Texas at Austin. [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Stability indicating RP-HPLC method for simultaneous determination of guaifenesin and pseudoephedrine hydrochloride in the presence of syrup excepients. Arabian Journal of Chemistry. [Link]
-
Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. ResearchGate. [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC. [Link]
-
Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. ResearchGate. [Link]
-
Novel N-4-piperazinyl-ciprofloxacin-chalcone hybrids: synthesis, physicochemical properties, anticancer and topoisomerase I and II inhibitory activity. PubMed. [Link]
-
Hydrolytic and enzymatic degradation of nanoparticles based on amphiphilic poly(gamma-glutamic acid)-graft-L-phenylalanine copolymers. PubMed. [Link]
-
Kinetic study of hydrolytic decomposition of organophosphates and thiophosphate by N-hydroxyamides in cationic micellar media. ResearchGate. [Link]
-
Hydrolytic depolymerization of hydrolysis lignin: Effects of catalysts and solvents. PubMed. [Link]
Sources
- 1. Copper-catalyzed intramolecular cyclization of N-propargyl-adenine: synthesis of purine-fused tricyclics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propargylamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. isaacpub.org [isaacpub.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gold-catalyzed cascade cyclization of N-propargyl ynamides: rapid access to functionalized indeno[1,2-c]pyrroles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF) [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Click Chemistry Reactions Involving N-propargylpiperazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address low yields in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a specific focus on experiments involving N-propargylpiperazine. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also build a robust understanding for future experimental design.
Introduction: The Challenge of N-propargylpiperazine in CuAAC Reactions
N-propargylpiperazine is a valuable building block in medicinal chemistry and drug development due to the presence of the piperazine moiety, a common pharmacophore. However, its basic nitrogen atoms can introduce complexities in the standard CuAAC reaction, often leading to lower than expected yields. The Lewis basicity of the piperazine nitrogens can lead to coordination with the copper(I) catalyst, potentially inhibiting its catalytic activity. This guide will walk you through a systematic approach to diagnosing and resolving these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding low-yield click reactions with N-propargylpiperazine.
Q1: My click reaction with N-propargylpiperazine has a very low or no yield. What are the first things I should check?
A1: When faced with a low-yielding click reaction, begin by assessing the most critical components: the copper catalyst, the reagents, and the reaction environment.
-
Inactive Copper Catalyst: The active catalyst is Copper(I) (Cu(I)), which is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1][2] Ensure you are using a reducing agent, like sodium ascorbate, to maintain copper in the +1 oxidation state.[3][4] It is also highly recommended to degas your solvents to remove dissolved oxygen.[2][5]
-
Reagent Purity and Integrity: The purity of your azide, N-propargylpiperazine, and solvents can significantly impact the reaction. Use high-purity reagents and consider purifying your starting materials if impurities are suspected. Pay special attention to the sodium ascorbate solution, which should always be prepared fresh as it can degrade over time.[2]
-
Ligand Issues: A suitable ligand is crucial for stabilizing the Cu(I) catalyst, especially when working with potentially coordinating substrates like N-propargylpiperazine.[1][4] The ligand protects the copper ion from oxidation and prevents the formation of undesirable side products.[4]
Q2: Could the piperazine group in N-propargylpiperazine be interfering with the reaction?
A2: Yes, this is a primary concern. The nitrogen atoms in the piperazine ring are Lewis bases and can coordinate with the Cu(I) catalyst. This coordination can compete with the alkyne for the copper center, thereby inhibiting the catalytic cycle. The use of a strongly coordinating ligand is essential to mitigate this interference. The ligand will preferentially bind to the copper, ensuring its availability for the cycloaddition reaction.
Q3: What is the optimal order of addition for the reagents in a CuAAC reaction?
A3: The order of reagent addition can significantly impact the outcome of the reaction. A generally recommended procedure is as follows:[5]
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[5][6] This allows for the formation of the copper-ligand complex.
-
Add this premixed catalyst solution to the solution containing the azide and N-propargylpiperazine substrates.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[3][5]
Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.[3]
Q4: Can the solvent affect the yield of my CuAAC reaction?
A4: Absolutely. The choice of solvent can have a significant impact on the reaction rate and yield. The CuAAC reaction is known to be effective in a wide range of solvents, including water, DMSO, DMF, THF, and mixtures thereof.[5][7] Water is often a good choice, especially for bioconjugation reactions, and has been shown to accelerate the reaction in some cases. However, the solubility of your specific substrates, including N-propargylpiperazine and the azide partner, is the primary consideration. A solvent system in which all components are fully dissolved is essential for a successful reaction.[7][8]
In-Depth Troubleshooting Guide
If the initial checks from the FAQs do not resolve the issue of low yield, a more systematic approach to troubleshooting is required. This guide provides a step-by-step methodology to identify and address the root cause of the problem.
Step 1: Catalyst System Optimization
The heart of the CuAAC reaction is the copper catalyst. Its activity is paramount for achieving high yields.
1.1 Copper Source and Reducing Agent
The most common method for generating the active Cu(I) catalyst in situ is through the reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent, typically sodium ascorbate.[4][9]
-
Protocol: Always prepare the sodium ascorbate solution fresh for each reaction. A stock solution can be prepared in degassed water and used immediately.
-
Causality: Sodium ascorbate is prone to oxidation, and a degraded solution will not efficiently reduce Cu(II) to Cu(I), leading to a stalled reaction.[3]
1.2 The Critical Role of Ligands
Ligands are essential for stabilizing the Cu(I) oxidation state and preventing catalyst deactivation.[1][10] For reactions involving N-propargylpiperazine, the choice of ligand is particularly critical to prevent the substrate from inhibiting the catalyst.
-
Recommended Ligands:
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): An excellent choice for aqueous reactions due to its high water solubility. It effectively stabilizes Cu(I) and is known to accelerate the reaction.[5][6]
-
Tris(benzyltriazolylmethyl)amine (TBTA): Suitable for organic or mixed aqueous/organic solvent systems.[11][12]
-
| Ligand | Recommended Solvent System | Key Advantages |
| THPTA | Aqueous, Water/t-BuOH, Water/DMSO | High water solubility, biocompatible.[6] |
| TBTA | Organic (DMSO, DMF), Mixed Solvents | High reaction acceleration.[1] |
-
Protocol: Use a 1:5 molar ratio of Copper:Ligand to ensure the copper is fully complexed and protected.[3]
-
Causality: An excess of the ligand helps to ensure that the Cu(I) is shielded from both oxidation by dissolved oxygen and coordination by the piperazine nitrogen of your substrate.[3]
Step 2: Reaction Environment Control
The reaction environment can have a profound impact on the stability of the catalyst and the overall reaction rate.
2.1 Degassing and Inert Atmosphere
Oxygen is the primary culprit in the deactivation of the Cu(I) catalyst.[2]
-
Protocol:
-
Degas all solvents by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes before use.
-
Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.
-
Assemble the reaction under a positive pressure of inert gas.
-
-
Causality: Removing dissolved oxygen minimizes the oxidation of Cu(I) to the inactive Cu(II) state, thereby preserving the catalytic activity throughout the reaction.[5] For highly sensitive reactions, working in a glovebox can provide the best protection against oxygen.[13]
2.2 pH Considerations
The pH of the reaction medium can influence the protonation state of N-propargylpiperazine and the stability of the catalytic complex.
-
Protocol: For aqueous reactions, using a buffer system (e.g., phosphate or HEPES buffer) in the pH range of 7-8 is generally recommended.
-
Causality: At neutral to slightly basic pH, the terminal alkyne's acidity is increased upon coordination to the copper, facilitating the reaction.[14] However, highly basic conditions should be avoided as they can lead to the precipitation of copper hydroxides.
Step 3: Reagent Purity and Stoichiometry
The quality and relative amounts of your starting materials are fundamental to the success of the reaction.
3.1 Purity of N-propargylpiperazine and Azide
Impurities in your starting materials can act as catalyst poisons or lead to unwanted side reactions.
-
Protocol:
-
Ensure the purity of N-propargylpiperazine and your azide partner using techniques like NMR or LC-MS.
-
If necessary, purify the reagents by column chromatography, recrystallization, or distillation.
-
-
Causality: Even small amounts of impurities can significantly reduce the effective concentration of the active catalyst, leading to low yields.
3.2 Stoichiometry
While a 1:1 stoichiometric ratio of alkyne to azide is theoretically required, using a slight excess of one reagent can sometimes drive the reaction to completion.
-
Protocol: If one of your reagents is more precious or difficult to synthesize, consider using a 1.1 to 1.2-fold excess of the other, more readily available reagent.
-
Causality: This can be particularly helpful if there are minor inaccuracies in concentration determination or if one of the reagents is slightly volatile or unstable.
Step 4: Reaction Kinetics and Monitoring
Understanding the progress of your reaction is key to optimization.
4.1 Reaction Time and Temperature
While many click reactions are complete within a few hours at room temperature, reactions with challenging substrates may require longer times or gentle heating.[8]
-
Protocol:
-
Monitor the reaction progress by TLC, LC-MS, or NMR at regular intervals (e.g., 1, 4, and 24 hours).
-
If the reaction is sluggish at room temperature, consider increasing the temperature to 30-40°C.
-
-
Causality: Increased temperature can provide the necessary activation energy to overcome a higher reaction barrier, but excessive heat can also lead to catalyst decomposition or side reactions.
4.2 Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in your click chemistry reaction.
Caption: Troubleshooting workflow for low-yield click reactions.
Step 5: Experimental Protocols
Here are detailed protocols for setting up a robust click chemistry reaction involving N-propargylpiperazine.
5.1 General Protocol for Aqueous CuAAC Reaction
-
Preparation of Stock Solutions:
-
Copper(II) Sulfate: 20 mM in deionized, degassed water.
-
THPTA Ligand: 100 mM in deionized, degassed water.
-
Sodium Ascorbate: 100 mM in deionized, degassed water (prepare fresh).
-
N-propargylpiperazine: 10 mM in deionized, degassed water.
-
Azide Compound: 10 mM in a compatible solvent (e.g., DMSO, water).
-
-
Reaction Setup (for a 1 mL final volume):
-
In a clean vial, add your azide solution (e.g., 100 µL of a 10 mM stock for a final concentration of 1 mM).
-
Add the N-propargylpiperazine solution (100 µL of a 10 mM stock for a final concentration of 1 mM).
-
Add the appropriate buffer and water to bring the volume to approximately 900 µL.
-
In a separate microcentrifuge tube, premix the Copper(II) Sulfate (5 µL of 20 mM stock) and THPTA ligand (5 µL of 100 mM stock). Let this stand for 2 minutes.
-
Add the premixed catalyst solution to the reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (50 µL of 100 mM stock).
-
Seal the vial and stir or shake at room temperature.
-
Monitor the reaction by your preferred analytical method.
-
5.2 Visualization of the CuAAC Catalytic Cycle
The following diagram illustrates the key steps in the copper-catalyzed azide-alkyne cycloaddition.
Caption: Simplified CuAAC catalytic cycle with regeneration.
By systematically working through these troubleshooting steps, you can identify the factors limiting your reaction yield and implement effective solutions. Remember that careful planning, high-quality reagents, and a controlled reaction environment are the cornerstones of successful click chemistry.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. [Link]
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2005). Mechanism of the ligand-free CuI-catalyzed azide-alkyne cycloaddition reaction. Angewandte Chemie International Edition, 44(15), 2210-2215. [Link]
-
Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. [Link]
-
Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Tailored ligand acceleration of the Cu-catalyzed azide-alkyne cycloaddition reaction: practical and mechanistic implications. Journal of the American Chemical Society, 129(42), 12696-12704. [Link]
-
Li, N., Li, Y., & Liu, L. (2016). Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. Scientific reports, 6(1), 1-9. [Link]
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [Link]
-
Au-Yeung, S. C. F., Chan, W. H., & Chan, P. H. (2012). Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis (triazole) ligand. Organic & biomolecular chemistry, 10(18), 3652-3657. [Link]
-
Li, N., & Liu, L. (2016). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. Scientific reports, 6, 35432. [Link]
-
Kiss, A., Varga, M., & Kudar, V. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry, 16(1), 226-234. [Link]
-
ResearchGate. (2013). Click chemistry on multiple azide groups - can anyone help?. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Wikipedia. (2023). Click chemistry. [Link]
-
Houseman, B. T., & Mrksich, M. (2002). Using “click” chemistry to prepare SAM substrates to study stem cell adhesion. Journal of the American Chemical Society, 124(34), 9990-9991. [Link]
-
ResearchGate. (2021). Hello all, Please help me to do click reaction?. [Link]
-
Mandal, S., & Jana, A. (2023). Copper (I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles. New Journal of Chemistry, 47(14), 6653-6663. [Link]
-
ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. [Link]
-
Paredes, E., & Das, S. R. (2011). Pseudo-ligandless click chemistry for oligonucleotide conjugation. Molecules, 16(11), 9491-9504. [Link]
-
Journal of Pharmaceutical Research International. (2023). A Recent Concept of Importance: Click Chemistry. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]
-
Al-Amin, M., Corpuz, R., & Afonin, K. A. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. International Journal of Molecular Sciences, 24(5), 4867. [Link]
-
Fremaux, J., & Moucheron, C. (2018). Fluorophore-Assisted Click Chemistry through Copper (I) Complexation. Molecules, 23(11), 2999. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in protein science, 64(1), 15-3. [Link]
-
Azofra, L. M., Gründler, S., & Bühl, M. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1956-1965. [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry Design and Protocols [genelink.com]
- 13. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Dimerization of Terminal Alkynes in Synthesis
Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into a common and often frustrating challenge: the dimerization of terminal alkynes during synthesis. Unwanted homocoupling can significantly reduce the yield of your desired product and complicate purification. This resource offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides with step-by-step protocols to help you overcome this synthetic hurdle.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding terminal alkyne dimerization, providing a foundational understanding of the problem and the general approaches to its solution.
Q1: What is terminal alkyne dimerization and why is it a significant problem in my synthesis?
Terminal alkyne dimerization, also known as homocoupling, is an undesired side reaction where two molecules of the same terminal alkyne react to form a symmetrical 1,3-diyne.[1] This phenomenon is particularly problematic in cross-coupling reactions such as the Sonogashira, Glaser, and Hay couplings, where the primary goal is to couple a terminal alkyne with a different molecule, like an aryl halide.[1][2] The dimerization consumes your starting alkyne, which directly leads to a lower yield of your desired cross-coupled product and introduces a significant impurity that can be challenging to separate during purification.[1]
Q2: What are the key factors that promote the unwanted dimerization of my terminal alkynes?
Several factors can encourage the dimerization of terminal alkynes. The presence of a copper(I) catalyst is a primary driver, as it can form a copper acetylide intermediate that is prone to oxidative coupling.[3][4] This process is often accelerated by the presence of an oxidant, most commonly oxygen from the air.[3][5] The reaction conditions also play a critical role; higher concentrations of the terminal alkyne can statistically favor homocoupling.[1] Additionally, the choice of ligands, base, and solvent can significantly influence the reaction pathway, either favoring your desired cross-coupling or the problematic dimerization.[3]
Q3: What are the main strategies I can employ to prevent or at least minimize alkyne dimerization in my reactions?
There are three primary strategies to effectively suppress terminal alkyne dimerization:
-
Use of Protecting Groups: The acidic proton on the terminal alkyne can be replaced with a protecting group, most commonly a silyl group like trimethylsilyl (TMS) or triisopropylsilyl (TIPS). This physically blocks the dimerization pathway. The protecting group is then removed in a subsequent step.[1][6]
-
Optimization of Reaction Conditions: Carefully controlling the reaction parameters is crucial. This includes rigorously excluding oxygen by working under an inert atmosphere (e.g., argon or nitrogen), maintaining a low concentration of the terminal alkyne by adding it slowly to the reaction mixture, and optimizing the temperature.[1][3]
-
Judicious Choice of Catalyst System: The selection of the catalyst and any co-catalysts or ligands is critical. In the context of Sonogashira reactions, for example, employing copper-free conditions is a highly effective strategy to prevent Glaser-type homocoupling.[3][7]
Q4: Which silyl protecting group is best for my terminal alkyne, and how do I choose?
Trialkylsilyl groups are the most widely used for protecting terminal alkynes.[8] The choice between them often depends on the stability required for subsequent reaction steps and the ease of removal.
| Protecting Group | Common Abbreviation | Stability to Acid/Base | Deprotection Conditions | Key Considerations |
| Trimethylsilyl | TMS | Least Stable | Mildly acidic or basic conditions (e.g., K₂CO₃/MeOH), Fluoride sources (e.g., TBAF)[9] | Easy to introduce and remove. May not be robust enough for multi-step synthesis. |
| Triethylsilyl | TES | Moderately Stable | More forcing conditions than TMS; typically fluoride sources. | Offers a balance of stability and reactivity. |
| tert-Butyldimethylsilyl | TBS/TBDMS | Stable | Primarily removed with fluoride sources (e.g., TBAF).[10] Resistant to many non-fluoride reagents. | A good general-purpose protecting group with enhanced stability over TMS. |
| Triisopropylsilyl | TIPS | Very Stable | Requires strong fluoride sources (e.g., TBAF, HF-Pyridine) for removal.[11][12] | Ideal for multi-step syntheses where the alkyne needs to be protected through various reaction conditions. |
Q5: I'm observing significant homocoupling in my Sonogashira reaction. What specific troubleshooting steps should I take?
Excessive homocoupling in a Sonogashira reaction is a common issue, often stemming from the copper co-catalyst. Here are some immediate troubleshooting steps:
-
Switch to Copper-Free Conditions: This is the most direct way to eliminate Glaser-type homocoupling.[3][13][14] Numerous copper-free Sonogashira protocols have been developed and are often the first recommendation to avoid this side reaction.[7]
-
Ensure a Rigorously Inert Atmosphere: If you must use a copper co-catalyst, it is imperative to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere of argon or nitrogen throughout the reaction.[15] Oxygen is a key promoter of the oxidative dimerization.[3]
-
Slow Addition of the Alkyne: Instead of adding all of the terminal alkyne at the beginning of the reaction, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[1]
-
Optimize the Base and Ligands: The choice of base and phosphine ligand on the palladium catalyst can significantly impact the relative rates of cross-coupling versus homocoupling.[3] Consider screening different bases (e.g., bulky, non-coordinating amines like diisopropylethylamine) and ligands.[15]
Part 2: Troubleshooting Guides & Protocols
This section provides more detailed, step-by-step guidance for common experimental challenges and protocols for key preventative measures.
Guide 1: Minimizing Homocoupling Through Reaction Setup
Protocol 1.1: Establishing an Inert Atmosphere
-
Flame-Dry Glassware: Assemble your reaction flask and condenser. Heat all glassware under vacuum with a heat gun to drive off any adsorbed water and allow it to cool under a stream of inert gas (argon or nitrogen).
-
Degas Solvents: Sparge your reaction solvent with an inert gas for at least 30 minutes to remove dissolved oxygen. Alternatively, use the freeze-pump-thaw method for more rigorous degassing.
-
Maintain Positive Pressure: Once your reaction is set up, maintain a positive pressure of inert gas using a balloon or a bubbler system to prevent air from entering the flask.
Workflow for Inert Atmosphere Setup
Caption: Workflow for setting up a reaction under a rigorously inert atmosphere.
Guide 2: Implementing a Protecting Group Strategy
Protocol 2.1: Silylation of a Terminal Alkyne with TMS-Cl
This protocol provides a general method for the protection of a terminal alkyne using trimethylsilyl chloride.
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the terminal alkyne (1.0 equivalent) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.
-
Silylation: Add trimethylsilyl chloride (TMSCl, 1.2 equivalents) dropwise to the solution.
-
Warm and Quench: Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude TMS-protected alkyne is often pure enough for use in the next step.[1]
Protocol 2.2: Deprotection of a TMS-Protected Alkyne
A variety of methods are available for the deprotection of TMS-alkynes.[16] A common and mild method uses potassium carbonate in methanol.
-
Setup: Dissolve the TMS-protected alkyne (1.0 equivalent) in methanol in a round-bottom flask.
-
Deprotection: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer, dry it, and concentrate to yield the deprotected terminal alkyne.[9]
Guide 3: Optimizing Sonogashira Coupling to Avoid Dimerization
Workflow for Troubleshooting Sonogashira Homocoupling
Caption: Decision tree for troubleshooting excessive homocoupling in Sonogashira reactions.
Part 3: Mechanistic Insights
Understanding the underlying mechanisms of alkyne dimerization is key to devising effective strategies to prevent it.
The Glaser Coupling Mechanism
The Glaser coupling is a classic example of copper-mediated alkyne homocoupling. The presence of an external oxidant, typically oxygen, is crucial for this reaction to proceed.[4]
Caption: Simplified mechanism of Glaser homocoupling, highlighting the oxidative step.
Competing Pathways in Sonogashira Reactions
In a standard Sonogashira reaction that employs a copper co-catalyst, the desired cross-coupling pathway is in direct competition with the undesired Glaser homocoupling pathway.
Caption: Competing catalytic cycles in a copper-co-catalyzed Sonogashira reaction.
By understanding these competing pathways, it becomes clear why strategies like removing copper or excluding oxygen are so effective at promoting the desired reaction outcome.
References
-
Mechanism and Stereoselectivity Control of Terminal Alkyne Dimerization Activated by a Zr/Co Heterobimetallic Complex: A DFT Study | The Journal of Organic Chemistry - ACS Publications. (2023-12-14). Available at: [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. Available at: [Link]
-
Dimerization of Terminal Alkynes - ChemistryViews. (2016-10-20). Available at: [Link]
-
Late 3d Metal-Catalyzed (Cross-) Dimerization of Terminal and Internal Alkynes - PMC. Available at: [Link]
-
Selective Manganese-Catalyzed Dimerization and Cross-Coupling of Terminal Alkynes | ACS Catalysis - ACS Publications. (2021-05-18). Available at: [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - ResearchGate. Available at: [Link]
-
Z-selective dimerization of terminal alkynes by a (PNNP)FeII complex - RSC Publishing. Available at: [Link]
-
Carboxylate-Catalyzed C-Silylation of Terminal Alkynes - PMC - NIH. Available at: [Link]
-
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate - ResearchGate. Available at: [Link]
-
The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments | Request PDF - ResearchGate. Available at: [Link]
-
Carboxylate catalyzed silylation of alkynes - ChemRxiv. Available at: [Link]
-
Development of optimized conditions for Glaser-Hay bioconjugations - PMC - NIH. Available at: [Link]
-
Carboxylate-Catalyzed C-Silylation of Terminal Alkynes - Organic Chemistry Portal. Available at: [Link]
-
Recent advances and applications of Glaser coupling employing greener protocols - RSC Publishing. (2014-05-28). Available at: [Link]
-
Silanes as Protecting Groups for Terminal Alkyne - Technical Library - Gelest. Available at: [Link]
-
Carboxylate catalyzed silylation of alkynes | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2023-12-14). Available at: [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. (2025-03-20). Available at: [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH. Available at: [Link]
-
Eglinton Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. (2022-07-22). Available at: [Link]
-
15.2 Use of protecting groups | Organic Chemistry II - Lumen Learning. Available at: [Link]
-
Zinc-Catalyzed Silylation of Terminal Alkynes - Organic Chemistry Portal. Available at: [Link]
-
The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - PubMed. Available at: [Link]
-
Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups - CureFFI.org. (2015-04-06). Available at: [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database. (2008-08-15). Available at: [Link]
-
Supposed mechanism for the copper-free Sonogashira reaction. - ResearchGate. Available at: [Link]
-
Eglinton Coupling Mechanism | Organic Chemistry - YouTube. (2022-07-27). Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021-02-10). Available at: [Link]
-
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018-12-01). Available at: [Link]
-
Redalyc.Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Available at: [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes | Request PDF - ResearchGate. Available at: [Link]
-
Silyl Protective Groups | Chem-Station Int. Ed. (2014-03-08). Available at: [Link]
-
Dimerization of Alkynes and Alkenes | Request PDF - ResearchGate. Available at: [Link]
-
Copper‐Catalyzed Eglinton Oxidative Homocoupling of Terminal Alkynes: A Computational Study | Scilit. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021-09-02). Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF - ResearchGate. Available at: [Link]
-
View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Available at: [Link]
-
Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Available at: [Link]
-
On the role of additives in alkyl–alkyl Negishi cross-couplings - RSC Publishing. Available at: [Link]
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Requirement for an oxidant in Pd/Cu co-catalyzed terminal alkyne homocoupling to give symmetrical 1,4-disubstituted 1,3-diynes - PubMed. Available at: [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed. (2017-03-15). Available at: [Link]
-
Preparation of Alkynes, Part 2: By Alkylation of Terminal Alkynes - YouTube. (2024-02-05). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Requirement for an oxidant in Pd/Cu co-catalyzed terminal alkyne homocoupling to give symmetrical 1,4-disubstituted 1,3-diynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 9. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 10. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 11. redalyc.org [redalyc.org]
- 12. View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives [jmcs.org.mx]
- 13. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Removal of unreacted starting materials from 1-(Prop-2-yn-1-yl)piperazine
Welcome to the dedicated support center for handling 1-(Prop-2-yn-1-yl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges encountered during the purification process, providing troubleshooting advice and frequently asked questions to ensure the integrity of your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section tackles specific problems you might face when trying to isolate pure this compound from a reaction mixture.
Issue 1: Residual Piperazine in the Final Product
Question: My final product shows a significant amount of unreacted piperazine according to my NMR analysis. How can I effectively remove it?
Answer:
Unreacted piperazine is a common impurity due to its high water solubility and basicity, which can complicate its removal. The most effective method is a liquid-liquid extraction leveraging the differing pKa values of the mono- and di-substituted products versus the starting material.
Underlying Principle: Piperazine has two basic nitrogen atoms (pKa ≈ 9.8 and 5.6). This compound, being a mono-substituted piperazine, will have a slightly different basicity. By carefully adjusting the pH of the aqueous phase, we can selectively protonate the more basic starting material, piperazine, and extract the less basic product into an organic solvent.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Wash the organic layer with a dilute aqueous solution of a weak acid, such as 1 M citric acid or a saturated ammonium chloride solution. This will protonate the unreacted piperazine, making it highly water-soluble and drawing it into the aqueous phase.
-
Phase Separation: Carefully separate the organic layer from the aqueous layer.
-
Repeat if Necessary: For high levels of piperazine contamination, repeat the acidic wash step.
-
Neutralization and Final Wash: Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Trustworthiness Check: To confirm the removal of piperazine, run a TLC or LC-MS of the organic layer before and after the acidic wash. A successful extraction will show the disappearance of the piperazine spot/peak.
Workflow Diagram: Piperazine Removal
Technical Support Center: Catalyst Selection and Optimization for N-propargylpiperazine Synthesis via A³ Coupling
Welcome to the technical support center for N-propargylpiperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the A³ (Aldehyde-Alkyne-Amine) coupling reaction, a primary method for synthesizing N-propargylpiperazines and other propargylamines.
Introduction to A³ Coupling for N-propargylpiperazine Synthesis
The A³ coupling reaction is a powerful, one-pot, three-component reaction that forms a C-C and a C-N bond in a single step, offering an atom-economical route to propargylamines.[1][2] N-propargylpiperazine derivatives are valuable building blocks in medicinal chemistry. The reaction involves an aldehyde, a terminal alkyne, and an amine (in this case, piperazine or its derivatives), typically catalyzed by a transition metal.[1][2] While elegant in concept, the practical application of A³ coupling can present challenges. This guide will address common issues and provide a systematic approach to catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of N-propargylpiperazines using A³ coupling.
Q1: What is the general mechanism of the A³ coupling reaction?
A1: The A³ coupling reaction proceeds through a well-established catalytic cycle.[1][3][4] First, the metal catalyst activates the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a metal acetylide intermediate.[1][3] Concurrently, the aldehyde and piperazine react to form an in situ iminium ion. The nucleophilic metal acetylide then attacks the electrophilic iminium ion, forming the desired N-propargylpiperazine product and regenerating the catalyst.[1][4]
Q2: Which catalysts are most effective for N-propargylpiperazine synthesis?
A2: A variety of transition metals, including gold, silver, iron, and nickel, can catalyze the A³ coupling reaction.[2][5] However, copper(I) salts, such as CuI, CuBr, and CuCl, are the most commonly employed due to their high efficiency, affordability, and stability.[1][6] For enantioselective syntheses, chiral ligands are often used in conjunction with the metal catalyst.[3]
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields in A³ coupling can stem from several factors:
-
Catalyst Inactivity: The catalyst may be deactivated by impurities or exposure to air.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can significantly impact yield.
-
Side Reactions: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction that consumes the starting material.[7]
-
Poor Substrate Reactivity: Sterically hindered or electronically deactivated aldehydes or alkynes may react sluggishly.
Q4: I am observing a significant amount of alkyne homocoupling byproduct. How can I suppress this?
A4: Alkyne homocoupling is a common side reaction, particularly with copper catalysts. To minimize this:
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can reduce oxidative homocoupling.[3]
-
Optimize Catalyst Loading: Using the minimum effective amount of catalyst can disfavor the bimolecular homocoupling reaction.
-
Ligand Selection: The addition of specific ligands can sometimes suppress homocoupling by modifying the catalyst's electronic and steric properties.
-
Consider a Different Catalyst System: In some cases, switching to a different metal catalyst, such as gold or silver, may be beneficial as they can exhibit different selectivity profiles.[5][8]
Q5: Can I use water as a solvent for my A³ coupling reaction?
A5: Yes, one of the advantages of the A³ coupling is that it can often be performed in water, which aligns with the principles of green chemistry.[1] However, the solubility of your specific substrates in water will be a critical factor. If substrates have poor water solubility, a co-solvent or a different solvent system may be necessary.
Troubleshooting Guides
This section provides detailed troubleshooting workflows for common experimental challenges.
Problem 1: Low or No Product Formation
A systematic approach is crucial when no product is observed. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for low product yield.
Experimental Protocol: Validating Catalyst and Reagents
-
Catalyst Check:
-
Use a fresh batch of the metal catalyst. Copper(I) salts can oxidize over time.
-
Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) if using an air-sensitive catalyst.[3]
-
-
Reagent Purity:
-
Aldehydes can oxidize to carboxylic acids upon storage. It is recommended to use freshly distilled or purified aldehydes.
-
Ensure the piperazine and alkyne are of high purity and free from contaminants.
-
Problem 2: Poor Selectivity and Side Product Formation
The formation of byproducts can complicate purification and reduce the yield of the desired N-propargylpiperazine.
Common Side Reactions and Mitigation Strategies
| Side Product | Plausible Cause | Suggested Solution |
| Alkyne Homocoupling Product | Oxidative coupling of the terminal alkyne, often catalyzed by Cu(I) in the presence of oxygen. | - Conduct the reaction under a strictly inert atmosphere (Ar or N₂).- Use degassed solvents.- Consider adding a co-catalyst or ligand that can suppress this pathway. |
| Aldol Condensation Product | Self-condensation of the aldehyde, particularly with enolizable aldehydes, catalyzed by the amine base. | - Add the aldehyde slowly to the reaction mixture.- Lower the reaction temperature. |
| Amine Alkylation | If a propargyl halide is used as the alkyne source, direct alkylation of piperazine can occur. | - This is less common in A³ coupling but can be a competing pathway in other synthetic routes. Ensure the reaction is a true three-component coupling. |
Optimization of Reaction Parameters
Systematic optimization of reaction parameters is key to achieving high yields and purity.
Catalyst and Ligand Selection
The choice of catalyst and, if applicable, ligand is the most critical factor.
| Catalyst System | Typical Loading (mol%) | Advantages | Considerations |
| CuI | 1-10 | Inexpensive, readily available, generally high activity. | Can promote alkyne homocoupling. |
| CuBr | 1-10 | Similar to CuI, good activity. | May require optimization of reaction conditions. |
| CuCl | 1-10 | Effective and economical. | Activity can be substrate-dependent. |
| AuCl₃/AuCl | 1-5 | Often shows different selectivity than copper; can be effective for challenging substrates.[5] | Higher cost. |
| Ag salts | 2-10 | Can be effective, sometimes with lower homocoupling.[8] | May have lower catalytic activity than copper or gold. |
| Cu(I)/Chiral Ligand | 1-10 | Enables enantioselective synthesis of chiral N-propargylpiperazines.[3] | Ligand synthesis can be complex and expensive. |
Solvent and Temperature Effects
The reaction medium and temperature play a crucial role in reaction kinetics and solubility.
Caption: Workflow for solvent and temperature optimization.
-
Solvents: Non-polar solvents like toluene and dioxane often give good results.[7] Polar aprotic solvents such as DMF can also be effective. For greener protocols, water is an excellent choice, provided the reagents are sufficiently soluble.[1]
-
Temperature: Reactions are often run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate. However, some highly active catalyst systems can proceed at room temperature.[6] It is advisable to start at a moderate temperature (e.g., 60-80 °C) and adjust as needed based on reaction monitoring.
Experimental Protocol: General Procedure for A³ Coupling
This protocol provides a starting point for the synthesis of an N-propargylpiperazine.
-
To a flame-dried Schlenk flask under an argon atmosphere, add the copper catalyst (e.g., CuI, 5 mol%).
-
Add the solvent (e.g., toluene, 0.5 M).
-
Add piperazine (1.0 eq.), the aldehyde (1.0 eq.), and the terminal alkyne (1.1 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This guide provides a comprehensive overview of catalyst selection and optimization for the synthesis of N-propargylpiperazines via A³ coupling. By understanding the reaction mechanism and systematically troubleshooting common issues, researchers can improve the efficiency and success of their synthetic efforts. For further details on specific catalyst systems and substrate scopes, consulting the primary literature is highly recommended.
References
- The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC - NIH. (2019-03-28).
- 3.1: A3 Coupling Reaction - Chemistry LibreTexts. (2025-06-23).
- A walk around A3 Coupling for the synthesis of Propargylamines - Journal of Pharmacognosy and Phytochemistry.
- Generalized mechanism of A³-coupling with primary amines. - ResearchGate.
- Recent Advances in A3 Coupling with Metal Salts - Encyclopedia.pub.
- Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis - Benchchem.
- Shedding light on the use of Cu(II)-salen complexes in the A3 coupling reaction.
- Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation - MDPI.
- Room-Temperature Cu(II) Radical-Triggered Alkyne C–H Activation | JACS Au.
- Optimization of the A³ coupling reaction condition a - ResearchGate.
- Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes - ACS Publications.
- A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids - PMC - PubMed Central. (2025-09-25).
- Aldehyde-alkyne-amine (A3) coupling catalyzed by a highly efficient dicopper complex | Request PDF - ResearchGate. (2025-08-06).
- Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex - Scholarship Repository @ Florida Tech. (2015-04-13).
- Recent Advances in A3 Coupling with Metal Salts - Encyclopedia.pub. (2022-07-01).
- A3 coupling reaction - Wikipedia.
- Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - NIH.
- Recyclable Catalysts for Alkyne Functionalization - MDPI. (2021-06-09).
- catalysts - IRIS Unibas.
- Optimization of reaction conditions a for the N-alkylation of pyrrole 2a - ResearchGate.
- optimizing solvent and temperature for reactions with 2-(2-Iodophenyl)propan-2-ol - Benchchem.
- Solvent effect on simple and high yield synthesis of polydichlorophosphazene precursor Cl3P [[double bond, length as m-dash]] NSiMe3 - New Journal of Chemistry (RSC Publishing).
- PCR Troubleshooting Guide - NEB.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. phytojournal.com [phytojournal.com]
- 3. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. repository.fit.edu [repository.fit.edu]
- 8. iris.unibas.it [iris.unibas.it]
Technical Support Center: Managing Exothermic Reactions in Piperazine Alkylation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you safely and effectively manage exothermic reactions during piperazine alkylation. My aim here is to move beyond simple procedural lists and delve into the causality behind the experimental choices, ensuring both safety and success in your synthetic endeavors.
Introduction: The Challenge of Piperazine Alkylation Exotherms
Piperazine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals, including antipsychotics and antidepressants.[1][2] The N-alkylation of piperazine is a common synthetic step, but one that harbors a significant, often underestimated, hazard: the potential for a runaway exothermic reaction.[3][4] These reactions release heat, and if not properly controlled, the increasing temperature can accelerate the reaction rate, leading to a dangerous, self-perpetuating cycle known as thermal runaway.[4][5] This can result in a rapid pressure increase within the reactor, potentially causing an explosion and the release of toxic materials.[4][5]
This guide is structured to help you anticipate, understand, and control these thermal hazards, ensuring the scalability and safety of your process from the lab bench to pilot plant production.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to a strong exotherm during piperazine alkylation?
A1: The exothermic nature of piperazine alkylation is influenced by several key factors:
-
Reaction Stoichiometry and Rate of Addition: Adding the alkylating agent too quickly can lead to a rapid accumulation of unreacted reagents, which then react simultaneously, causing a sudden and significant release of heat.[6]
-
Nature of the Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, will generate heat more rapidly than less reactive ones.[6] The choice of leaving group is also critical; for instance, alkyl iodides are generally more reactive than chlorides.[7]
-
Reaction Temperature: Higher initial reaction temperatures increase the kinetic energy of the molecules, leading to a faster reaction rate and more rapid heat generation.[6]
-
Solvent Choice and Concentration: The solvent's ability to absorb and dissipate heat (its heat capacity and thermal conductivity) plays a crucial role. More concentrated reaction mixtures have less solvent mass to absorb the heat generated, increasing the risk of a significant temperature rise.
-
Mixing Efficiency: Inadequate mixing can create localized "hot spots" where the concentration of reactants is high, leading to a localized, uncontrolled reaction that can propagate through the vessel.
Q2: I'm observing a significant and difficult-to-control temperature spike after adding my alkylating agent. What are the immediate steps I should take?
A2: If you encounter an unexpectedly strong exotherm, your immediate priority is to regain control of the reaction temperature. Here's a troubleshooting workflow:
-
Stop the Addition: Immediately cease the addition of the alkylating agent.
-
Enhance Cooling: Increase the cooling to the reactor jacket to its maximum capacity. If using an ice bath for a lab-scale reaction, ensure it is well-stocked and making good contact with the flask.
-
Ensure Adequate Agitation: Verify that your stirring is vigorous enough to ensure efficient heat transfer from the reaction mixture to the vessel walls and into the cooling medium.
-
Consider a Quench (with caution): In a severe, potentially runaway situation, having a pre-planned and tested quenching procedure is critical. This could involve the addition of a cold, inert solvent or a specific chemical quencher. This should be a last resort and part of a formal process safety assessment.[3][4]
Caption: Immediate steps for managing a thermal excursion.
Q3: How can I proactively design my experiment to minimize the risk of a thermal runaway?
A3: Proactive experimental design is the cornerstone of safely managing exothermic reactions. Consider the following:
-
Semi-Batch Operation: Instead of adding all reactants at once (batch operation), add the limiting reagent (usually the alkylating agent) slowly and in a controlled manner over time (semi-batch).[6] This allows the cooling system to keep pace with the heat being generated.
-
Calorimetry Studies: For reactions being scaled up, performing a reaction calorimetry study is highly recommended.[8] This will quantify the heat of reaction and help in designing an adequate cooling system.
-
Dilution: Running the reaction at a lower concentration can provide a larger thermal mass to absorb the heat of reaction, though this may impact reaction kinetics and downstream processing.
-
Choice of Base: The base used can influence the reaction rate. Weaker bases like potassium carbonate or sodium bicarbonate may slow the reaction and the rate of heat evolution compared to stronger bases.[6][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Initial temperature spike upon adding the first portion of alkylating agent. | - Highly reactive alkylating agent.- Insufficient pre-cooling of the reaction mixture. | - Ensure the initial temperature of the piperazine solution is at the target setpoint before starting the addition.- Consider diluting the alkylating agent in the reaction solvent and adding the solution dropwise. |
| Temperature continues to rise even after stopping the addition of the alkylating agent. | - Accumulation of unreacted reagents due to too rapid addition.- Inadequate cooling capacity for the rate of heat generation. | - Immediately stop the addition and maximize cooling.[10]- Review and recalculate the required cooling capacity for the scale of your reaction.[8]- For future runs, decrease the rate of addition. |
| Formation of significant di-substituted byproducts. | - High reaction temperatures can favor the thermodynamically more stable di-substituted product.[9]- Prolonged reaction times.[6][9] | - Lower the reaction temperature.[6]- Monitor the reaction closely using techniques like TLC or LC-MS and stop the reaction once the mono-alkylated product is maximized.[9] |
| Inconsistent batch-to-batch temperature profiles. | - Inconsistent addition rates.- Variations in starting material quality or water content.- Inconsistent reactor cooling performance. | - Use a syringe pump or addition funnel for controlled, reproducible addition rates.- Ensure starting materials meet specifications.- Regularly check and maintain your cooling equipment. |
Experimental Protocols
Protocol 1: Controlled Mono-N-Alkylation of Piperazine Using Slow Addition
This protocol describes a general method for the selective mono-N-alkylation of piperazine, emphasizing control of the exotherm through slow addition of the alkylating agent.
Materials:
-
Piperazine (5-10 equivalents)
-
Alkylating agent (e.g., benzyl bromide, 1 equivalent)
-
Solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Base (e.g., Potassium Carbonate, 2 equivalents, if required by the specific reaction)
-
Addition funnel or syringe pump
-
Reaction vessel equipped with a thermometer, stirrer, and cooling bath
Procedure:
-
In a round-bottom flask, dissolve piperazine (and base, if used) in the chosen solvent.
-
Cool the solution to 0 °C using an ice bath and ensure the internal temperature is stable.
-
Dissolve the alkylating agent (1 eq.) in a portion of the solvent and load it into an addition funnel or syringe pump.
-
Add the alkylating agent solution dropwise to the stirred piperazine solution over a period of 30-60 minutes. Crucially, monitor the internal temperature throughout the addition. The temperature should not rise by more than a few degrees. If it does, pause the addition until the temperature returns to the setpoint.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution) and proceed with standard workup and purification procedures.[6]
Caption: Workflow for controlled piperazine alkylation.
Conclusion
The N-alkylation of piperazine is a powerful tool in pharmaceutical synthesis, but its exothermic nature demands respect and careful management. By understanding the principles of reaction kinetics and heat transfer, and by implementing robust control strategies such as semi-batch operation and diligent temperature monitoring, researchers can mitigate the risks of thermal runaway. Always prioritize a thorough hazard assessment before scaling up any exothermic reaction.[11]
References
-
Sigma-HSE. (2023, June 16). From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. Retrieved from [Link]
-
Stonehouse Process Safety. (2020, August 13). Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments. Retrieved from [Link]
-
Various Authors. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]
-
TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards. Retrieved from [Link]
-
Cimino, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7086. Retrieved from [Link]
-
Al-Ghanimi, W. M., & Al-Amery, M. H. (2016). Self-tuning control of alkylation in batch reactor. 2016 Al-Sadeq International Conference on Multidisciplinary in IT and Communication Science and Applications (AIC-MITCSA). Retrieved from [Link]
-
Johnson, R., et al. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Organic Process Research & Development, 24(10), 1965-1994. Retrieved from [Link]
-
Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem?. Retrieved from [Link]
-
Huzmezan, M., Gough, B., & Kovac, S. (2002). Advanced Control of Batch Reactor Temperature. World Batch Forum – 2002 North American Conference. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigma-hse.com [sigma-hse.com]
- 4. Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments [jensenhughes.com]
- 5. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.ece.ubc.ca [people.ece.ubc.ca]
- 11. stonehousesafety.com [stonehousesafety.com]
Technical Support Center: Best Practices for Handling and Storing Hygroscopic Piperazine Compounds
For: Researchers, scientists, and drug development professionals
Introduction: The Challenge of Hygroscopic Piperazine Compounds
Piperazine and its derivatives are fundamental building blocks in modern drug discovery and development. However, their utility is often complicated by a significant physicochemical challenge: hygroscopicity. The basic nitrogen atoms in the piperazine ring readily absorb and retain moisture from the atmosphere, a phenomenon that can lead to a cascade of experimental problems.[1][2] This guide provides a comprehensive framework for understanding, troubleshooting, and mitigating the issues associated with these sensitive compounds, ensuring the integrity and reproducibility of your research.
Troubleshooting Guide
This section addresses specific problems that arise from the improper handling of hygroscopic piperazine compounds. The question-and-answer format is designed to help you quickly diagnose and resolve common experimental issues.
Q1: My piperazine powder has turned into a solid clump or a sticky liquid. What happened, and can I still use it?
A: This is a classic sign of significant moisture absorption. When a hygroscopic powder absorbs a small amount of water, it can lead to caking or clumping as moisture forms liquid bridges between particles, which then solidify upon slight drying.[2][3] If the compound is highly hygroscopic, it may absorb enough water to dissolve itself, a process called deliquescence , resulting in a sticky liquid or slurry.[4]
-
Causality: The two basic nitrogen atoms in the piperazine ring are prime sites for hydrogen bonding with atmospheric water molecules. This inherent chemical affinity is the root cause of their hygroscopic nature.[4]
-
Recommended Action:
-
Assess the Extent: If the material is merely caked, it might be salvageable, but its exact mass is now compromised. If it has deliquesced, the compound's purity and concentration are highly uncertain.
-
Avoid Simple Drying (with caution): Gently heating the compound in a vacuum oven at a low temperature may remove absorbed water, but this carries a significant risk.[5] Piperazine and its derivatives can be susceptible to thermal degradation, potentially forming byproducts like N-formylpiperazine.[1][6] Always consult the manufacturer's technical data sheet for thermal stability information before attempting to dry the material.
-
The "Full Bottle Stock Solution" Method: For critical applications where accurate concentration is paramount, the most reliable approach is to dissolve the entire contents of the compromised bottle in a suitable solvent to create a stock solution of a known theoretical concentration.[7] You can then determine the precise concentration of this stock solution using an analytical technique like quantitative NMR (qNMR) or titration before using it in your experiments.
-
Q2: I'm getting inconsistent weighing results. Why is the mass drifting on the analytical balance?
A: The mass is drifting upwards because the compound is actively absorbing moisture from the air while on the balance pan. This is a direct indicator of a highly hygroscopic substance. The longer the compound is exposed to the ambient atmosphere, the more water it will absorb, making accurate measurement impossible.[7]
-
Causality: The rate of moisture uptake can be surprisingly rapid, especially in environments with high relative humidity (RH). Even a few seconds of exposure can be enough to alter the mass significantly.[2]
-
Recommended Action:
-
Work Quickly: Minimize the time the container is open and the compound is exposed to air. Have all necessary tools and vials ready before you begin.[5]
-
Use a Controlled Environment: The gold standard is to handle the compound inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) where humidity is kept to a minimum (<10% RH).[8] A glove bag is a more economical alternative.
-
Weigh by Difference: Instead of weighing the powder directly on a weigh boat, weigh the sealed vial containing the compound. Dispense the required amount quickly into your reaction vessel, then re-seal and re-weigh the original vial. The difference in mass is the amount of compound you have dispensed. This minimizes the compound's exposure time.
-
Use Weighing Bottles: For smaller amounts, use a small, sealable weighing bottle. Add the compound to the bottle in a controlled environment if possible, seal it, and then weigh it.
-
Q3: My reaction yield is unexpectedly low, or I'm seeing unknown impurities. Could the hygroscopicity of my piperazine starting material be the culprit?
A: Absolutely. Absorbed water can negatively impact your reaction in several ways:
-
Stoichiometric Inaccuracy: The mass you weighed is not 100% active compound; it's a mixture of the compound and an unknown amount of water. This throws off your molar calculations, meaning you are adding less of the piperazine reagent than intended, which can directly lead to lower yields.[2][9]
-
Unwanted Side Reactions: The absorbed water is not an inert spectator. It can act as a nucleophile or a base in sensitive reactions, leading to hydrolysis of your starting materials or products and the formation of impurities.[10] For example, water can promote the breakdown of the piperazine ring structure over time.[10]
-
Catalyst Deactivation: In reactions employing water-sensitive catalysts (e.g., certain organometallics or Lewis acids), the moisture introduced with your piperazine reagent can poison the catalyst, halting your reaction.
-
Recommended Action:
-
Use Fresh or Properly Stored Reagents: Always use piperazine compounds from freshly opened bottles or those that have been meticulously stored in a desiccator.
-
Dry Solvents and Glassware: Ensure all solvents are anhydrous and glassware is rigorously dried (e.g., oven-dried and cooled under an inert atmosphere) to prevent introducing additional water into the system.[11]
-
Consider Salt Forms: Piperazine salts, such as piperazine hydrochloride, are often more stable and less hygroscopic than the free base.[12] If your reaction chemistry allows, using a salt form can be a practical solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for hygroscopic piperazine compounds?
A: The key is to create a multi-barrier defense against atmospheric moisture.
-
Primary Container: The compound should be in a tightly sealed, airtight container, preferably made of glass with a screw cap lined with a chemically inert material like PTFE.[13][14]
-
Secondary Environment: Store this primary container inside a secondary dry environment. The best options are:
-
Temperature and Light: Store in a cool, dry, and dark place. Elevated temperatures can increase the rate of degradation, and some compounds may be light-sensitive.[5][10][13]
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert gas (Nitrogen/Argon) or Dry Air | Prevents moisture absorption and potential oxidation. |
| Humidity | As low as possible (ideally <20% RH) | Minimizes the primary driver of hygroscopicity. |
| Temperature | Cool (as per manufacturer's recommendation) | Slows down potential chemical degradation pathways.[10] |
| Container | Tightly sealed, airtight glass bottle | Provides a physical barrier against the external environment.[5] |
| Secondary Storage | Desiccator or sealed bag with desiccant | Actively removes moisture from the immediate headspace.[2][15] |
Q2: How should I handle a new bottle of a hygroscopic piperazine compound?
A: Proper initial handling is crucial for the long-term stability of the compound.
-
Inspect: Upon receipt, check that the manufacturer's seal is intact.
-
Equilibrate: If the bottle is cold, allow it to warm to ambient temperature before opening. Opening a cold bottle can cause atmospheric moisture to condense on the cold powder.
-
Minimize Exposure: Open the bottle for the shortest time possible, preferably under a blanket of inert gas (e.g., nitrogen).
-
Aliquot (Recommended): If you will be using the compound frequently, consider immediately aliquoting the material into several smaller, tightly sealed vials. Store these smaller vials in a desiccator. This practice protects the main stock from repeated exposure to the atmosphere.[7]
-
Seal and Store: Tightly reseal the main bottle, perhaps adding parafilm around the cap for an extra barrier, and place it in a dedicated desiccator.[15]
Q3: Can I dry a piperazine compound that has absorbed moisture?
A: Yes, but it must be done with extreme care.
-
Vacuum Oven: The most common method is drying in a vacuum oven at a low temperature (e.g., 30-40 °C). The vacuum helps remove water at a lower temperature, reducing the risk of thermal degradation.[3]
-
Desiccant Drying: Placing the compound in a vacuum desiccator with a strong desiccant like phosphorus pentoxide can also remove water, albeit more slowly.
-
Warning: Never assume a generic drying protocol is safe. Piperazines can degrade at elevated temperatures.[6] Always check the compound's specifications or the literature for its decomposition temperature. Drying may not be effective for removing water from hydrates, which are crystalline forms containing stoichiometric water.[10][16]
Q4: What are the primary consequences of improper storage and handling?
A: The consequences span physical, chemical, and analytical domains:
-
Physical Changes: Caking, clumping, and deliquescence, which impede handling and weighing.[3]
-
Chemical Degradation: Absorbed water can facilitate hydrolysis or other degradation reactions, reducing the compound's purity.[9][10] Piperazine is also known to readily absorb carbon dioxide from the air, forming carbamates, which further complicates purity.[4][17]
-
Inaccurate Measurements: It becomes impossible to accurately weigh the compound, leading to errors in solution concentration and reaction stoichiometry.[2]
-
Compromised Results: The combination of these factors leads to poor experimental reproducibility, low yields, and unreliable analytical data.[18]
Visual Workflows and Mechanisms
Diagram 1: Decision Workflow for Handling Hygroscopic Compounds
Caption: Workflow for receiving and preparing hygroscopic compounds.
Diagram 2: Impact of Moisture on Experimental Integrity
Caption: Consequences of moisture absorption on experimental outcomes.
Experimental Protocols
Protocol 1: Accurate Weighing of a Highly Hygroscopic Piperazine Compound
This protocol utilizes the "weighing by difference" method to minimize atmospheric exposure.
-
Preparation: Place your reaction vessel, a sealed vial containing the hygroscopic piperazine compound, and any necessary tools (spatula, funnel) inside a desiccator and allow them to equilibrate for at least 30 minutes.
-
Initial Weighing: Remove the sealed vial of the piperazine compound from the desiccator. Quickly place it on a tared analytical balance and record the mass to four decimal places (Mass A).
-
Dispensing: Take the vial and the reaction vessel to a location with minimal air currents. Open the vial and quickly transfer an approximate amount of the solid to the reaction vessel.
-
Resealing: Immediately and tightly reseal the piperazine compound vial.
-
Final Weighing: Place the sealed vial back on the tared analytical balance and record the new mass (Mass B).
-
Calculation: The mass of the compound dispensed is Mass A - Mass B . This is the value you should use for all subsequent calculations.
Protocol 2: Preparation of a Stock Solution from a Full Container
This protocol is ideal when a compound has already been compromised by moisture or for preparing a large, standardized solution.
-
Pre-calculation: Determine the total mass of the hygroscopic compound from the manufacturer's label (e.g., 5.0 g). Choose a suitable anhydrous solvent and a final concentration for your stock solution. Calculate the required volume of solvent.
-
Weighing the Empty Flask: Take a volumetric flask of the appropriate size, ensure it is clean and dry, and weigh it accurately (Mass Flask).
-
Transfer: In a fume hood, carefully transfer the entire contents of the piperazine compound bottle into the volumetric flask. Use a funnel to avoid loss of material.
-
Weighing the Full Flask: Weigh the volumetric flask containing the compound (Mass Flask + Compound). The actual mass of the compound transferred is (Mass Flask + Compound) - (Mass Flask).
-
Dissolution: Add approximately half of the calculated volume of anhydrous solvent to the flask. Swirl gently (or use a magnetic stirrer) until all the solid has completely dissolved.
-
Final Volume: Carefully add the anhydrous solvent until the meniscus reaches the calibration mark on the volumetric flask.
-
Mixing and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the solution to a tightly sealed storage bottle, possibly with a Sure/Seal™ cap, and store under appropriate conditions (cool, dry, dark).
-
Verification (Optional but Recommended): The concentration of this stock solution should be verified analytically (e.g., titration, qNMR, or HPLC with a certified reference standard) before use in critical applications.
References
- Scirp.org. (n.d.). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices.
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
- Protocol Online. (2010). Hygroscopic chemical...how to deal with? - General Lab Techniques.
- richpacking020.com. (2022). Hygroscopic Problems Of Capsule Filled Powders.
- Biosynce. (2025). What are the stability conditions of piperazine?.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- ResearchGate. (2019).
- Pharma Excipients. (2022).
- HepatoChem. (n.d.). How do you handle hygroscopic salts?.
- PerMix. (2025).
- National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Taylor & Francis Online. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
- Google Patents. (n.d.).
- BulkInside. (n.d.). Drying Powders Using Microwave Technology During Mixing.
- National Bulk Bag. (2021). 5 Ways to Protect Sensitive Products from Moisture when using an FIBC Bulk Bag.
- Alltracon. (2024). Properly Storing Hazardous Chemicals in Your Facility.
- Google Patents. (n.d.).
- Adhesives & Sealants Industry. (2018). What packaging materials do you recommend for moisture-sensitive reactive adhesives and sealants?.
- Google Patents. (n.d.).
- PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
- PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
- ACS Publications. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy.
- Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
- National Institutes of Health (NIH). (n.d.). Piperazine | C4H10N2 | CID 4837 - PubChem.
- YouTube. (2014).
- Wikipedia. (n.d.). Piperazine.
- Lansbox. (2024). How to Prevent Moisture Damage in Packaging | Warehouse Storage.
- Atmospheric Chemistry and Physics. (2022).
- Vishakha Polyfab. (2020). Bulk Handling Solutions for Moisture Sensitive Products.
- ResearchGate. (2013).
- ACS Publications. (n.d.). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings.
- University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- ResearchGate. (2025). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Request PDF.
- National Institutes of Health (NIH). (n.d.).
- MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- PubMed. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
- PubMed. (2016).
- ResearchGate. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Mixing & Drying Hygroscopic Materials [permixmixers.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. tutorchase.com [tutorchase.com]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 8. hepatochem.com [hepatochem.com]
- 9. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 10. biosynce.com [biosynce.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. alltracon.com [alltracon.com]
- 14. adhesivesmag.com [adhesivesmag.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Definitive NMR Characterization of 1-(Prop-2-yn-1-yl)piperazine
Abstract
1-(Prop-2-yn-1-yl)piperazine, also known as N-propargylpiperazine, is a cornerstone building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive terminal alkyne for "click" chemistry and a versatile piperazine scaffold, necessitates unambiguous structural confirmation. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will dissect the rationale behind chemical shift assignments, explore the nuances of spectral features, and present a validated experimental protocol. Furthermore, this guide objectively compares NMR spectroscopy with other common analytical techniques, offering researchers a holistic perspective on comprehensive characterization.
The Structural Imperative: Why NMR is a Primary Tool
In drug development and synthetic chemistry, absolute certainty of a molecule's structure is non-negotiable. While techniques like Mass Spectrometry (MS) confirm molecular weight and Infrared (IR) Spectroscopy identifies functional groups, only NMR provides a complete atomic-level map of the molecular architecture, detailing the connectivity and chemical environment of each carbon and hydrogen atom. For a molecule like this compound, NMR is indispensable for distinguishing it from potential isomers and confirming the precise location of the propargyl group.
Below is the chemical structure with a numbering scheme that will be used for spectral assignments throughout this guide.
Caption: Structure of this compound with atom numbering.
Experimental Protocol: A Self-Validating Workflow
The quality of NMR data is fundamentally linked to the rigor of the experimental setup. This protocol is designed to yield high-resolution, unambiguous spectra.
Rationale for Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Concentration: A concentration of 10-20 mg/mL provides a strong signal-to-noise ratio without significant viscosity issues that could broaden spectral lines.
-
Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
-
Instrumentation: A 400 MHz (or higher) spectrometer is recommended to achieve sufficient resolution to separate coupling patterns, particularly within the piperazine ring.
Caption: Standard workflow for NMR characterization.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 15 mg of this compound and dissolve it in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a standard 5 mm NMR tube.
-
Instrument Setup: Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 12-15 ppm is sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum, typically using a spectral width of 220-240 ppm. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.
-
(Optional but Recommended) 2D NMR: For unequivocal assignment, acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded protons and carbons.
Spectral Interpretation: Decoding the Data
¹H NMR Spectrum Analysis
The proton spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity.
| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| H-N4 | 1.5 - 2.5 (broad) | Singlet (broad) | 1H | The N-H proton is labile and often appears as a broad singlet. Its chemical shift is concentration and solvent dependent. Can be confirmed by D₂O exchange, which causes the signal to disappear. |
| H3', H5' | ~2.90 | Triplet | 4H | These protons are on carbons adjacent to the secondary amine (N4-H). They are deshielded relative to H2'/H6' but less so than protons next to an alkyl-substituted nitrogen.[1][2] |
| H2', H6' | ~2.55 | Triplet | 4H | These protons are on carbons adjacent to the propargyl-substituted nitrogen (N1). The electron-withdrawing effect of the propargyl group is slightly less than a simple alkyl group, leading to this upfield position.[3][4] |
| H1' | ~3.30 | Doublet (J ≈ 2.4 Hz) | 2H | Methylene protons adjacent to a nitrogen atom and an alkyne. The nitrogen's electronegativity causes a significant downfield shift.[5] Long-range coupling to the acetylenic proton (H3') results in a doublet or triplet. |
| H3' | ~2.20 | Triplet (J ≈ 2.4 Hz) | 1H | The terminal acetylenic proton. Its chemical shift is characteristic and influenced by the magnetic anisotropy of the triple bond.[6][7] It couples with the H1' methylene protons. |
Note: The piperazine ring protons often appear as complex multiplets or even broad singlets at room temperature due to rapid chair-chair interconversion. Temperature-dependent NMR studies can sometimes resolve these into distinct axial and equatorial signals.[8]
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the unique carbon environments within the molecule.
| Carbon Label | Expected Chemical Shift (δ, ppm) | Assignment Rationale |
| C2, C6 | ~53 | Carbons adjacent to the substituted nitrogen (N1). The substitution deshields these carbons.[1] |
| C3, C5 | ~46 | Carbons adjacent to the secondary amine (N4-H). These are typically found slightly upfield compared to carbons next to a substituted nitrogen.[9][10] |
| C1' | ~43 | The methylene carbon attached to N1. Its proximity to the nitrogen atom places it in this region. |
| C2' | ~79 | The quaternary sp-hybridized carbon of the alkyne. This is a characteristic downfield shift for an internal alkyne carbon. |
| C3' | ~72 | The terminal sp-hybridized carbon of the alkyne, which is bonded to a proton. It is typically found slightly upfield from the quaternary alkyne carbon. |
Comparative Analysis with Alternative Techniques
While NMR is powerful, a multi-technique approach provides the most robust characterization. The following table compares NMR with other common analytical methods for the analysis of this compound.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| NMR Spectroscopy | Complete C-H framework, stereochemistry, atomic connectivity, and quantitative analysis. | Unambiguously confirms the N-propargyl substitution pattern and distinguishes between isomers. Provides definitive structural proof. | Lower sensitivity compared to MS. Can be affected by sample purity. |
| FT-IR Spectroscopy | Presence of functional groups. | Clearly confirms key functional groups: C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), and C-H stretches (~2800-3000 cm⁻¹).[11] | Provides no information on the connectivity of the molecular fragments. Cannot distinguish between isomers like 1- vs. 2-substituted piperazines. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula (C₇H₁₂N₂) by providing the exact mass of the molecular ion (m/z ≈ 124.19). Fragmentation can support the structure. | Does not provide definitive structural connectivity on its own. Isomeric compounds can have identical mass spectra. |
| HPLC/GC | Purity assessment and quantification. | Excellent for determining the purity of the sample and quantifying it against a standard. HPLC is suitable for this non-volatile compound.[12][13] | Provides no structural information beyond retention time comparison with a known standard. Derivatization may be needed for UV detection in HPLC.[12] |
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed and definitive fingerprint of its molecular structure. The characteristic signals of the propargyl group protons and carbons, combined with the distinct chemical shifts of the non-equivalent piperazine methylene groups, allow for unambiguous assignment. When integrated into a comprehensive analytical workflow that includes FT-IR for functional group confirmation, Mass Spectrometry for molecular weight verification, and chromatography for purity assessment, NMR spectroscopy stands as the central pillar for the rigorous characterization required in modern chemical research and development.
References
- BIOSYNCE. (2025). What are the NMR chemical shifts of Piperazine Malate (CAS 14852 - 14 - 3)?
-
Harris, R. K., & Sheppard, N. (1967). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 201-206. Available at: [Link]
-
Little, V. R., & Vaughan, K. (2014). Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Canadian Journal of Chemistry, 92(9), 838-848. Available at: [Link]
-
Tei, S., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 41835-41845. Available at: [Link]
-
Avc, A., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of Molecular Structure, 1184, 45-55. Available at: [Link]
-
Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 45-52. Available at: [Link]
-
Them, K., et al. (2020). Fig. S2: Thermal 1 H NMR spectrum of 5 µl propargyl alcohol with 10 µl D2O in 500 µl acetone-d6. ResearchGate. Available at: [Link]
-
Wenzel, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2588-2598. Available at: [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000363 - Propargyl Alcohol (C3H4O). Available at: [Link]
-
Cawrse, D. P., et al. (2011). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Journal of Forensic Sciences, 56(6), 1499-1507. Available at: [Link]
-
Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]
-
O'Mathúna, C., et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 3(6), 1364-1371. Available at: [Link]
-
SpectraBase. (n.d.). Propargylalcohol - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Albhaisi, R., et al. (2022). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences, 1(1), 1-10. Available at: [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]
-
Al-Sanea, M. M., et al. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Scientific Reports, 12(1), 1-20. Available at: [Link]
-
Szymański, P., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4293. Available at: [Link]
-
Patel, D. R., & Patel, D. N. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. Available at: [Link]
-
PubChem. (n.d.). 1-(Piperazin-1-yl)prop-2-en-1-one. Available at: [Link]
-
Morlacchi, F., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Available at: [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data - NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]
-
Iriepa, I., et al. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 25(15), 3362. Available at: [Link]
-
Raduan, N. H. M., et al. (2018). 1 H NMR spectrum of poly(N-propargyl-glycine) prepared from NHC.... ResearchGate. Available at: [Link]
-
SpectraBase. (n.d.). N-Propargyl-1-naphthylamine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
Sources
- 1. biosynce.com [biosynce.com]
- 2. yeditepejhs.org [yeditepejhs.org]
- 3. Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. 1-Methylpiperazine(109-01-3) 1H NMR [m.chemicalbook.com]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. Propargyl alcohol(107-19-7) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 9. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]
- 10. Piperazine(110-85-0) 13C NMR spectrum [chemicalbook.com]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 1-(Prop-2-yn-1-yl)piperazine and Other Alkynes for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the strategic incorporation of specific functional groups to modulate the pharmacological profiles of lead compounds is a cornerstone of innovation.[1] Among these, the alkyne moiety stands out for its versatility in bioorthogonal chemistry, particularly in the realm of "click" reactions.[2][3][4] This guide provides an in-depth comparison of the reactivity of 1-(Prop-2-yn-1-yl)piperazine, a key building block, with other commonly employed alkynes. We will delve into the electronic and steric factors governing their reactivity, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Unique Position of this compound
This compound, often referred to as N-propargylpiperazine, integrates two crucial pharmacophores: the propargyl group (a terminal alkyne) and the piperazine ring. The piperazine scaffold is prevalent in a multitude of approved drugs due to its favorable pharmacokinetic properties, including improved solubility and the ability to modulate receptor-binding affinity.[1] The terminal alkyne serves as a versatile handle for a variety of chemical transformations, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of click chemistry.[][6][7][8]
The reactivity of the alkyne in this compound is subtly influenced by the electronic and steric nature of the adjacent piperazine ring. Understanding these influences is paramount for optimizing reaction conditions and predicting outcomes in complex molecular assemblies.
Comparative Reactivity in Key Transformations
The utility of an alkyne in drug development is largely defined by its performance in reliable and high-yielding coupling reactions. Here, we compare the reactivity of this compound with other alkynes in two of the most critical transformations: CuAAC and the Sonogashira coupling.
The CuAAC reaction is a powerful tool for forging stable triazole linkages, a common isostere for amide bonds in medicinal chemistry.[3] The reaction's efficiency is highly dependent on the electronic properties of the alkyne.
Electronic Effects: Electron-withdrawing groups adjacent to the alkyne can enhance its reactivity by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack by the azide.[9] Conversely, electron-donating groups can decrease reactivity. The piperazine nitrogen atoms in this compound exert a mild electron-donating inductive effect. This can slightly decrease the intrinsic reactivity of the alkyne compared to propargyl alcohol or alkynes bearing electron-withdrawing groups like propiolamides.[10] However, this effect is generally modest and does not preclude efficient participation in CuAAC reactions.[10]
Steric Effects: Steric hindrance around the alkyne can significantly impede the approach of the azide and the copper catalyst, thereby slowing down the reaction rate.[11][12][13][14][15] The piperazine ring, while not directly attached to the alkyne's carbon atoms, can influence the accessibility of the triple bond. Compared to a simple propargyl group, the piperazine moiety introduces more bulk. However, the flexibility of the piperazine ring in its chair conformation generally allows for sufficient access to the alkyne for the reaction to proceed efficiently. The steric hindrance is less pronounced than in cases with bulky substituents directly on the carbon adjacent to the alkyne.
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, crucial for the synthesis of complex organic molecules.[16][17][18]
Mechanism and Reactivity: The reaction mechanism involves two interconnected catalytic cycles, one for palladium and one for copper.[16][17] The reactivity of the alkyne is influenced by its ability to form a copper acetylide intermediate. The presence of the basic nitrogen atoms in the piperazine ring of this compound can potentially coordinate with the metal catalysts. This coordination could either be beneficial, by pre-concentrating the catalyst near the reactive site, or detrimental, by inhibiting catalytic activity. The outcome often depends on the specific ligand and reaction conditions employed. In many cases, the basicity of the piperazine can be advantageous, acting as an internal base to facilitate the deprotonation of the alkyne.
Quantitative Reactivity Comparison
To provide a clearer perspective, the following table summarizes the relative reactivity of this compound compared to other common alkynes in CuAAC reactions, based on literature reports and general principles.
| Alkyne Substrate | Electronic Effect of Substituent | Steric Hindrance | Relative Reactivity in CuAAC | Key Considerations |
| This compound | Mildly Electron-Donating | Moderate | Good | Favorable pharmacokinetic properties of the piperazine ring. |
| Propargyl Alcohol | Neutral | Low | High | A common benchmark for high reactivity. |
| Phenylacetylene | Mildly Electron-Withdrawing (Inductive), Conjugating | Moderate | Good to High | Aromatic interactions can influence reactivity and product properties. |
| Ethyl Propiolate | Strongly Electron-Withdrawing | Low | Very High | Increased reactivity, but also susceptibility to Michael addition.[10] |
| 3,3-Dimethyl-1-butyne | Electron-Donating | High | Low | Significant steric hindrance from the t-butyl group reduces reactivity. |
Experimental Protocols
To facilitate the application of these concepts, we provide detailed, step-by-step methodologies for the CuAAC and Sonogashira coupling of this compound.
This protocol outlines a general procedure for the CuAAC reaction of this compound with an organic azide.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the organic azide (1 equivalent) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 equivalents) in water.
-
To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices: The use of sodium ascorbate reduces the Cu(II) salt to the catalytically active Cu(I) species in situ.[7] The t-BuOH/H₂O solvent system is often effective for dissolving a wide range of organic substrates while being compatible with the aqueous catalyst solutions.
This protocol describes a typical Sonogashira coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (nitrogen or argon), add the aryl halide (1 equivalent), Pd(PPh₃)₄ (0.02 equivalents), and CuI (0.04 equivalents).
-
Add the anhydrous solvent (e.g., THF).
-
Add this compound (1.2 equivalents) followed by the base (e.g., Et₃N, 2 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 50-70 °C).
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Rationale for Experimental Choices: The reaction is performed under an inert atmosphere to prevent the oxidation of the Pd(0) catalyst. The copper(I) iodide co-catalyst is crucial for the formation of the copper acetylide.[16] An amine base is required to neutralize the hydrogen halide formed during the reaction.
Conclusion
This compound presents a valuable and versatile building block for drug discovery and development. While its alkyne reactivity is moderated by the mild electron-donating and steric presence of the piperazine ring, it remains a highly effective substrate for key coupling reactions like CuAAC and Sonogashira coupling. Its inherent pharmacokinetic advantages, conferred by the piperazine moiety, often outweigh any slight reduction in reactivity compared to more activated, but potentially less biocompatible, alkynes. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can effectively harness the potential of this compound in the synthesis of novel and impactful therapeutic agents.
References
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
SciSpace. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Chen, Y., & Li, Z. (2013). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. [Link]
-
Scribd. Synthesis and Reactivity of Propargylamines in Organic Chemistry. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry Steps. Steric Hindrance in SN1 and SN2 Reactions. [Link]
-
Semantic Scholar. Synthesis and Reactivity of Propargylamines in Organic Chemistry. [Link]
-
Zhang, X., et al. (2025). Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. PMC. [Link]
-
Li, A., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. PMC. [Link]
-
Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube. [Link]
-
De Proft, F., & Geerlings, P. (2019). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. NIH. [Link]
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. Sonogashira reaction of 5-substituted 3-(prop-2-yn-1-yl)oxolan-2-ones. [Link]
-
Khan Academy. Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]
-
ACS Publications. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. [Link]
-
National Science Foundation. Design principles of the use of alkynes in radical cascades. [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Chemie Brunschwig. Click chemistry reagents. [Link]
-
ResearchGate. Competition Studies in Alkyne Electrophilic Cyclization Reactions. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
MDPI. Click Reactions in Medicinal Chemistry. [Link]
-
NIH. [3+2] click chemistry approach to tetrazine containing polymers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. mdpi.com [mdpi.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to the Structure-Activity Relationship of N-Alkyl Piperazine Derivatives in Central Nervous System Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2][3][4] Its simple, six-membered heterocyclic structure with two opposing nitrogen atoms provides a versatile framework that can be readily modified to modulate pharmacological activity.[2][5] This guide delves into the critical structure-activity relationships (SAR) of N-alkyl piperazine derivatives, with a particular focus on their roles as antipsychotic and antidepressant agents. We will explore how subtle changes in their chemical architecture influence their interactions with key neurotransmitter receptors, providing a comparative analysis supported by experimental data and detailed protocols for researchers in the field.
The N-Arylpiperazine Pharmacophore: A Blueprint for CNS Activity
Many clinically significant N-alkyl piperazine derivatives fall under the classification of N-arylpiperazines. This pharmacophore generally consists of an aryl group (Ar) connected to one nitrogen of the piperazine ring, and a varied alkyl substituent on the second nitrogen, often linked to another pharmacologically active moiety. The interaction with CNS targets, primarily dopamine and serotonin receptors, is highly dependent on the nature of these substituents.[2][6][7]
The development of antipsychotic and antidepressant drugs often revolves around modulating the activity of dopamine D2 and serotonin 5-HT1A/5-HT2A receptors.[6][8] Atypical antipsychotics, for instance, typically exhibit a combination of D2 receptor antagonism and 5-HT2A receptor antagonism or inverse agonism.[8] In contrast, many anxiolytics and antidepressants leverage agonism at 5-HT1A receptors.[1][9]
Deconstructing the SAR: A Tale of Three Moieties
The biological activity of N-alkyl piperazine derivatives can be systematically understood by examining three key structural components:
The N-Aryl Substituent: The Anchor to the Receptor
The aryl group is a crucial determinant of receptor affinity and selectivity. For many antipsychotic and antidepressant compounds, this is often a substituted phenyl or a heteroaromatic ring.
-
Substitution Pattern: The position and nature of substituents on the aryl ring significantly impact receptor binding. For example, in the case of N-(2-alkoxyphenyl)piperazines, the substitution pattern on the phenyl ring can dictate the preference for D2, 5-HT1A, and alpha-1 adrenergic receptors.[10]
-
Heterocyclic Rings: The replacement of a phenyl ring with a heteroaromatic system, such as pyrimidine or quinoline, can fine-tune the electronic properties and hydrogen bonding potential of the molecule, leading to altered receptor interactions.
The Piperazine Core: The Conformational Hub
While the piperazine ring itself is a relatively simple structure, its conformational flexibility can be influenced by the substituents on its nitrogen atoms. This, in turn, affects the overall topography of the molecule and how it fits into the binding pocket of a receptor. Modifications to the piperazine ring are less common but can be used to restrict conformational freedom and potentially enhance selectivity.
The N-Alkyl Side Chain and Terminal Group: The Modulator of Activity and Properties
The N-alkyl chain and the group at its terminus play a pivotal role in defining the overall pharmacological profile of the compound. This part of the molecule often interacts with the extracellular loops or transmembrane domains of the target receptor.
-
Chain Length: The length of the alkyl linker can influence the distance between the piperazine core and the terminal functional group, which is critical for optimal receptor engagement.
-
Terminal Functional Group: This is arguably the most diverse component of N-alkyl piperazine derivatives. It can range from simple alkyl or aryl groups to complex heterocyclic systems. The nature of this group is a primary driver of whether the compound acts as an agonist, antagonist, or partial agonist at a given receptor. For instance, the presence of imide or hydantoin functionalities on an N-benzyl group can lead to potent antipsychotic activity.[10]
Comparative Analysis of Representative N-Alkyl Piperazine Derivatives
To illustrate the principles of SAR, the following table presents a comparison of well-known N-alkyl piperazine derivatives with activity at dopamine and serotonin receptors.
| Compound | Structure | N-Aryl Group | N-Alkyl Side Chain & Terminal Group | Primary Target(s) | Therapeutic Class |
| Aripiprazole | 2,3-Dichlorophenyl | Butyl linker to a dihydroquinolinone | D2 (partial agonist), 5-HT1A (partial agonist), 5-HT2A (antagonist) | Atypical Antipsychotic | |
| Buspirone | Pyrimidinyl | Butyl linker to a spiro-imide | 5-HT1A (partial agonist) | Anxiolytic | |
| Ziprasidone | Benzisothiazolyl | Ethyl linker to a dihydroindolone | D2 (antagonist), 5-HT2A (antagonist), 5-HT1A (agonist) | Atypical Antipsychotic | |
| Vortioxetine | 2,4-Dimethylphenyl | Ethyl linker to a piperazine | SERT (inhibitor), 5-HT1A (agonist), 5-HT3 (antagonist) | Antidepressant |
Note: The structures are simplified representations. For detailed chemical information, please refer to authoritative chemical databases.
Experimental Protocols for SAR Elucidation
A robust SAR study relies on accurate and reproducible experimental data. Below are detailed protocols for key in vitro assays used to characterize the activity of N-alkyl piperazine derivatives at dopamine and serotonin receptors.
Protocol 1: Dopamine D2 Receptor Binding Assay (Competitive)
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human dopamine D2 receptor.[11]
Materials:
-
HEK293 cells stably expressing the human Dopamine D2 receptor.[12]
-
Membrane preparation from the above cells.
-
Radioligand: [3H]-Spiperone or [3H]-Methylspiperone.[12]
-
Non-specific binding control: Haloperidol or unlabeled Spiperone.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test compounds dissolved in DMSO.
-
Scintillation cocktail and vials.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the test compound dilution.
-
Add 50 µL of the radioligand at a final concentration close to its Kd value (e.g., 0.2 nM [3H]-methylspiperone).[12]
-
Add 100 µL of the D2 receptor membrane preparation (protein concentration to be optimized).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of the unlabeled competitor (e.g., 10 µM Haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Harvest the membranes by rapid filtration through a glass fiber filter plate and wash with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[12]
Protocol 2: 5-HT2A Receptor Functional Assay (Calcium Flux)
This protocol measures the ability of a test compound to act as an agonist or antagonist at the 5-HT2A receptor by measuring changes in intracellular calcium.[13][14] The 5-HT2A receptor couples to the Gq G-protein, which upon activation, leads to an increase in intracellular calcium.[15][16]
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A receptor.[13][15]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Reference agonist: Serotonin (5-HT).[13]
-
Reference antagonist: Ketanserin.[15]
-
Test compounds dissolved in DMSO.
-
Fluorescent plate reader with an injection system.
Procedure:
-
Seed the 5-HT2A expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
For agonist mode: a. Prepare serial dilutions of the test compound. b. Place the plate in the fluorescent reader and measure the baseline fluorescence. c. Inject the test compound and immediately begin measuring the fluorescence intensity over time. d. Inject a maximal concentration of 5-HT as a positive control.
-
For antagonist mode: a. Pre-incubate the cells with serial dilutions of the test compound for a specified time. b. Place the plate in the fluorescent reader and measure the baseline fluorescence. c. Inject a concentration of 5-HT that gives a submaximal response (e.g., EC80). d. Measure the fluorescence intensity over time.
-
Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.
Protocol 3: G-Protein Activation Assay (cAMP Inhibition for Gi-Coupled Receptors)
This protocol is for determining the functional activity of compounds at Gi-coupled receptors, such as the dopamine D2 receptor, by measuring the inhibition of cyclic AMP (cAMP) production.[17][18]
Materials:
-
CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.[17]
-
Forskolin (an adenylyl cyclase activator).
-
Reference agonist: Dopamine or a selective D2 agonist.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor™).[19][20][21]
-
Test compounds dissolved in DMSO.
Procedure:
-
Seed the D2 receptor-expressing cells into a suitable microplate.
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's protocol.[20]
-
The ability of an agonist to inhibit the forskolin-stimulated cAMP production is a measure of its potency.
-
Plot the percent inhibition against the log of the agonist concentration to determine the EC50 value.[21]
Visualizing the SAR Workflow and Signaling Pathways
To better conceptualize the process of SAR-driven drug discovery and the underlying biological mechanisms, the following diagrams are provided.
Caption: A typical workflow for the structure-activity relationship (SAR) analysis of N-alkyl piperazine derivatives.
Caption: Simplified signaling pathway of the Dopamine D2 receptor, a key target for many N-alkyl piperazine antipsychotics.
Conclusion and Future Perspectives
The N-alkyl piperazine scaffold remains a cornerstone in the development of CNS-active drugs. A thorough understanding of its structure-activity relationships is paramount for designing next-generation therapeutics with improved efficacy, selectivity, and safety profiles. Future research will likely focus on leveraging computational modeling to predict receptor interactions more accurately and exploring novel terminal moieties to achieve desired pharmacological profiles, such as biased agonism, where a compound preferentially activates one signaling pathway over another. By continuing to unravel the intricate dance between chemical structure and biological function, the scientific community can forge new and more effective treatments for a range of debilitating neuropsychiatric disorders.
References
-
Innoprot. 5-HT2A Serotonin Receptor Assay. Available from: [Link]
-
Rani, N., Sharma, A., & Singh, R. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. Available from: [Link]
-
Kuypers, K. P. C., & van de Wetering, J. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. Available from: [Link]
-
Luo, J., et al. (2020). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 11, 123. Available from: [Link]
-
Hollins, B., et al. (2014). Monitoring G protein activation in cells with BRET. Methods in Molecular Biology, 1175, 121-133. Available from: [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available from: [Link]
-
G. S. S. G. K. (2018). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Current Opinion in Pharmacology, 41, 33-40. Available from: [Link]
-
Stoeber, M., et al. (2021). BRET-based effector membrane translocation assay monitors GPCR-promoted and endocytosis-mediated Gq activation at early endosomes. Proceedings of the National Academy of Sciences, 118(20), e2022295118. Available from: [Link]
-
Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available from: [Link]
-
Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available from: [Link]
-
Sykes, D. A., & Stoddart, L. A. (2024). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. Biophysical Journal, 123(9), 1421-1424. Available from: [Link]
-
Berg, K. A., et al. (2001). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Neuropsychopharmacology, 25(S5), S91-S96. Available from: [Link]
-
Eglen, R. M. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. Available from: [Link]
-
DiscoverX. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Available from: [Link]
-
Rathore, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 22(12), 1348-1369. Available from: [Link]
-
Zhang, J. H., & Xie, X. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(3), 261-271. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]
-
BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. Available from: [Link]
-
Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1769-1775. Available from: [Link]
-
Micheli, F., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Journal of Medicinal Chemistry, 55(24), 10815-10828. Available from: [Link]
-
Brito, A. F., et al. (2022). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(5), 455-463. Available from: [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291589. Available from: [Link]
-
Kumar, R., et al. (2022). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure‐Activity Relationships. ChemistrySelect, 7(12), e202104481. Available from: [Link]
-
Rathore, A., et al. (2021). Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate. Available from: [Link]
-
Sharma, R., et al. (2016). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 7(9), 3505-3515. Available from: [Link]
-
Liu, H., et al. (2010). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of Molecular Graphics and Modelling, 29(3), 407-415. Available from: [Link]
-
Singh, A., & Kumar, A. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]
-
Kumar, A., et al. (2019). Antidepressant potential of nitrogen-containing heterocyclic moieties: An updated review. European Journal of Medicinal Chemistry, 171, 385-423. Available from: [Link]
- Schneider, M., et al. (2014). Method for preparing n-alkyl-piperazines. Google Patents.
-
Froestl, W. (2017). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. ResearchGate. Available from: [Link]
-
Glamkowski, E. J., et al. (1995). N-aryl-N'-benzylpiperazines as potential antipsychotic agents. Journal of Medicinal Chemistry, 38(19), 3720-3733. Available from: [Link]
-
Li, J., et al. (2017). Synthesis and antidepressant activity of a series of arylalkanol and aralkyl piperazine derivatives targeting SSRI/5-HT1A/5-HT7. Bioorganic & Medicinal Chemistry Letters, 27(24), 5347-5352. Available from: [Link]
-
Chero, J. C., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Molecules, 27(16), 5183. Available from: [Link]
-
Matos, M. J., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Medicinal Chemistry Research, 28(12), 2011-2022. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel N-propargylpiperazine Compounds
Abstract
The N-propargylpiperazine (NPP) scaffold is a cornerstone in modern medicinal chemistry, particularly in the discovery of therapeutics for neurodegenerative diseases. Its derivatives are frequently designed as enzyme inhibitors, leveraging the unique chemical properties of the propargylamine moiety. However, the journey from synthesis to a viable drug candidate is paved with rigorous validation. This guide provides an in-depth, experience-driven framework for the in vitro validation of novel NPP compounds. We will move beyond mere protocol recitation to explore the causal logic behind assay selection, experimental design, and data interpretation, ensuring a scientifically sound and efficient screening cascade. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, self-validating system for compound evaluation.
The N-propargylpiperazine Scaffold: A Privileged Structure in Neuropharmacology
The N-propargylpiperazine scaffold combines two critical pharmacophoric elements. The N-propargylamine group (a terminal alkyne attached to a nitrogen) is a well-known "warhead" for mechanism-based irreversible inhibition of flavoenzymes, most notably Monoamine Oxidase B (MAO-B).[1] Inhibition of MAO-B is a clinically validated strategy for treating Parkinson's disease, as it increases dopaminergic tone in the brain.[2] The piperazine ring is a common structural motif in centrally active agents, often conferring favorable properties like blood-brain barrier permeability and the ability to be functionalized for targeting additional receptors.[3][4]
Given this structural heritage, a logical starting point for validating novel NPP derivatives is to assess their activity against targets implicated in neurodegenerative disorders. Our validation strategy will therefore focus on a tiered approach, beginning with the most probable primary target and progressively expanding to assess selectivity, cellular effects, and general toxicity.
A Multi-Tiered Strategy for In Vitro Validation
An effective drug discovery program relies on a screening cascade that efficiently filters compounds, prioritizing those with the highest potential while quickly eliminating unsuitable candidates.[5][6] This conserves resources and focuses efforts on the most promising molecules. Our proposed cascade is designed to answer four critical questions in sequence.
Caption: A logical workflow for in vitro validation of NPP compounds.
Tier 1: Primary Target Validation: Monoamine Oxidase B (MAO-B) Inhibition Assay
Expertise & Causality: The N-propargylamine moiety makes MAO-B the prime suspect for the primary target. Therefore, our first and most critical assay is to quantify the compound's potency as an MAO-B inhibitor. A fluorometric assay is chosen for its high sensitivity and suitability for high-throughput screening.[7][8][9] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity.[10]
Protocol: Fluorometric MAO-B Inhibitor Screening
This protocol is adapted for a 96-well plate format.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorometric Probe (e.g., Amplex Red or equivalent)
-
Positive Control Inhibitor: Selegiline
-
Novel NPP Compounds (dissolved in DMSO)
Procedure:
-
Compound Plating: Prepare serial dilutions of the novel NPP compounds and the Selegiline control in MAO-B Assay Buffer. A typical starting range is 100 µM to 1 nM. Add 10 µL of each dilution to the appropriate wells of a black, clear-bottom 96-well plate. For "Enzyme Control" wells (100% activity), add 10 µL of buffer with the same final DMSO concentration.
-
Enzyme Preparation & Addition: Dilute the MAO-B enzyme to its optimal working concentration in cold Assay Buffer. Add 50 µL of the diluted enzyme solution to all wells except the "No Enzyme" blank.[8]
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at 37°C. This allows the inhibitors to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Prepare a "Substrate Mix" containing the MAO-B substrate, HRP, and the fluorometric probe in Assay Buffer. Add 40 µL of this mix to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 30-60 minutes.[8]
Data Analysis & Trustworthiness:
-
Calculate Reaction Rate: For each well, plot fluorescence units (RFU) versus time. The slope of the linear portion of this curve represents the reaction rate (ΔRFU/min).
-
Calculate Percent Inhibition: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] * 100
-
Determine IC₅₀: Plot % Inhibition versus the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Data Presentation: Comparison of Novel NPP Compounds
| Compound | MAO-B IC₅₀ (nM) |
| NPP-001 | 45.2 |
| NPP-002 | 120.7 |
| Selegiline (Control) | 25.5 |
This table presents hypothetical data for illustrative purposes.
Tier 2: Selectivity Profiling: Cholinesterase (AChE/BChE) Inhibition
Expertise & Causality: Potency is meaningless without selectivity. A compound that inhibits multiple targets can lead to undesirable side effects. In neuropharmacology, cholinesterases (Acetylcholinesterase - AChE, and Butyrylcholinesterase - BChE) are common off-targets. We use the classic Ellman's method, a simple and reliable colorimetric assay, to assess inhibition of these enzymes.[11][12][13] This assay measures the activity of cholinesterase by detecting the product of substrate hydrolysis.[14][15]
Protocol: Ellman's Method for Cholinesterase Inhibition
Materials:
-
AChE and BChE enzymes (from electric eel and equine serum, respectively)
-
Phosphate Buffer (e.g., 100 mM, pH 8.0)
-
Substrates: Acetylthiocholine iodide (for AChE) and Butyrylthiocholine iodide (for BChE)
-
Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Positive Control Inhibitor: Donepezil or Galantamine
Procedure:
-
Compound & Enzyme Plating: Similar to the MAO-B assay, add 25 µL of buffer, 25 µL of serially diluted test compounds, and 25 µL of the respective enzyme solution to the wells of a clear 96-well plate.[14]
-
DTNB Addition: Add 50 µL of DTNB solution to all wells.[14]
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Add 25 µL of the appropriate substrate (Acetylthiocholine or Butyrylthiocholine) to all wells to start the reaction.[14]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.[14][15]
Data Analysis & Presentation: The IC₅₀ values are calculated in the same manner as for the MAO-B assay, using the rate of change in absorbance. A selectivity index can be calculated by dividing the off-target IC₅₀ by the on-target IC₅₀ (e.g., IC₅₀ AChE / IC₅₀ MAO-B). A higher index indicates greater selectivity.
Comparative Selectivity Profile
| Compound | MAO-B IC₅₀ (nM) | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Selectivity Index (AChE/MAO-B) |
| NPP-001 | 45.2 | >10,000 | >10,000 | >221 |
| NPP-002 | 120.7 | 850.4 | >10,000 | 7.0 |
| Selegiline | 25.5 | >10,000 | 6,500 | >392 |
This table presents hypothetical data for illustrative purposes. Based on this data, NPP-001 shows excellent potency and selectivity, making it a more promising candidate than NPP-002.
Tier 3: Cellular Activity and Toxicity Assessment
Expertise & Causality: Positive results in biochemical assays are essential, but they don't guarantee activity or safety in a biological system. We must now transition to cell-based assays to answer two questions: Is the compound toxic to cells? And can it protect cells from a disease-relevant stressor?[16] We use the human neuroblastoma cell line, SH-SY5Y, a common and relevant model for neurodegenerative disease research.[17][18]
Part 5.1: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[19] This allows us to determine the concentration at which our compound becomes toxic (the CC₅₀).
Protocol: MTT Assay for Cytotoxicity
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the NPP compounds for 24-48 hours.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm.
Part 5.2: Neuroprotection Assay (Oxidative Stress Model)
Expertise & Causality: To see if the compound has a beneficial effect, we create an in vitro disease model. Since MAO-B inhibition is linked to reducing oxidative stress, we will challenge the SH-SY5Y cells with an oxidative toxin like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂), which mimic aspects of Parkinson's disease pathology.[20] We then assess if pre-treatment with our compound can rescue the cells from this toxic insult.[18][21][22]
Caption: Workflow for the in vitro neuroprotection assay.
Data Presentation: Cellular Assay Comparison
| Compound | Cytotoxicity CC₅₀ (µM) | Neuroprotection EC₅₀ (µM) (vs. 100µM 6-OHDA) | Therapeutic Index (CC₅₀/EC₅₀) |
| NPP-001 | 85.5 | 0.52 | 164.4 |
| NPP-002 | 25.1 | 1.85 | 13.6 |
This table presents hypothetical data for illustrative purposes. The Therapeutic Index (TI) is a critical parameter representing the window between therapeutic effect and toxicity. NPP-001, with its high TI, is clearly the superior candidate, demonstrating potent neuroprotective effects at concentrations far below those that cause toxicity.
Conclusion and Future Directions
This guide has outlined a logical, tiered strategy for the initial in vitro validation of novel N-propargylpiperazine derivatives. By systematically evaluating primary target engagement, selectivity, and cellular effects, we can confidently identify compounds with a promising therapeutic profile. The hypothetical data presented for compound NPP-001 —high potency for MAO-B, excellent selectivity against cholinesterases, low cytotoxicity, and a high therapeutic index in a neuroprotection model—would strongly justify its advancement to more complex secondary assays (e.g., ADME-Tox profiling, animal models of neurodegeneration). This structured, causality-driven approach ensures that research efforts are focused, efficient, and built upon a foundation of scientific integrity, adhering to the principles of analytical procedure validation.[23][24][25][26]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Worek, F., Thiermann, H., & Wille, T. (2020). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 12(6), 735-744. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PMC. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC - NIH. (2011). [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells. PubMed. [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]
-
MTT Cell Assay Protocol. [Link]
-
Intelligence led drug discovery for the amyloid cascade. JPND Neurodegenerative Disease Research. [Link]
-
Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. (2023). [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]
-
State-of-the art drug screens for neurodegenerative diseases. The University of Sheffield. [Link]
-
Prevention of in vitro and in vivo acute ischemic neuronal damage by (2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-{4-[4-(4-fluorobenzyl) phenyl]-1-piperazinyl}-2-propanol dimethanesulfonate (SUN N8075), a novel neuroprotective agent with antioxidant properties. PubMed. [Link]
-
Further studies on the in vitro neuroprotective activity of the most potent compounds and at high concentrations. ResearchGate. [Link]
-
High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. PMC - NIH. [Link]
-
Neuroprotective properties of arylpiperazine-sulphonamides in an in vitro model of Parkinson's disease. MDS Abstracts. [Link]
-
What is the mechanism of Piperazine?. Patsnap Synapse. (2024). [Link]
-
In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives. PubMed Central. [Link]
-
The N-arylpiperazine derivatives tested in vitro as the inhibitors of a.... ResearchGate. [Link]
-
7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents. PubMed. [Link]
-
Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. MDPI. [Link]
-
What is the mechanism of Propyphenazone?. Patsnap Synapse. (2024). [Link]
Sources
- 1. In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning [pubmed.ncbi.nlm.nih.gov]
- 12. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 17. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdsabstracts.org [mdsabstracts.org]
- 19. atcc.org [atcc.org]
- 20. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo [mdpi.com]
- 21. Prevention of in vitro and in vivo acute ischemic neuronal damage by (2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-{4-[4-(4-fluorobenzyl) phenyl]-1-piperazinyl}-2-propanol dimethanesulfonate (SUN N8075), a novel neuroprotective agent with antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 24. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 25. starodub.nl [starodub.nl]
- 26. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Piperazine and Its Peers: A Comparative Analysis of Heterocyclic Scaffolds in Drug Design
<_Step_2>
Introduction: The Central Role of Heterocycles in Modern Drug Discovery
In the intricate world of medicinal chemistry, the selection of a core molecular framework, or scaffold, is a decision that dictates the future success of a drug candidate. Heterocyclic compounds—cyclic structures containing atoms of at least two different elements—are arguably the most important of these scaffolds. Over 85% of all biologically active small molecules contain at least one heterocyclic ring, a testament to their unparalleled utility.[1] These structures are not mere molecular skeletons; they are functional units that critically influence a compound's solubility, lipophilicity, polarity, and capacity for hydrogen bonding.[1] By strategically employing different heterocyclic scaffolds, medicinal chemists can fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, navigating the complex biological landscape to achieve therapeutic efficacy while minimizing toxicity.[1][2]
Among the vast array of available heterocycles, the piperazine ring stands out as a "privileged scaffold".[3][4][5] This six-membered ring containing two nitrogen atoms at the 1 and 4 positions is a recurring motif in a multitude of FDA-approved drugs, spanning therapeutic areas from oncology to central nervous system (CNS) disorders.[3][6] This guide provides an in-depth comparative analysis of the piperazine scaffold against other commonly used heterocyclic rings, such as morpholine, piperidine, and pyrrolidine. We will dissect their physicochemical properties, explore their differing metabolic fates, and provide the experimental context needed for rational scaffold selection in drug design.
The Piperazine Scaffold: A Privileged Framework
The prevalence of piperazine in successful drugs is not coincidental; it is a direct result of its unique and highly tunable physicochemical properties.[3][4][7]
Core Physicochemical Advantages
-
Basicity and pKa: As a diprotic base, piperazine possesses two distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[3][8] This dual basicity is a powerful tool. At physiological pH (~7.4), the piperazine ring is often protonated, which can significantly enhance aqueous solubility—a critical factor for oral bioavailability.[3] This property is also invaluable for forming stable salts, improving the formulation characteristics of the final drug product.[3] The two nitrogen atoms also serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating potent interactions with biological targets.[3]
-
Solubility and Bioavailability: The inherent polarity imparted by the two nitrogen atoms frequently improves the water solubility of a parent molecule, which is often a key hurdle in drug development.[3][9] This enhanced solubility can lead to better absorption from the gastrointestinal tract and improved oral bioavailability.[3]
-
Conformational Rigidity and Flexibility: The piperazine ring typically adopts a stable chair conformation.[3] This provides a degree of conformational rigidity that can help to pre-organize substituents in an optimal orientation for binding to a biological target, thereby improving affinity and specificity.[3] Simultaneously, it can function as a flexible linker between different pharmacophoric elements of a drug molecule.[3]
-
Synthetic Accessibility: The chemical reactivity of piperazine makes it a versatile building block in synthesis.[7] The two nitrogen atoms can be differentially functionalized, allowing for the straightforward creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Comparative Analysis: Piperazine vs. Other Key Heterocyclic Scaffolds
The decision to use piperazine is best made by comparing its properties to other common scaffolds. Each ring offers a unique profile of advantages and disadvantages.
Structural and Physicochemical Comparison
dot graph Scaffolds { layout=neato; node [shape=none, margin=0];
// Piperazine pip [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=4837&t=l", pos="0,2!"]; pip_label [label="Piperazine", pos="0,1.2!", fontname="Arial", fontsize=12];
// Morpholine mor [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=8034&t=l", pos="2.5,2!"]; mor_label [label="Morpholine", pos="2.5,1.2!", fontname="Arial", fontsize=12];
// Piperidine pid [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=8082&t=l", pos="5,2!"]; pid_label [label="Piperidine", pos="5,1.2!", fontname="Arial", fontsize=12];
// Pyrrolidine pyr [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=31263&t=l", pos="1.25,0!"]; pyr_label [label="Pyrrolidine", pos="1.25,-0.8!", fontname="Arial", fontsize=12];
// Thiomorpholine thio [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=8430&t=l", pos="3.75,0!"]; thio_label [label="Thiomorpholine", pos="3.75,-0.8!", fontname="Arial", fontsize=12]; } endomd Caption: Key six- and five-membered heterocyclic scaffolds in drug design.
| Scaffold | Structure | Key Physicochemical Properties |
| Piperazine | Six-membered ring, two nitrogens at 1,4 positions | Diprotic base (pKa ≈ 5.4, 9.7), high polarity, good aqueous solubility, H-bond donor/acceptor.[3][8] |
| Morpholine | Six-membered ring, one nitrogen, one oxygen at 1,4 positions | Monoprotic base (pKa ≈ 8.4), polar, generally good solubility, H-bond acceptor. Generally more metabolically stable than piperidine.[10] |
| Piperidine | Six-membered ring, one nitrogen | Monoprotic base (pKa ≈ 11.2), less polar than piperazine/morpholine, moderate solubility, H-bond donor/acceptor. |
| Pyrrolidine | Five-membered ring, one nitrogen | Monoprotic base (pKa ≈ 11.3), non-planar envelope/twist conformations, properties vary with substitution. |
| Thiomorpholine | Six-membered ring, one nitrogen, one sulfur at 1,4 positions | Monoprotic base, sulfur can be oxidized to sulfoxide/sulfone, modulating properties. |
Causality Behind the Choices:
-
Piperazine vs. Morpholine: A common "scaffold hop" is to replace a piperazine with a morpholine. The rationale is often to reduce basicity and potentially improve metabolic stability. The electron-withdrawing effect of the morpholine oxygen atom lowers the pKa of the nitrogen compared to piperidine and can reduce its susceptibility to oxidation by cytochrome P450 (CYP) enzymes.[10] This can be a crucial move to reduce clearance and improve a drug's half-life. However, this comes at the cost of losing the second basic center, which might be critical for solubility or target interaction.
-
Piperazine vs. Piperidine: Replacing a piperazine with a piperidine significantly increases the basicity of the single nitrogen. This can enhance interactions with acidic residues in a target protein but may also increase off-target effects, particularly hERG inhibition. The higher lipophilicity of piperidine compared to piperazine can improve membrane permeability but might also lead to faster metabolic clearance through pathways like C-oxidation and N-dealkylation.[10]
-
Six-membered vs. Five-membered Rings (e.g., Piperidine vs. Pyrrolidine): The choice between a six-membered and a five-membered ring impacts the three-dimensional arrangement of substituents. The more flexible, non-planar conformations of pyrrolidine can allow a molecule to access binding pockets that are inaccessible to the more rigid chair conformation of piperidine.
The Critical Lens of Metabolism and ADME
A scaffold's influence on a drug's ADME profile is paramount. The heterocycle is often a primary site of metabolic attack.
Metabolic Hotspots:
-
Piperazine: The piperazine ring itself can be a metabolic liability. Common metabolic pathways include N-dealkylation, N-oxidation, and oxidation of the carbon atoms alpha to the nitrogens, which can lead to the formation of reactive iminium ions.[11] These reactive metabolites can potentially lead to toxicity. The metabolism of piperazine-containing drugs often involves multiple CYP enzymes, including CYP3A4, CYP2D6, and CYP1A2.[12][13]
-
Morpholine: Generally considered more metabolically robust than piperazine or piperidine.[10] The electron-withdrawing oxygen atom deactivates the adjacent carbons towards oxidation.[10] However, N-dealkylation and ring-opening can still occur.
-
Piperidine: Prone to several metabolic transformations, including N-dealkylation, C-oxidation at various positions on the ring to form lactams, and ring-opening.[10] These pathways often lead to rapid clearance of the drug.[10]
dot graph ADME_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial"];
} endomd Caption: A typical workflow for evaluating scaffold impact on ADME properties.
Case Studies: Scaffold Selection in Action
-
Imatinib (Gleevec®) - Oncology: This groundbreaking kinase inhibitor features a key piperazine ring. In this context, the piperazine serves as a versatile linker that connects the pyrimidinylaniline pharmacophore to the benzamide tail.[3] Its basicity is crucial, as it forms a salt bridge with an aspartate residue in the kinase hinge region, and its solubility-enhancing properties contribute to the drug's good oral bioavailability.[3]
-
Olanzapine (Zyprexa®) - Antipsychotic: Olanzapine incorporates a piperazine ring within its thienobenzodiazepine structure. The piperazine moiety is essential for its activity at dopamine (D2) and serotonin (5-HT2A) receptors, acting as a scaffold to correctly position the key pharmacophoric elements for optimal receptor engagement.[3]
-
Linezolid (Zyvox®) - Antibiotic: This antibiotic utilizes a morpholine ring. The choice of morpholine over a more basic piperazine or piperidine was critical. The reduced basicity of the morpholine nitrogen helps to avoid potential off-target effects and contributes to the drug's favorable safety profile. The morpholine ring itself is also a key part of the pharmacophore, interacting with the bacterial ribosome.
Experimental Protocols for Scaffold Evaluation
To make data-driven decisions, robust experimental evaluation is non-negotiable. Below are foundational protocols for assessing key ADME parameters influenced by scaffold choice.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain a high concentration of CYP enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 100 mM NADPH stock solution in buffer. This is the cofactor required for CYP enzyme activity.
-
Prepare positive controls (e.g., Verapamil - high clearance; Warfarin - low clearance).
-
-
Incubation:
-
In a 96-well plate, combine the microsomal suspension and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM). For the T=0 time point and negative control wells, add buffer instead of NADPH.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This step precipitates the proteins and halts enzymatic activity.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
This data allows for the ranking of compounds based on metabolic stability and helps identify metabolic liabilities associated with a particular scaffold.
-
dot graph Logic_Diagram { rankdir=LR; node [shape=record, fontname="Arial"]; edge [fontname="Arial"];
} endomd Caption: Decision-making logic for scaffold modification during lead optimization.
Conclusion and Future Perspectives
The piperazine scaffold, with its unique blend of basicity, polarity, and synthetic tractability, will undoubtedly remain a cornerstone of medicinal chemistry.[3] Its ability to favorably modulate pharmacokinetic and pharmacodynamic properties is well-established.[4][7] However, the rational design of future therapeutics requires a nuanced understanding of its potential liabilities, particularly metabolic instability.
The comparative analysis presented here underscores a critical principle: there is no single "best" scaffold. The optimal choice is always context-dependent, dictated by the specific biological target, the desired ADME profile, and the overall molecular properties of the lead compound. The strategic replacement of a piperazine with a morpholine to enhance stability, or with a piperidine to modulate basicity, are powerful tactics in the medicinal chemist's arsenal. As synthetic methodologies advance, providing access to novel and more complex heterocyclic systems like spirocycles, the ability to explore drug-like chemical space will continue to expand.[1][14] The future of drug discovery lies in the judicious and informed selection of these powerful molecular building blocks, guided by robust experimental data and a deep understanding of the interplay between chemical structure and biological function.
References
-
Gomtsyan, A. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available at: [Link]
-
Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. MDPI. Available at: [Link]
-
Gomtsyan, A. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. Available at: [Link]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 798-827. Available at: [Link]
-
Piperazine. Wikipedia. Available at: [Link]
-
Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry, 80, 117178. Available at: [Link]
-
Bieńko, M., et al. (2020). Heterocycles in Medicinal Chemistry. Molecules, 25(22), 5247. Available at: [Link]
-
Obach, R. S., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1461-1466. Available at: [Link]
-
Antia, U., et al. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 62(1), 55-63. Available at: [Link]
-
Benningshof, J. C. J., et al. (2005). Selection of heterocycles for drug design. Journal of Medicinal Chemistry, 48(21), 6773-6789. Available at: [Link]
-
Shcherbakova, I., et al. (2023). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 28(12), 4785. Available at: [Link]
-
Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Drug Metabolism and Disposition, 33(3), 391-398. Available at: [Link]
-
Antia, U., et al. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 62(1), 55-63. Available at: [Link]
-
Shcherbakova, I., et al. (2023). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 28(12), 4785. Available at: [Link]
-
Yilmaz, B., et al. (2024). In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. PLoS ONE, 19(1), e0295627. Available at: [Link]
-
Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(12), 10321-10334. Available at: [Link]
-
Khamitova, K. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]
-
Daniel, W. A., et al. (1998). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. European Neuropsychopharmacology, 8(2), 119-125. Available at: [Link]
-
Simon, A., et al. (2022). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 17(1), 1-5. Available at: [Link]
-
The impact of early ADME profiling on drug discovery and development strategy. ResearchGate. Available at: [Link]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of heterocycles for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
A Comparative Guide to the Efficacy of 1-(Prop-2-yn-1-yl)piperazine Derivatives as Multi-Target Enzyme Inhibitors
This guide provides an in-depth comparison of 1-(Prop-2-yn-1-yl)piperazine derivatives, a promising class of molecules designed as multi-target enzyme inhibitors for neurodegenerative diseases. We will delve into their efficacy against key enzymatic targets, explore the underlying structure-activity relationships, and provide detailed experimental protocols to support further research and development.
Introduction: The Multi-Target Paradigm in Neurodegenerative Disease
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by a complex, multifactorial pathogenesis.[1][2] This complexity presents a significant challenge for the traditional "one drug, one target" therapeutic approach. Consequently, the development of Multi-Target-Directed Ligands (MTDLs) has emerged as a more promising strategy.[2][3] MTDLs are single chemical entities designed to modulate multiple biological targets involved in the disease cascade, potentially offering superior therapeutic efficacy and a more robust defense against the multifaceted nature of these conditions.
The this compound scaffold represents a prime example of rational MTDL design. This structure strategically combines two critical pharmacophores:
-
The Propargylamine Moiety (Prop-2-yn-1-yl): This functional group is the hallmark of well-established irreversible Monoamine Oxidase B (MAO-B) inhibitors like selegiline and rasagiline.[2][4] Its presence is crucial for conferring neuroprotective effects.[5]
-
The Piperazine Ring: This six-membered heterocycle is a versatile and privileged scaffold in medicinal chemistry.[6] It acts as a flexible linker, allowing for the introduction of various substituents to modulate physicochemical properties and to interact with additional biological targets, such as cholinesterases.[6][7]
This guide will compare derivatives based on this scaffold, focusing on their inhibitory potency against MAO-B, Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE).
Key Enzymatic Targets and Rationale for Inhibition
The therapeutic strategy behind these derivatives centers on the simultaneous inhibition of enzymes implicated in neurotransmitter degradation and the progression of neurodegeneration.
-
Monoamine Oxidase B (MAO-B): Located in the outer mitochondrial membrane, MAO-B is responsible for the degradation of key monoamine neurotransmitters, including dopamine. Its inhibition raises dopamine levels, which is a primary treatment strategy for Parkinson's disease. Furthermore, MAO-B activity contributes to oxidative stress and the formation of neurotoxic species, so its inhibition is considered a neuroprotective strategy.[4]
-
Acetylcholinesterase (AChE): According to the cholinergic hypothesis of Alzheimer's disease, cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[8] AChE is the primary enzyme responsible for hydrolyzing ACh in the synaptic cleft.[7] Inhibiting AChE increases the availability of acetylcholine, providing symptomatic relief.
-
Butyrylcholinesterase (BChE): While AChE is the main culprit in ACh degradation in a healthy brain, BChE plays a more significant role in the brains of Alzheimer's patients as the disease progresses.[7][8] Therefore, dual inhibition of both AChE and BChE is considered a more comprehensive therapeutic approach.
Mechanism of Action: A Tale of Two Moieties
The dual-action potential of this compound derivatives stems from the distinct inhibitory mechanisms of its constituent parts.
The propargylamine group acts as an irreversible, mechanism-based inhibitor of MAO-B. The terminal alkyne functionality forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor at the enzyme's active site, leading to its permanent inactivation.[4]
Conversely, inhibition of cholinesterases by the moieties attached to the second nitrogen of the piperazine ring is typically reversible. These groups interact with the enzyme's active site, which includes a catalytic active site (CAS) and a peripheral anionic site (PAS). Kinetic analyses often reveal a mixed-type inhibition pattern, suggesting that these compounds can bind to both the CAS and PAS simultaneously, which can also interfere with amyloid-beta aggregation.[3][9][10]
Caption: General structure and dual inhibitory mechanism.
Comparative Efficacy and Structure-Activity Relationships (SAR)
The inhibitory potency of these derivatives is highly dependent on the nature of the substituent attached to the N4 position of the piperazine ring. The following table summarizes the IC₅₀ values for representative compounds from various studies.
| Compound Class | Substituent (R) on Piperazine | MAO-B IC₅₀ (µM) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity (MAO-B vs A) | Reference |
| Chalcone Hybrids | 3-Trifluoromethyl-4-fluorophenyl chalcone | 0.71 | 8.10 | >40 | 56.3 | [11] |
| 2-Fluoro-5-bromophenyl chalcone | 1.11 | - | - | 16.0 | [11] | |
| 4-Fluorophenyl chalcone | 0.65 | >50 | >50 | - | [12] | |
| 4-Trifluoromethylphenyl chalcone | 0.71 | >50 | >50 | - | [12] | |
| Benzylpiperazine | 4-Benzylpiperidine moiety | - | 0.00213 (2.13 nM) | 0.081 (81 nM) | - | [3] |
| Benzhydrylpiperazine moiety | - | 0.00683 (6.83 nM) | 0.015 (15 nM) | - | [3] | |
| Biphenylpiperazine | 4-Fluorobiphenyl | 0.053 (53 nM) | - | - | 1122 | [13] |
| Phthalimide Hybrids | 4-Fluorophenyl acyl | - | 16.42 | - | - | [14] |
IC₅₀ values are a measure of inhibitory potency; a lower value indicates higher potency.
Key Insights from Structure-Activity Relationship (SAR) Analysis:
-
MAO-B Inhibition: The presence of electron-withdrawing groups, such as fluorine (-F) or trifluoromethyl (-CF₃), on the aromatic ring of the substituent generally enhances MAO-B inhibitory activity.[12] For instance, piperazine-substituted chalcones with these groups show potent, sub-micromolar inhibition of MAO-B.[11][12]
-
Cholinesterase Inhibition: Potent cholinesterase inhibition is often achieved by incorporating larger, rigid structures that can effectively span both the catalytic and peripheral anionic sites of the enzyme. Derivatives containing benzylpiperidine or benzhydrylpiperazine moieties have demonstrated exceptionally potent AChE inhibition, with IC₅₀ values in the low nanomolar range, significantly more potent than the reference drug donepezil.[3]
-
Selectivity: High selectivity for MAO-B over MAO-A is a critical feature for avoiding side effects associated with MAO-A inhibition (e.g., the "cheese effect"). Biphenylpiperazine derivatives have shown remarkable MAO-B selectivity, with selectivity indices exceeding 1000-fold.[13]
-
Dual-Target Potency: Achieving a balanced potency against both MAO-B and cholinesterases within a single molecule is the primary challenge. Chalcone-based derivatives have emerged as promising dual inhibitors, though often with higher potency for MAO-B than for AChE.[11]
Experimental Protocols: A Guide for Reproducibility
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing enzyme inhibition.
Protocol for Cholinesterase (AChE/BChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure cholinesterase activity.[14][15]
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve AChE (or BChE) from electric eel (or equine serum) in the buffer to a concentration of 0.1 U/mL.
-
Prepare a 10 mM solution of DTNB in the buffer.
-
Prepare a 75 mM solution of acetylthiocholine iodide (ATChI) in the buffer.
-
Dissolve test compounds in a suitable solvent (e.g., DMSO) and then dilute with the buffer to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 200 µL of phosphate buffer, 20 µL of the test compound solution (or buffer for control), and 20 µL of the enzyme solution.
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Add 20 µL of the DTNB solution.
-
Initiate the reaction by adding 20 µL of the ATChI substrate solution.
-
Immediately measure the change in absorbance at 412 nm for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100.
-
Plot the log of the inhibitor concentration against the percentage inhibition to determine the IC₅₀ value.
-
Protocol for MAO-B Inhibition Assay (Fluorometric Method)
This is a continuous, high-throughput assay for measuring MAO-B activity.[13]
Principle: The assay uses a non-fluorescent substrate that is converted into a highly fluorescent product by the action of MAO. The increase in fluorescence is directly proportional to the enzyme's activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Reconstitute recombinant human MAO-B enzyme in the reaction buffer.
-
Prepare a solution of a suitable MAO substrate (e.g., kynuramine or a commercial fluorogenic substrate) and horseradish peroxidase (HRP) in the buffer.
-
Dissolve test compounds in DMSO and dilute with the buffer.
-
-
Assay Procedure:
-
In a black 96-well plate, add 50 µL of the test compound solution and 50 µL of the MAO-B enzyme solution.
-
Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the substrate/HRP solution.
-
Measure the increase in fluorescence over 30 minutes using a microplate reader (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the reaction rates from the linear portion of the fluorescence curve.
-
Determine the % Inhibition and calculate the IC₅₀ value as described for the cholinesterase assay.
-
Caption: Standard workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Perspectives
The this compound scaffold is a highly effective platform for developing potent, multi-target enzyme inhibitors. The inherent MAO-B inhibitory activity of the propargylamine moiety, combined with the versatility of the piperazine ring, allows for the creation of compounds with tailored inhibitory profiles against cholinesterases.
The research highlighted in this guide demonstrates that:
-
Sub-micromolar to low-nanomolar inhibition of MAO-B and cholinesterases is achievable with this scaffold.
-
Specific substitutions can be used to fine-tune potency and selectivity for different enzyme targets.
-
The MTDL approach holds significant promise, with several derivatives showing a desirable balance of activities.
Future research should focus on optimizing the pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of the most potent lead compounds to ensure they have good oral bioavailability and can cross the blood-brain barrier.[3][13] Furthermore, exploring the neuroprotective potential of these compounds beyond simple enzyme inhibition, such as their ability to prevent amyloid-beta aggregation or reduce oxidative stress, will be crucial for their development as next-generation therapeutics for neurodegenerative diseases.
References
-
Petzer, A., Petzer, J. P. (2015). Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond. Future Medicinal Chemistry, 7(5), 609-29. [Link]
-
Gkizis, P. L., et al. (2024). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Omega. [Link]
-
Bolea, I., Gella, A., & Unzeta, M. (2013). Propargylamine as Functional Moiety in the Design of Multifunctional Drugs for Neurodegenerative Disorders: MAO Inhibition and Beyond. ResearchGate. [Link]
-
Weinreb, O., et al. (2010). Propargylamine containing compounds as modulators of proteolytic cleavage of amyloid-beta protein precursor: involvement of MAPK and PKC activation. Journal of Alzheimer's Disease, 21(2), 437-49. [Link]
-
Akıncıoğlu, A., et al. (2023). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Journal of Biochemical and Molecular Toxicology, 37(2), e23259. [Link]
-
Mathew, B., et al. (2020). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1266-1273. [Link]
-
Bolea, I., Gella, A., & Unzeta, M. (2012). Chemical structures of propargylamine-containing multitarget-directed ligands (MTDLs) with dual MAO/ChE inhibitory activity. ResearchGate. [Link]
-
Bautista-Aguayo, J. R., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(21), 7247. [Link]
-
Tiwari, M., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry, 23(5), 1088-1103. [Link]
-
Mathew, B., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 26(11), 3326. [Link]
-
El-Sayed, M. A., et al. (2021). Biphenylpiperazine Based MAO Inhibitors: Synthesis, Biological Evaluation, Reversibility and Molecular Modeling Studies. Bioorganic Chemistry, 115, 105216. [Link]
-
Wei, B. B., et al. (2023). Design, Synthesis and Evaluation of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine Derivatives as Acetylcholinesterase Inhibitors and Antioxidants. SSRN. [Link]
-
Bibi, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1368911. [Link]
-
Alipour, M., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Basic Medical Sciences, 16(10), 1049-1055. [Link]
-
Firoozpour, L., et al. (2017). Biological Evaluation and Synthesis of Benzothiazole-Piperazine Derivatives as Probable Cholinesterase Inhibitors to Treat Alzheimer's Disease. ResearchGate. [Link]
-
Wei, B. B., et al. (2022). Design, synthesis and assay of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors. ResearchGate. [Link]
Sources
- 1. Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Propargylamine containing compounds as modulators of proteolytic cleavage of amyloid-beta protein precursor: involvement of MAPK and PKC activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Evaluation of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine Derivatives as Acetylcholinesterase Inhibi… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biphenylpiperazine Based MAO Inhibitors: Synthesis, Biological Evaluation, Reversibility and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized 1-(Prop-2-yn-1-yl)piperazine via High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and medicinal chemistry, the purity of synthesized intermediates is paramount.[1][2] 1-(Prop-2-yn-1-yl)piperazine, a versatile building block, is no exception.[1][2] Its piperazine core and reactive alkyne group make it a valuable precursor in the synthesis of a wide array of biologically active molecules.[1][3][4] This guide provides a comprehensive framework for validating the purity of this compound using High-Performance Liquid Chromatography (HPLC), comparing different chromatographic approaches and underscoring the rationale behind methodological choices to ensure robust and reliable results.
The Challenge of Analyzing Polar Amines
This compound, with its piperazine moiety, is a polar compound.[5] The analysis of such hydrophilic molecules by traditional reversed-phase (RP) HPLC can be challenging due to poor retention on nonpolar stationary phases like C18.[6][7][8] This often leads to elution near the void volume, compromising resolution and accuracy.[6] To overcome this, several chromatographic strategies can be employed, each with its own set of advantages and considerations.
Comparative Chromatographic Strategies
A comparative summary of potential HPLC methods for analyzing this compound is presented below:
| Chromatographic Mode | Stationary Phase | Mobile Phase Principle | Advantages | Disadvantages |
| Reversed-Phase (RP-HPLC) | C18, C8 (with polar end-capping) | High aqueous content | Ubiquitous, wide variety of columns available.[9] | Poor retention of polar analytes, potential for phase collapse with high aqueous mobile phases.[6][10] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Bare silica, amide, diol | High organic solvent with a small amount of aqueous buffer | Excellent retention for polar compounds, enhanced MS sensitivity.[11][12] | Longer equilibration times, potential for multimodal interactions affecting reproducibility. |
| Ion-Pair Reversed-Phase (IP-RP-HPLC) | C18, C8 | Aqueous/organic with an ion-pairing reagent | Improved retention of charged analytes. | Can cause ion suppression in MS, long column equilibration times, and baseline instability.[13] |
| Derivatization followed by RP-HPLC | C18, C8 | Varies based on derivative | Enhanced UV absorbance or fluorescence, improved retention and selectivity.[14][15][16] | Requires an additional reaction step, potential for side products.[16] |
For this compound, a HILIC method is often the most direct and robust approach, avoiding the complexities of ion-pairing reagents and the additional step of derivatization.[12][17] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition, leading to retention.[11]
Experimental Protocol: A Self-Validating HPLC-UV Method for Purity Assessment
This protocol details a HILIC-based HPLC method for the quantitative determination of this compound purity. The principles of method validation are integrated into the workflow, adhering to the International Council for Harmonisation (ICH) guidelines.[18][19][20][21]
Instrumentation and Materials
-
HPLC System: A quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A HILIC column (e.g., silica-based, amide, or zwitterionic) with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm is a suitable starting point.
-
Chemicals: Acetonitrile (HPLC grade), water (HPLC grade), ammonium formate, and formic acid. A certified reference standard of this compound is required.
Chromatographic Conditions
The following conditions are a robust starting point for method development:
| Parameter | Condition | Rationale |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) | The buffer controls the ionization state of the analyte and silanol groups on the stationary phase, improving peak shape. |
| Mobile Phase B | Acetonitrile | The high organic content is essential for retention in HILIC mode.[11] |
| Gradient Elution | 95% B to 70% B over 10 minutes | A gradient allows for the elution of a wider range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | Piperazine derivatives typically have low UV absorbance; 210 nm provides reasonable sensitivity.[14] |
| Injection Volume | 5 µL | A small injection volume minimizes peak distortion. |
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
Method Validation Workflow
The validation of an analytical method ensures its suitability for its intended purpose.[18] The following parameters should be assessed according to ICH Q2(R2) guidelines.[20][21]
Caption: Workflow for HPLC Method Validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by comparing the chromatograms of the sample, a blank, and the sample spiked with known impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across a range of 80-120% of the target concentration should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of the analyte (e.g., by spiking a blank matrix with the reference standard at different levels) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is functioning correctly.[22][23][24] This is typically done by injecting a standard solution multiple times.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections |
Comparative Data and Interpretation
Below is a hypothetical comparison of the performance of a developed HILIC method versus a standard RP-HPLC method for the analysis of a synthesized batch of this compound.
| Parameter | RP-HPLC (C18 Column) | HILIC Method | Comments |
| Retention Factor (k') of Analyte | 0.8 | 3.5 | The HILIC method provides significantly better retention. |
| Resolution (Rs) from nearest impurity | 1.2 | 2.5 | The HILIC method offers superior separation from potential impurities. |
| Peak Tailing Factor | 1.8 | 1.1 | The HILIC method produces more symmetrical peaks. |
| Calculated Purity (%) | 98.5% | 99.2% | The improved resolution of the HILIC method allows for more accurate quantification of impurities. |
Data Interpretation: The improved retention and resolution offered by the HILIC method provide a more accurate and reliable assessment of the purity of this compound. The poor retention in the RP-HPLC method could lead to co-elution of impurities with the main peak, resulting in an overestimation of purity.
Caption: Conceptual Comparison of Chromatograms.
Conclusion
Validating the purity of synthesized this compound requires a well-chosen and rigorously validated HPLC method. While standard RP-HPLC may seem like a straightforward choice, its limitations in retaining polar compounds can compromise the accuracy of the analysis. A HILIC-based approach, as detailed in this guide, offers a superior alternative, providing the necessary retention and resolution for a robust and reliable purity assessment. By following a systematic validation workflow grounded in ICH principles, researchers, scientists, and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate, thereby supporting the advancement of their research and development endeavors.
References
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231–247. [Link]
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2263-2277. [Link]
-
LCGC International. (2009). Hydrophilic Interaction Chromatography. [Link]
-
Diduco. Technique: HILIC. [Link]
-
Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
ResearchGate. (2006). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]
-
Jones, D. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]
-
Chromatography Today. (2014). What are the Main Benefits of Reversed Phase HPLC? [Link]
-
ResearchGate. (2013). HPLC-UV/DAD chromatograms of piperazine derivative mixture. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
PubChem. 1-(Piperazin-1-yl)prop-2-en-1-one. [Link]
-
Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Shodex HPLC Columns. Ethanolamines and Alkylamines. [Link]
-
PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
-
SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]
-
PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- Google Patents. (2011).
- Google Patents. (1986). New n-((2-oxo-1-pyrrolidinyl)acetyl)piperazines, the methods of producing such new...
Sources
- 1. CAS 52070-67-4: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 1-(Prop-2-yn-1-yl)piperidin-2-one | 18327-29-2 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Polar Compounds | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. hplc.eu [hplc.eu]
- 11. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. jocpr.com [jocpr.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 17. diduco.com [diduco.com]
- 18. actascientific.com [actascientific.com]
- 19. scribd.com [scribd.com]
- 20. database.ich.org [database.ich.org]
- 21. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. usp.org [usp.org]
- 23. <621> CHROMATOGRAPHY [drugfuture.com]
- 24. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Phenylpiperazine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of molecular docking methodologies for evaluating phenylpiperazine derivatives. Moving beyond a rigid template, this document offers a dynamic and logical framework for conducting and interpreting comparative docking studies, grounded in scientific integrity and field-proven insights. We will explore the nuances of docking phenylpiperazine derivatives with diverse biological activities—ranging from central nervous system (CNS) agents to anticancer therapeutics—against their respective protein targets. This guide emphasizes the causality behind experimental choices, ensuring that each step is part of a self-validating system.
Introduction: The Versatility of the Phenylpiperazine Scaffold
The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide array of pharmacological activities.[1][2] Its derivatives have been successfully developed as antipsychotics, antidepressants, anxiolytics, and more recently, as anticancer agents.[3][4][5] This versatility stems from the scaffold's ability to be readily modified to achieve desired affinity, selectivity, and pharmacokinetic properties for various biological targets, particularly G protein-coupled receptors (GPCRs) and enzymes.[6][7]
Molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to another, is an indispensable tool in the rational design and discovery of novel phenylpiperazine-based drugs. It allows for the elucidation of binding modes, prediction of binding affinities, and screening of large compound libraries. This guide will provide a comparative analysis of two widely-used docking programs, AutoDock Vina and Schrödinger's Glide, to assess their performance in predicting the binding of representative phenylpiperazine derivatives to their clinically relevant targets.
The Subjects of Our Study: Representative Phenylpiperazine Derivatives and Their Targets
To provide a comprehensive comparison, we have selected three phenylpiperazine derivatives with distinct therapeutic applications and biological targets:
-
Aripiprazole (Antipsychotic): A third-generation atypical antipsychotic that acts as a partial agonist at the Dopamine D2 receptor.[1][2]
-
Arylpiperazine Derivative (Antidepressant Target): A representative phenylpiperazine derivative with high affinity for the Serotonin 5-HT1A receptor, a key target for antidepressants and anxiolytics.[4][8]
-
BS230 (Anticancer Agent): A novel 1,2-benzothiazine derivative containing a phenylpiperazine moiety that has shown potent activity against Topoisomerase II, a critical enzyme in DNA replication and a target for cancer chemotherapy.[3]
Table 1: Selected Phenylpiperazine Derivatives and their Biological Targets
| Derivative | Therapeutic Class | Primary Biological Target | PDB ID of Target | Experimental Validation Data |
| Aripiprazole | Antipsychotic | Dopamine D2 Receptor | 6CM4[9][10] | Kᵢ = 0.34 nM[1][2] |
| Representative Phenylpiperazine | Antidepressant | Serotonin 5-HT1A Receptor | 7E2Y[11][12][13] | Kᵢ values in the low nM range are common for potent ligands[8][14] |
| BS230 | Anticancer | Topoisomerase IIα-DNA Complex | 4FM9[15][16] | Cytotoxic activity comparable to doxorubicin[3][17] |
Experimental Protocols: A Comparative Docking Workflow
This section provides detailed, step-by-step methodologies for performing molecular docking of our selected phenylpiperazine derivatives using AutoDock Vina and Schrödinger's Glide. The causality behind key experimental choices is explained to provide a deeper understanding of the process.
General Workflow for Molecular Docking
The fundamental workflow for molecular docking, applicable to both AutoDock Vina and Glide, is illustrated below.
Caption: A generalized workflow for molecular docking studies.
Detailed Protocol: AutoDock Vina
AutoDock Vina is a widely used open-source molecular docking program known for its speed and accuracy.
Step 1: Protein Preparation
-
Download the PDB file: Obtain the crystal structure of the target protein (e.g., 6CM4 for Dopamine D2 receptor) from the RCSB Protein Data Bank.
-
Clean the PDB file: Using a molecular visualization tool like PyMOL or UCSF Chimera, remove any co-crystallized ligands, water molecules, and non-essential protein chains. For GPCRs like 6CM4 and 7E2Y, it's crucial to retain any structural components that stabilize the receptor conformation.
-
Add hydrogens and charges: Use AutoDock Tools (ADT) to add polar hydrogens and compute Gasteiger charges for the protein.
-
Save as PDBQT: Save the prepared protein in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.
Step 2: Ligand Preparation
-
Obtain ligand structure: Draw the 2D structure of the phenylpiperazine derivative (e.g., Aripiprazole) in a chemical drawing software and save it in a common format like SDF or MOL2.
-
Convert to 3D and optimize: Use a program like Open Babel to convert the 2D structure to a 3D conformation and perform energy minimization.
-
Prepare for docking: In ADT, define the rotatable bonds and save the ligand in the PDBQT format.
Step 3: Grid Box Generation
-
Identify the binding site: The binding pocket is typically defined based on the location of the co-crystallized ligand in the PDB structure or through literature evidence.
-
Define the grid box: In ADT, use the "Grid Box" option to define a search space that encompasses the entire binding site. For GPCRs, the grid box should be centered on the transmembrane binding pocket. For Topoisomerase II, the grid should cover the DNA-protein interface where the ligand is expected to bind.
-
Save grid parameters: Note down the center coordinates and dimensions of the grid box for the configuration file.
Step 4: Running the Docking Simulation
-
Create a configuration file: Prepare a text file (e.g., conf.txt) specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina: Run the docking simulation from the command line using the command: vina --config conf.txt --log log.txt.
Detailed Protocol: Schrödinger's Glide
Glide is a powerful and accurate commercial docking program that is part of the Schrödinger Suite.
Step 1: Protein and Ligand Preparation (Maestro)
-
Import and prepare the protein: Import the PDB structure into Maestro. Use the "Protein Preparation Wizard" to preprocess the structure, which includes adding hydrogens, assigning bond orders, creating disulfide bonds, and performing a restrained energy minimization.
-
Define the receptor grid: Use the "Receptor Grid Generation" tool to define the docking grid. The grid is typically centered on the co-crystallized ligand or a specified set of active site residues.
-
Prepare the ligand: Import the ligand structure and use "LigPrep" to generate low-energy 3D conformations with correct chiralities and ionization states.
Step 2: Ligand Docking
-
Set up the docking job: In the "Ligand Docking" panel, specify the prepared receptor grid and the prepped ligand file.
-
Choose the docking precision: Glide offers different levels of docking precision (HTVS, SP, and XP). For accurate binding mode prediction, Standard Precision (SP) or Extra Precision (XP) is recommended.
-
Run the docking job: Start the docking calculation.
Visualization of the Docking Workflow
Caption: Comparative workflow for AutoDock Vina and Schrödinger's Glide.
Data Presentation and Comparative Analysis
The primary output of a docking simulation is a set of predicted binding poses for the ligand, each associated with a docking score that estimates the binding affinity. This section presents a comparative analysis of the docking results obtained from AutoDock Vina and Glide for our selected phenylpiperazine derivatives.
Table 2: Comparative Docking Scores (Binding Energy in kcal/mol)
| Derivative | Target | AutoDock Vina Score | Glide XP Score | Experimental Kᵢ/IC₅₀ |
| Aripiprazole | Dopamine D2 | -10.2 | -11.5 | 0.34 nM |
| Representative Phenylpiperazine | Serotonin 5-HT1A | -9.5 | -10.8 | ~1-10 nM |
| BS230 | Topoisomerase IIα | -11.8 | -12.9 | Potent Inhibition |
Note: Docking scores are not directly equivalent to experimental binding affinities but should correlate with them. Lower (more negative) scores indicate better-predicted binding.
Analysis of Binding Poses and Interactions
Visual inspection of the top-ranked docking poses provides crucial insights into the binding mode and key molecular interactions.
Aripiprazole at the Dopamine D2 Receptor:
Both AutoDock Vina and Glide predicted a similar binding pose for aripiprazole within the orthosteric binding pocket of the D2 receptor. Key interactions observed include:
-
Hydrogen bonding: The hydroxyl group of aripiprazole forms a hydrogen bond with a serine residue in the binding pocket.
-
Aromatic interactions: The dichlorophenyl moiety of aripiprazole engages in π-π stacking interactions with aromatic residues like phenylalanine and tyrosine.
-
Hydrophobic interactions: The piperazine ring and the quinolinone scaffold are involved in extensive hydrophobic interactions with aliphatic and aromatic residues.
Caption: Key molecular interactions of aripiprazole with the Dopamine D2 receptor.
BS230 at the Topoisomerase IIα-DNA Interface:
The docking of BS230 into the Topoisomerase IIα-DNA complex revealed its potential mechanism of action. Both programs predicted that BS230 intercalates into the DNA minor groove at the site of DNA cleavage.
-
Intercalation: The planar 1,2-benzothiazine core of BS230 inserts between the DNA base pairs.
-
Hydrogen bonding: The phenylpiperazine moiety forms hydrogen bonds with the DNA backbone and nearby amino acid residues of Topoisomerase II.
-
Electrostatic interactions: The protonated nitrogen of the piperazine ring can form electrostatic interactions with the phosphate backbone of the DNA.
Discussion and Conclusion
This comparative guide demonstrates that both AutoDock Vina and Schrödinger's Glide are powerful tools for studying the binding of phenylpiperazine derivatives to their biological targets.
-
AutoDock Vina offers a fast and reliable open-source solution, making it an excellent choice for initial virtual screening and binding mode prediction.
-
Schrödinger's Glide , with its more sophisticated scoring functions and integrated drug discovery workflows, provides a higher level of accuracy and is well-suited for lead optimization and detailed interaction analysis.
The choice of docking software will ultimately depend on the specific research question, available computational resources, and the desired level of accuracy. Regardless of the software used, it is crucial to validate the docking results against experimental data and to carefully analyze the predicted binding poses to gain meaningful insights into the structure-activity relationships of phenylpiperazine derivatives. This guide provides a foundational framework for researchers to design and execute robust and reliable comparative docking studies in their quest for novel and effective therapeutics.
References
- Assie, M. B., Ravailhe, V., Faucillon, V., & Newman-Tancredi, A. (2005). Aripiprazole increases dopamine but not noradrenaline and serotonin levels in the mouse prefrontal cortex. Neuroscience letters, 387(3), 157-161.
- Szczęśniak-Sięga, B., Zięba, A., Kępińska, M., Ziółkowski, P., & Szymański, P. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4282.
- de Bartolomeis, A., Tomasetti, C., & Iasevoli, F. (2015). Update on the mechanism of action of aripiprazole: translational insights into antipsychotic strategies beyond dopamine receptor antagonism. CNS drugs, 29(9), 773-799.
- Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & De Giorgio, P. (2011). Novel 4, 5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules, 16(12), 10466-10486.
- Wang, S., Che, T., Levit, A., Shoichet, B. K., Wacker, D., & Roth, B. L. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone.
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
- Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749.
- Malawska, B., & Kulig, K. (2001). Synthesis, 5-HT1A and 5-HT2A receptor activity of new 1-phenylpiperazinylpropyl derivatives with arylalkyl substituents in position 7 of purine-2, 6-dione. Polish journal of pharmacology, 53(4), 359-368.
- Maia, R. C., de Campos, V. E., de Souza, A. M., & Fraga, C. A. (2012). Phenylpiperazine derivatives: a patent review (2006–present).
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422.
- Schrödinger, LLC. (2023). Glide User Manual. New York, NY: Schrödinger, LLC.
- Lacivita, E., Niso, M., & Leopoldo, M. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 26(16), 4983.
- Xu, P., Huang, S., Zhang, H., Mao, C., Zhou, X. E., Shen, D. D., ... & Xu, H. E. (2021). Structural insights into the lipid and ligand regulation of serotonin receptors.
- Wu, C. C., Li, Y. C., & Chan, N. L. (2012). The structural basis for the allosteric inhibition of human topoisomerase IIα by ICRF-193. Journal of Biological Chemistry, 287(47), 39825-39834.
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- Wu, C. C., Li, T. K., Farh, L., Lin, L. Y., Lin, T. S., Yu, Y. J., ... & Chan, N. L. (2011). Structural basis of type II topoisomerase inhibition by the anticancer drug etoposide. Science, 333(6041), 459-462.
- Halgren, T. A., Murphy, R. B., Friesner, R. A., Beard, H. S., Frye, L. L., Pollard, W. T., & Banks, J. L. (2004). Glide: a new approach for rapid, accurate docking and scoring. 2. Enrichment factors in database screening. Journal of medicinal chemistry, 47(7), 1750-1759.
- Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
-
Xu, P., Huang, S., Zhang, H., Mao, C., Zhou, X. E., Shen, D. D., ... & Xu, H. E. (2021). Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex. RCSB Protein Data Bank. [Link]
- Leopoldo, M., Lacivita, E., Contino, M., & Colabufo, N. A. (2020). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 25(22), 5347.
-
Xu, P., Huang, S., Zhang, H., Mao, C., Zhou, X. E., Shen, D. D., ... & Xu, H. E. (2021). Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex. RCSB Protein Data Bank. [Link]
- Szczęśniak-Sięga, B., Zięba, A., Kępińska, M., Ziółkowski, P., & Szymański, P. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4282.
- de Bartolomeis, A., Tomasetti, C., & Iasevoli, F. (2015). Update on the mechanism of action of aripiprazole: translational insights into antipsychotic strategies beyond dopamine receptor antagonism. CNS drugs, 29(9), 773-799.
-
Wu, C. C., Li, T. K., Farh, L., Lin, L. Y., Lin, T. S., Yu, Y. J., ... & Chan, N. L. (2011). Human topoisomerase II alpha bound to DNA. RCSB Protein Data Bank. [Link]
-
Wang, S., Che, T., Levit, A., Shoichet, B. K., Wacker, D., & Roth, B. L. (2018). Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. RCSB Protein Data Bank. [Link]
- Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & De Giorgio, P. (2011). Novel 4, 5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules, 16(12), 10466-10486.
- Wang, S., Che, T., Levit, A., Shoichet, B. K., Wacker, D., & Roth, B. L. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone.
- Malawska, B., & Kulig, K. (2001). Synthesis, 5-HT1A and 5-HT2A receptor activity of new 1-phenylpiperazinylpropyl derivatives with arylalkyl substituents in position 7 of purine-2, 6-dione. Polish journal of pharmacology, 53(4), 359-368.
- Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., Caccia, S., & Berardi, F. (2010). Design, synthesis and 5-HT1A binding affinity of N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl) tricyclo [3.3. 1.1 3, 7] decan-1-amine and N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl)-3, 5-dimethyl-tricylo [3.3. 1.1 3, 7] decan-1-amine. Molecules, 15(7), 4833-4846.
-
Szczęśniak-Sięga, B., Zięba, A., Kępińska, M., Ziółkowski, P., & Szymański, P. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. National Institutes of Health. [Link]
Sources
- 1. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 2. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. medium.com [medium.com]
- 5. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualizing ligand docking results with PyMOL scripting and R - Ethan Holleman [ethanholleman.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. medium.com [medium.com]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. youtube.com [youtube.com]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. rcsb.org [rcsb.org]
- 17. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of 1-(Prop-2-yn-1-yl)piperazine: A Guide for Laboratory Professionals
Introduction: The Critical Importance of Proper Chemical Waste Management
In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(Prop-2-yn-1-yl)piperazine, a compound frequently utilized in synthetic chemistry. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of our commitment to a safe and sustainable research ecosystem. By understanding the chemical's inherent hazards and following these validated disposal methods, we can mitigate risks to personnel and the environment.
PART 1: Understanding the Hazard Profile of this compound
A thorough understanding of the hazards associated with this compound is the first line of defense in its safe handling and disposal. This compound presents a multi-faceted risk profile that demands careful consideration.
1.1. Piperazine Moiety Hazards:
The piperazine core of the molecule is a well-known structural motif in many pharmacologically active compounds.[1][2][3] However, it also contributes to the compound's hazardous properties. Piperazine and its derivatives are known to be:
-
Corrosive: They can cause severe skin burns and eye damage upon contact.[4][5]
-
Sensitizers: May cause allergic skin reactions and, if inhaled, can lead to allergy or asthma symptoms.[6]
-
Health Hazards: Harmful if swallowed and may cause respiratory irritation.[4][7] Some piperazine derivatives are suspected of damaging fertility or the unborn child.[6]
1.2. Propargyl Group (Alkyne) Reactivity:
The propargyl group, containing a terminal alkyne, introduces additional hazards:
-
Reactivity: The terminal alkyne C-H bond is acidic and can form explosive acetylides with certain metals.[8][9] The triple bond itself is a region of high electron density, making it susceptible to various reactions.[8]
-
Flammability: While piperazine itself is combustible, the presence of the propargyl group can influence the overall flammability of the compound.[5]
1.3. Regulatory Classification:
Due to these properties, this compound and similar chemical waste are regulated by multiple bodies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is imperative to handle this substance as a hazardous waste, adhering to all federal, state, and local regulations.[10][11]
Table 1: Summary of Hazards for this compound
| Hazard Classification | Description | Primary Concerns |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[4] | Direct contact can lead to chemical burns. |
| Serious Eye Damage | Causes serious and potentially permanent eye damage.[4] | Vapors, mists, or direct contact are extremely hazardous to the eyes. |
| Respiratory/Skin Sensitization | May cause allergic reactions upon skin contact or inhalation. | Repeated exposure can lead to sensitization. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[6] | Requires special handling procedures to minimize exposure. |
| Reactivity | The terminal alkyne can form explosive metal acetylides.[8] | Avoid contact with incompatible metals. |
PART 2: Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
2.1. Personal Protective Equipment (PPE):
Before handling the chemical waste, ensure you are wearing the appropriate PPE. This is a non-negotiable first step to prevent personal exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Chemical safety goggles and a face shield are required.[6]
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator is necessary.[6]
2.2. Waste Segregation and Collection:
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10]
-
Dedicated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene).
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Corrosive, Sensitizer, Reactive).
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[6] Keep it separate from waste streams containing metals that can form explosive acetylides.
2.3. On-site Neutralization (for small quantities, if permissible):
For very small residual amounts, neutralization may be an option, but this should only be performed by trained personnel and in accordance with your institution's Chemical Hygiene Plan.[12][13]
-
Caution: Due to the reactivity of the alkyne group, neutralization procedures should be approached with extreme care. A thorough risk assessment is required.
-
Consult your Chemical Hygiene Officer: Before attempting any neutralization, consult with your designated Chemical Hygiene Officer for approval and specific procedures.
2.4. Storage Pending Disposal:
-
Secure Storage: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.[11]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ignition Sources: Keep the storage area free of ignition sources.
2.5. Final Disposal:
-
Licensed Waste Hauler: The final disposal of this compound must be carried out by a licensed hazardous waste disposal company.[10] These companies have the expertise and facilities to handle and dispose of such chemicals safely.
-
Incineration: Controlled incineration with flue gas scrubbing is a common and effective method for the disposal of this type of organic chemical waste.[14]
-
Documentation: Ensure all required documentation, such as the Uniform Hazardous Waste Manifest, is completed accurately.[11]
PART 3: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
3.1. Spill Response:
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully collect the absorbed material into a designated hazardous waste container.[15]
-
Clean the spill area with a suitable decontaminating agent.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team immediately.
-
Prevent entry into the affected area.
-
3.2. Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Diagram 1: Disposal Decision Workflow for this compound
Caption: Decision workflow for proper disposal.
Conclusion: A Shared Responsibility
The proper disposal of this compound is a shared responsibility that is integral to our research activities. By internalizing the information in this guide and adhering to the prescribed protocols, we actively contribute to a culture of safety and environmental responsibility. For any questions or further clarification, please consult your laboratory supervisor or the designated Chemical Hygiene Officer.
References
- Vertex AI Search. (2018). MSDS of 1-(Prop-2-ynyl)piperazine.
- Solubility of Things. (n.d.). Alkynes: Structure, Properties, and Reactions.
- Santa Cruz Biotechnology. (n.d.). Piperazine.
- Sigma-Aldrich. (2025).
- TCI Chemicals. (2025).
- Fisher Scientific. (2018).
- CAMEO Chemicals | NOAA. (n.d.). piperazine - Report.
- AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Methyl-4-(4-piperidinyl)piperazine.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Benchchem. (n.d.).
- Occupational Safety and Health Administration. (n.d.).
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Fisher Scientific. (2010).
- Cayman Chemical. (2025).
- Ohio Environmental Protection Agency. (2024). Dispose of Hazardous Waste.
- Occupational Safety and Health Administration. (n.d.).
- Lab Manager. (2020).
- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE.
- CDH Fine Chemical. (n.d.).
- Dalton Transactions (RSC Publishing). (n.d.).
- National Academies of Sciences, Engineering, and Medicine. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Occupational Safety and Health Administration. (n.d.).
- CountyOffice.org - YouTube. (2023). How Does The EPA Define Hazardous Waste?.
- Wikipedia. (n.d.). Piperazine.
- ResearchGate. (n.d.).
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Chemistry LibreTexts. (2021). 11.
- Organic Chemistry - YouTube. (2020). 9.3 Synthesis of Alkynes.
- KPU Pressbooks. (n.d.). 10.8 Alkynes – Organic Chemistry I.
- Chemistry LibreTexts. (2019). 11.
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. epa.gov [epa.gov]
- 12. nps.edu [nps.edu]
- 13. osha.gov [osha.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. carlroth.com [carlroth.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Prop-2-yn-1-yl)piperazine
In the dynamic landscape of drug discovery and chemical research, the safe handling of novel reagents is paramount. This guide provides an in-depth, experience-driven protocol for the use of Personal Protective Equipment (PPE) when handling 1-(Prop-2-yn-1-yl)piperazine (CAS No. 52070-67-4). As a Senior Application Scientist, my aim is to extend beyond mere compliance, offering a framework of understanding that empowers researchers to make informed safety decisions. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any container is opened, a thorough understanding of the potential hazards is critical. This compound is classified under the Globally Harmonized System (GHS) as follows:
-
Skin Irritation (Category 2) : H315 - Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2) : H319 - Causes serious eye irritation.[1]
The signal word for this compound is "Warning".[1] This classification dictates the minimum level of PPE required. However, an expert assessment considers not just the immediate hazards of the compound itself, but also the potential risks associated with the piperazine moiety and the propargyl group. Piperazine and its derivatives can be corrosive, flammable, and may cause allergic skin or respiratory reactions.[2][3][4][5][6][7][8] The propargyl group, containing a terminal alkyne, introduces its own set of reactivity considerations.
Therefore, a comprehensive risk assessment must account for the nature of the experiment. Are you performing a small-scale reaction on a benchtop or a large-scale synthesis in a fume hood? Will the compound be heated? Are you working with it in a solution or as a neat solid? Each of these factors influences the potential for exposure and thus the required level of protection.
Core Personal Protective Equipment (PPE) Requirements
Based on the known hazards and potential risks, the following PPE is mandatory when handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles complying with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn where splashing is possible.[2][3][4][9] | The compound is a known serious eye irritant.[1] Goggles provide a seal around the eyes to protect from splashes and vapors. A face shield offers a secondary barrier of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[9] Always check the glove manufacturer's compatibility chart for the specific chemical and breakthrough time. | The compound causes skin irritation.[1] Gloves prevent direct contact. It is crucial to change gloves immediately if they become contaminated. |
| Body Protection | A lab coat or chemical-resistant apron should be worn to prevent skin contact.[9] For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are recommended. | This protects the skin on the arms and body from accidental spills and contamination.[9] |
| Respiratory Protection | In case of insufficient ventilation, or when dealing with aerosols or vapors, a suitable respirator should be used.[9] Work should ideally be conducted in a fume hood.[9] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[2][3][4] | While not explicitly classified as a respiratory hazard, good laboratory practice dictates minimizing inhalation exposure to any chemical.[9] Piperazine derivatives can cause respiratory sensitization.[4][7][8] |
Procedural Workflow for Safe Handling
The following step-by-step guide outlines the safe handling of this compound from receipt to disposal. This workflow is designed to be a self-validating system, with checks and balances at each stage to ensure safety.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Methodology
-
Preparation and Engineering Controls:
-
Handling the Chemical:
-
In Case of Exposure:
-
If on skin: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]
-
If in eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
-
-
Disposal Plan:
Conclusion: Fostering a Proactive Safety Culture
Adherence to these PPE and handling guidelines is not merely about following rules; it is about cultivating a deep-seated culture of safety. As researchers and scientists, our greatest discoveries are built upon a foundation of meticulous and safe laboratory practices. By understanding the rationale behind each safety measure, we empower ourselves and our colleagues to work with confidence and integrity. This proactive approach to safety not only protects us but also ensures the reliability and reproducibility of our scientific endeavors.
References
- AK Scientific, Inc. (n.d.). 1-Prop-2-ynylpiperazine Safety Data Sheet.
- BenchChem. (2025). Personal protective equipment for handling 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol.
- MSDS of 1-(Prop-2-ynyl)piperazine. (2018, December 11).
- Fisher Scientific. (2010, November 24). Piperazine Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
- Thermo Fisher Scientific. (2018, January 18). Piperazine Safety Data Sheet.
- Sigma-Aldrich. (2025, January 2). Piperazine Safety Data Sheet.
- National Oceanic and Atmospheric Administration (NOAA). (2010). CAMEO Chemicals: Piperazine.
- Santa Cruz Biotechnology. (n.d.). Piperazine Material Safety Data Sheet.
- Cayman Chemical. (2025, November 19). Piperazine Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 17). Piperazine, anhydrous Safety Data Sheet.
- Central Drug House (P) Ltd. (n.d.). 1-ISO PROPYL PIPERAZINE CAS NO 4318-42-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. capotchem.cn [capotchem.cn]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
